molecular formula C14H14S B165846 Dibenzyl sulfide CAS No. 538-74-9

Dibenzyl sulfide

Cat. No.: B165846
CAS No.: 538-74-9
M. Wt: 214.33 g/mol
InChI Key: LUFPJJNWMYZRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl sulfide (DBS) is a sulfur-containing organic compound that serves as a key intermediate and model compound in diverse scientific research. In the field of power systems and materials science, DBS is widely studied as a critical intermediate in the sulfur corrosion process of electrical equipment. It is formed during the reaction of dibenzyl disulfide (DBDS) with copper, making it a significant indicator for understanding and monitoring corrosive sulfur phenomena in transformers and developing advanced corrosive-resistant materials . In synthetic chemistry, this compound acts as a versatile building block and a symmetrical thioether. It can be synthesized by treating potassium sulfide with benzyl chloride . Its structure and vibrational behaviors, including key Raman and IR spectra, have been characterized in detail using Density Functional Theory (DFT), providing researchers with precise tools for identification and analysis . The compound's properties also make it a subject of study in the development of adsorbents for sulfur compound removal and in catalytic cycles, such as functioning as a glutathione peroxidase mimetic in oxidation reactions . This compound is presented for continued investigation in these and other advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPJJNWMYZRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024599
Record name Benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibenzyl sulfide appears as colorless plates or pale beige crystalline solid with a crippling stench. (NTP, 1992), Colorless or pale beige solid with a crippling stench; [CAMEO]
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7999
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992)
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992), Flash point > 110 °C
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7999
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in ethanol, ether, and CS2.
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0712 at 122 °F (NTP, 1992) - Denser than water; will sink, 1.0583 g/cu cm at 50 °C
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000289 [mmHg]
Record name Benzyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7999
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

PLATES FROM ETHER OR CHLOROFORM, COLORLESS PLATES

CAS No.

538-74-9
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibenzyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-[thiobis(methylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08048624M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYL SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120 to 122 °F (NTP, 1992), 49.5 °C
Record name DIBENZYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Physical properties of dibenzyl sulfide solid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Solid Dibenzyl Sulfide

Introduction

This compound (C₁₄H₁₄S), also known as benzyl sulfide, is an organosulfur compound that exists as a colorless to pale beige crystalline solid at room temperature.[1][2] It is characterized by a distinct, strong odor.[1][2][3] This document provides a comprehensive overview of the key physical properties of solid this compound, intended for researchers, scientists, and professionals in drug development. The understanding of these properties is crucial for its handling, characterization, and application in various scientific fields.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

IdentifierValueReference
Molecular Formula C₁₄H₁₄S[4]
Molecular Weight 214.33 g/mol
CAS Number 538-74-9[4]
IUPAC Name benzylsulfanylmethylbenzene[1]
Synonyms Benzyl sulfide, Benzyl thioether, Dibenzyl thioether[1][4]

Quantitative Physical Properties

The quantitative physical properties of solid this compound are detailed in the following tables.

Thermal Properties
PropertyValueConditionsReference
Melting Point 44 - 50 °C (111.2 - 122 °F)[2][3][4]
Boiling Point DecomposesAt standard pressure[1][5]
131 °CAt 2 mmHg[2][4]
Flash Point > 110 °C (> 230 °F)[2][3][4]
Density and Solubility
PropertyValueConditionsReference
Density 1.0712 g/cm³At 50 °C (122 °F)[1][4]
1.0583 g/cm³At 50 °C[1][6]
Water Solubility < 1 mg/mLAt 21 °C (70 °F)[1][2][5]
Solubility in other solvents SolubleEthanol, ether, carbon disulfide[1]
Other Physical Properties
PropertyValueConditionsReference
Vapor Pressure 0.000289 mmHg[1]
0.000516 mmHgAt 25 °C[2]
Appearance Colorless plates or pale beige crystalline solid[1][2][5]
Odor Strong, unpleasant stench[1][2][3]

Crystal Structure

This compound crystallizes in the orthorhombic system.[7] The specific details of its crystal structure are provided in the table below.

ParameterValueReference
Crystal System Orthorhombic[7]
Space Group Pbcn[7]
Unit Cell Dimensions a = 13.991 Å, b = 11.3985 Å, c = 7.2081 Å[7]

Experimental Protocols

The determination of the physical properties of solid this compound involves several standard laboratory techniques.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[8][9] A common method for determining the melting point of an organic solid like this compound is using a melting point apparatus.[8][10]

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of a few millimeters.[8]

  • The capillary tube is placed in the heating block of a melting point apparatus.[8][10]

  • The sample is heated at a controlled rate.[10]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[8][10] A narrow melting range is indicative of a pure compound.[10]

Solubility Determination

Solubility is the property of a solid to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11]

Protocol:

  • A small, measured amount of this compound (e.g., 10-20 mg) is placed into a test tube.[12]

  • A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.[12]

  • The mixture is agitated or vortexed to encourage dissolution.[12]

  • Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature. The process can be repeated with gentle heating to observe solubility at elevated temperatures.

Density Measurement

The density of a solid is its mass per unit volume.[9] For a solid like this compound, which is insoluble in water, density can be determined by displacement.

Protocol:

  • A known mass of this compound is weighed using an analytical balance.

  • A graduated cylinder is filled with a liquid in which this compound is insoluble (e.g., water), and the initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

  • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • The density is calculated by dividing the mass of the solid by its volume.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.

Protocol:

  • A suitable single crystal of this compound is grown.

  • The crystal is mounted on a goniometer and placed in an X-ray diffractometer.

  • The crystal is illuminated with a beam of X-rays.

  • The diffraction pattern of the X-rays is collected on a detector.

  • The collected data is processed to determine the electron density map of the crystal, from which the crystal lattice parameters and molecular structure can be elucidated.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a solid organic compound like this compound.

G Workflow for Physical Property Determination of a Solid Organic Compound A Sample Preparation (Purification, Grinding) B Melting Point Determination A->B C Solubility Testing A->C D Density Measurement A->D E Spectroscopic Analysis (NMR, IR) A->E F X-ray Crystallography A->F G Data Analysis and Property Summary B->G C->G D->G E->G F->G

Caption: A flowchart illustrating the typical experimental sequence for characterizing the physical properties of a solid organic compound.

Logical Relationships of Physical Properties

This diagram shows the logical connections between different physical properties and their implications for the characterization of a substance.

Caption: A diagram illustrating how various physical properties are interrelated and contribute to the overall characterization and identification of a chemical compound.

References

Dibenzyl sulfide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Sulfide

This technical guide provides a comprehensive overview of this compound, a symmetrical thioether. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis protocols, and relevant applications.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 538-74-9[1][2][3]

  • Molecular Formula: C₁₄H₁₄S[1][2][3]

  • Molecular Weight: 214.33 g/mol [1][2][3]

  • IUPAC Name: 1,1'-[Sulfanediylbis(methylene)]dibenzene[2]

Synonyms

This compound is known by several other names in the literature and commercial databases. A comprehensive list of synonyms is provided in the table below.

Common Synonyms Systematic & Other Names
Benzyl sulfide[1][3][4]1,1'-[Thiobis(methylene)]dibenzene[2]
Dibenzyl sulphide[3][5]Benzene, 1,1'-[thiobis(methylene)]bis-[3][6]
Benzyl thioether[2][6]dibenzylsulfane[3][6]
Benzyl monosulfide[5][6]1,3-Diphenyl-2-thiapropane[5][6]
Dibenzyl monosulfide[5][6][(Benzylsulfanyl)methyl]benzene[5][6]
Dibenzyl thioether[5][6]

Physicochemical Properties

This compound is a colorless to pale beige crystalline solid with a distinct, strong odor.[3][6] It is a symmetrical thioether containing two benzyl groups attached to a sulfur atom.[2] The quantitative physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties
PropertyValue
Melting Point44-47 °C[3][4][5]
Boiling Point322 °C[2]; 131 °C at 2 mmHg[3][5]
Density1.0880 g/cm³[3][5]
Vapor Pressure0.000516 mmHg at 25°C[3][5]
Flash Point>110°C[3][5]
Water Solubility<0.1 g/100 mL at 21°C[3]
SolubilitySoluble in nonpolar solvents, ethanol, and ether[2][6]
AppearanceColorless plates or pale beige crystalline solid[3][6]
Structural & Spectroscopic Data
PropertyDetails
Crystal SystemOrthorhombic[2]
Space GroupPbcn[2]
Unit Cell Dimensionsa=13.991 Å, b=11.3985 Å, c=7.2081 Å[2]
Key IdentifiersBeilstein: 1911157[2][4]; EC Number: 208-703-6[2][4]; PubChem CID: 10867[2]; MDL number: MFCD00004784[4]

Synthesis of this compound

This compound is commercially produced by the reaction of benzyl chloride with a sulfide salt, followed by distillation.[2] It can also be obtained through the desulfurization of dibenzyl disulfide.[2] Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis from Sodium Sulfide and Benzyl Chloride

This protocol describes the synthesis of this compound via the nucleophilic substitution reaction between sodium sulfide and benzyl chloride.

Materials and Reagents:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Distilled water (H₂O)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Addition of Benzyl Chloride: While vigorously stirring the sulfide solution, add 2 moles of benzyl chloride dropwise from the dropping funnel.

  • Reflux: Once the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 5 hours.[7]

  • Workup and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the mixture with diethyl ether. Separate the ethereal layer.

  • Aqueous Layer Extraction: Extract the aqueous layer several more times with fresh portions of diethyl ether to ensure complete recovery of the product.

  • Washing: Combine all the organic extracts and wash them sequentially with a 10% sodium carbonate solution and then with distilled water.[7]

  • Drying and Concentration: Dry the washed ether layer over anhydrous sodium sulfate. Remove the ether by distillation or using a rotary evaporator.[7]

  • Crystallization: The resulting solid crude product is washed with water. Recrystallize the solid from methanol to yield pure this compound. The expected yield is approximately 85%.[7]

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification cluster_product Final Product Na2S Sodium Sulfide (Na₂S) Reaction Nucleophilic Substitution (Methanol/Water, Reflux, 5h) Na2S->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Extraction Ether Extraction Reaction->Extraction Crude Product Washing Washing (Na₂CO₃, H₂O) Extraction->Washing Drying Drying & Concentration Washing->Drying Crystallization Recrystallization (Methanol) Drying->Crystallization DBS This compound Crystallization->DBS Pure Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

While this compound itself is not a widely used pharmaceutical, organic sulfur compounds are critical scaffolds in many approved drugs.[8] Research into related compounds highlights potential areas of interest for drug development professionals.

  • Antimicrobial and Antifungal Activity: Derivatives of benzyl phenyl sulfide, particularly those containing nitro and chloro functional groups, have demonstrated significant antimicrobial and antifungal properties against various microbial strains.[9]

  • Anti-Cancer Research: A related natural product, dibenzyl trisulfide (DTS), isolated from Petiveria alliacea, has shown considerable promise as a drug prototype.[9] Its synthetic derivative, bis(4-fluorobenzyl)trisulfide (BFBTS), is a potent anti-cancer agent that inhibits microtubule dynamics by binding to β-tubulin at a novel site.[10] This suggests that the this compound scaffold could be a starting point for the design of novel therapeutics.

  • Chemical Synthesis: The reactivity of the sulfide bridge makes this compound and its derivatives useful intermediates in organic synthesis. For instance, methods have been developed for the direct synthesis of benzyl sulfides from phosphinic acid thioesters and Grignard reagents, which was applied to the synthesis of a drug analog.

References

An In-depth Technical Guide to 1,1'-[Sulfanediylbis(methylene)]dibenzene (Dibenzyl Sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl sulfide, a symmetrical thioether. It details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent oxidation, and summarizes its key spectral data for identification and characterization. This document also addresses the current state of research into its biological activity, particularly in the context of drug development.

Nomenclature and Chemical Identity

This compound is an organosulfur compound with two benzyl groups attached to a central sulfur atom. Its systematic IUPAC name is 1,1'-[Sulfanediylbis(methylene)]dibenzene . Another accepted IUPAC name is benzylsulfanylmethylbenzene .[1][2][3] It is commonly referred to as benzyl sulfide or dibenzyl thioether.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 538-74-9[2][4]
Molecular Formula C₁₄H₁₄S[2][4]
Molecular Weight 214.33 g/mol [2][4]
InChI Key LUFPJJNWMYZRQE-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C(C=C1)CSCC2=CC=CC=C2[2]

Physicochemical and Crystallographic Properties

This compound is a pale beige or colorless crystalline solid at room temperature, noted for a strong odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol and ether.[1]

Table 2: Physicochemical and Crystallographic Data for this compound

PropertyValue
Appearance Colorless plates or pale beige crystalline solid[1]
Melting Point 44-47 °C[6]
Boiling Point Decomposes at atmospheric pressure; 131 °C at 2 mmHg
Density 1.0712 g/cm³ at 50 °C[1]
Water Solubility < 1 mg/mL at 21 °C[1]
Crystal System Orthorhombic[7]
Space Group Pbcn[7]
Unit Cell Dimensions a=13.991 Å, b=11.3985 Å, c=7.2081 Å[7]

Spectroscopic Data for Structural Elucidation

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ 7.20-7.35 (m, 10H, Ar-H), 3.58 (s, 4H, -CH₂-)
¹³C NMR (CDCl₃)δ 137.9 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.1 (Ar-CH), 36.4 (-CH₂-)[8][9]
FT-IR (KBr, cm⁻¹)3062, 3025 (Ar C-H stretch), 2946 (Alicyclic C-H stretch), 1495, 1453 (Ar C=C stretch), 695 (C-S stretch)[10]
Mass Spec. (EI)m/z 214 (M⁺), 123, 91 (base peak), 65[11]

The Electron Ionization (EI) mass spectrum is characterized by a base peak at m/z 91, corresponding to the highly stable tropylium cation ([C₇H₇]⁺), formed from the cleavage of the C-S bond.[11][12] The molecular ion peak (M⁺) is observed at m/z 214.[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent oxidation to dibenzyl sulfoxide are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide with sodium sulfide.[6]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Benzyl bromide (C₇H₇Br)

  • Methanol (CH₃OH)

  • Deionized Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Heat the mixture and, once the sodium sulfide has dissolved, add 2.0 moles of benzyl bromide dropwise from the dropping funnel.

  • Upon completion of the addition, boil the mixture under reflux with vigorous stirring for 5 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Separate the ethereal layer.

  • Extract the aqueous layer several more times with diethyl ether.

  • Combine all organic phases and wash them sequentially with a 10% sodium carbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the diethyl ether under reduced pressure.

  • Wash the resulting solid with water and recrystallize from methanol to yield pure this compound (Typical yield: 85%; m.p. 49 °C).[6]

Oxidation of this compound to Dibenzyl Sulfoxide

This protocol outlines the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide as a green oxidizing agent.

Materials:

  • This compound (C₁₄H₁₄S)

  • Glacial acetic acid (CH₃COOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium hydroxide solution (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2 mmol of this compound in 2 mL of glacial acetic acid in a round-bottom flask.

  • To this solution, slowly add 8 mmol of 30% hydrogen peroxide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the resulting solution with a 4 M aqueous NaOH solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure dibenzyl sulfoxide.

Chemical Workflow and Reactions

This compound serves as a precursor to its oxidized forms, dibenzyl sulfoxide and dibenzyl sulfone. The controlled oxidation is a key reaction of this thioether.

chemical_workflow Chemical Workflow: Synthesis and Oxidation of this compound cluster_synthesis Synthesis cluster_oxidation Oxidation benzyl_chloride Benzyl Halide (e.g., Benzyl Bromide) synthesis_step Nucleophilic Substitution benzyl_chloride->synthesis_step sodium_sulfide Sodium Sulfide (Na₂S) sodium_sulfide->synthesis_step dbs This compound synthesis_step->dbs Yields sulfoxide Dibenzyl Sulfoxide sulfone Dibenzyl Sulfone sulfoxide->sulfone Strong Oxidation dbs->sulfoxide Mild Oxidation (e.g., H₂O₂)

Caption: Synthesis of this compound and its subsequent oxidation pathway.

Applications in Research and Drug Development

While organosulfur compounds are a significant area of interest in medicinal chemistry, research into the specific biological activities of This compound (monosulfide) is limited. It is primarily used in organic synthesis.[1]

In contrast, the related compound dibenzyl trisulfide (DTS) , found naturally in the plant Petiveria alliacea, has been the subject of extensive pharmacological research.[1][13][14] Studies have demonstrated that DTS exhibits significant cytotoxic activity against a variety of cancer cell lines, including triple-negative breast cancer.[1][13][15] The proposed mechanism of action for DTS involves the induction of caspase-independent cell death and destabilization of the lysosomal membrane.[1][15] Furthermore, DTS has been identified as a modulator of the MAPKinase (erk1 and erk2) signal transduction pathway, which is critical in regulating cell proliferation.[14][16]

Professionals in drug development should note the distinct biological profiles of the monosulfide and trisulfide. While this compound itself is not currently a focus of major drug discovery programs, its oxidized derivatives or analogues with different sulfur chain lengths, like DTS, represent promising areas for therapeutic research.

References

The Natural Occurrence of Dibenzyl Sulfide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide, a sulfur-containing organic compound, is a volatile secondary metabolite found in select plant species. While not as widespread as other organosulfur compounds, it contributes to the chemical profile of certain plants and is of growing interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its related analogues, dibenzyl disulfide and dibenzyl trisulfide, in the plant kingdom. It details quantitative data, experimental protocols for analysis, and explores the known biosynthetic and signaling pathways of related compounds.

Natural Occurrence and Quantitative Data

The primary plant species in which this compound and its analogues have been prominently identified is Petiveria alliacea, commonly known as guinea hen weed or anamu. This perennial shrub, native to tropical regions of the Americas, is a rich source of these benzyl sulfur compounds. While this compound itself is reported, its oxidized counterparts, dibenzyl disulfide and dibenzyl trisulfide, are often found in higher concentrations and are more extensively studied.

The concentration of these compounds can vary depending on the plant part, geographical location, and the extraction method used. The following tables summarize the available quantitative data. It is important to note that much of the current literature reports the relative percentage of these compounds within an essential oil or a specific type of extract, rather than the absolute concentration in the plant material.

Table 1: Quantitative Occurrence of Dibenzyl Disulfide in Petiveria alliacea

Plant PartExtraction MethodCompoundConcentration (% of total volatiles)
RootsPentane ExtractionDibenzyl disulfide23.3%
InflorescencesPentane ExtractionDibenzyl disulfide18.0%
LeafEssential Oil (Hydrodistillation)Dibenzyl disulfide17.6%
StemEssential Oil (Hydrodistillation)Dibenzyl disulfide23.1%
FlowerEssential Oil (Hydrodistillation)Dibenzyl disulfide15.7%
RootEssential Oil (Hydrodistillation)Dibenzyl disulfide19.1%

Table 2: Quantitative Occurrence of Dibenzyl Trisulfide in Petiveria alliacea

Plant PartExtraction MethodCompoundConcentration (% of total volatiles)
RootsPentane ExtractionDibenzyl trisulfide9.4%

Experimental Protocols

The analysis of this compound and its analogues from plant matrices typically involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Sulfur Compounds

A common method for extracting volatile compounds like this compound from plant material is hydrodistillation or steam distillation.

  • Sample Preparation: Fresh or dried plant material (e.g., roots, leaves, stems) is collected and, if fresh, may be chopped or ground to increase the surface area for extraction.

  • Hydrodistillation:

    • Place a known quantity (e.g., 100 g) of the prepared plant material in a distillation flask with a sufficient volume of distilled water.

    • Heat the flask to boiling. The steam and volatile compounds will rise and pass into a condenser.

    • The condensate (hydrosol and essential oil) is collected in a receiving vessel.

    • The essential oil, containing the this compound and other non-polar volatile compounds, will separate from the aqueous layer and can be collected.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for separating and identifying volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) is often added to the sample and calibration standards to improve accuracy and precision.

Biosynthetic and Signaling Pathways

The specific biosynthetic pathway for this compound in Petiveria alliacea has not been fully elucidated. However, the general pathway for the formation of sulfur-containing secondary metabolites in plants is well-understood to originate from the assimilation of inorganic sulfate.

General Biosynthesis of Sulfur-Containing Compounds in Plants

The biosynthesis of sulfur-containing compounds begins with the uptake of sulfate from the soil, which is then reduced and incorporated into the amino acid cysteine. Cysteine serves as the primary precursor for a vast array of sulfur-containing metabolites. While the precise intermediates and enzymes leading to this compound are not yet confirmed, it is hypothesized that they are derived from intermediates in the phenylpropanoid pathway, which produces benzyl precursors.

Sulfur Compound Biosynthesis Sulfate Sulfate (from soil) APS APS Sulfate->APS ATP sulfurylase Sulfite Sulfite APS->Sulfite APS reductase Sulfide Sulfide Sulfite->Sulfide Sulfite reductase Cysteine Cysteine Sulfide->Cysteine Cysteine synthase Dibenzyl_Sulfide This compound Cysteine->Dibenzyl_Sulfide Hypothesized Pathway (Enzymes Unknown) Other_Metabolites Other Sulfur-Containing Metabolites Cysteine->Other_Metabolites Phenylalanine Phenylalanine (from Shikimate Pathway) Benzyl_precursors Benzyl Precursors Phenylalanine->Benzyl_precursors Benzyl_precursors->Dibenzyl_Sulfide Hypothesized Pathway (Enzymes Unknown)

Generalized biosynthesis of sulfur-containing compounds.
Signaling Pathway of Dibenzyl Trisulfide

While the direct signaling pathways involving this compound are not well-documented, extensive research has been conducted on the closely related compound, dibenzyl trisulfide (DTS), also isolated from Petiveria alliacea.[1][2] Studies have shown that DTS can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The interaction of DTS with the MAPK/ERK pathway suggests a potential mechanism for its observed biological activities, including its anti-proliferative effects on cancer cells.[1][2]

DTS Signaling Pathway DTS Dibenzyl Trisulfide (DTS) ERK ERK1/2 DTS->ERK Hyper-phosphorylation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Gene Expression

Modulation of the MAPK/ERK pathway by Dibenzyl Trisulfide.

Conclusion

This compound and its analogues are significant volatile constituents of Petiveria alliacea. While quantitative data is still emerging and often presented as relative percentages in extracts, established analytical protocols using GC-MS allow for their reliable identification and quantification. The biosynthetic pathway of this compound is not yet fully elucidated, but is understood to originate from the plant's primary sulfur and phenylpropanoid metabolism. The demonstrated interaction of the related compound, dibenzyl trisulfide, with the MAPK/ERK signaling pathway highlights the potential for these natural products to influence key cellular processes and underscores the need for further research into their specific mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Solubility of Dibenzyl Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl sulfide in various organic solvents. This compound (C₁₄H₁₄S), a symmetrical thioether, is a solid crystalline compound at room temperature and finds applications in organic synthesis and as a precursor for various functionalized molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual workflow to guide solvent selection and experimental setup.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a largely non-polar molecule like this compound, the principle of "like dissolves like" is a primary determinant of its solubility. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents.[1]

Quantitative and Qualitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. The following tables summarize the existing qualitative and semi-quantitative data.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility DescriptionCitation
AlcoholsEthanolSoluble[2]
EthersDiethyl EtherSoluble[2]
Non-polar SolventsCarbon Disulfide (CS₂)Soluble[2]
Non-polar SolventsGeneralSoluble in nonpolar solvents[1]

Table 2: Semi-Quantitative Solubility of this compound

SolventTemperatureSolubilityCitation
Water21 °C< 0.1 g/100 mL[3]
Water70 °F (~21 °C)< 1 mg/mL[2]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Centrifuge (optional)

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies may be required to determine the optimal equilibration time.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

    • Report the average solubility value along with the standard deviation, the specific solvent used, and the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Settle excess solid (optional centrifugation) equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtered aliquot filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains limited, the available information indicates its preference for non-polar environments. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided herein, based on the robust shake-flask method, offers a reliable means to generate this critical data. The accompanying workflow visualization serves as a practical guide for the experimental process, ensuring accuracy and reproducibility in the determination of this compound's solubility characteristics.

References

Unveiling the Solid-State Architecture of Dibenzyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of dibenzyl sulfide, a key organosulfur compound. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental protocols for its determination, and presents a logical workflow for the structural analysis.

Introduction

This compound ((C₆H₅CH₂)₂S) is a symmetrical thioether that serves as a valuable building block in organic synthesis and has applications in various fields of chemistry. Understanding its three-dimensional structure in the solid state is fundamental for comprehending its physical properties, reactivity, and potential intermolecular interactions. This guide is based on the pivotal crystallographic study by Hansson (2006), which elucidated the precise solid-state conformation of this compound at low temperatures.

Crystal Structure and Crystallographic Data

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic system, and the data collection was performed at a temperature of 150 K.[1] A key feature of the crystal structure is that the molecule possesses exact C₂ molecular symmetry, with a crystallographic twofold axis passing through the central sulfur atom.[1] The crystal packing is reported to be stabilized by C-H···S intermolecular interactions.[1]

The detailed crystallographic data, including atomic coordinates, bond lengths, bond angles, and anisotropic displacement parameters, are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 610835 . While the full crystallographic information file (CIF) is accessible through the CCDC, the key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₁₄H₁₄S
Formula Weight214.33 g/mol
Temperature150(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPbcn
Unit Cell Dimensions
a13.991(3) Å
b11.3985(19) Å
c7.2081(12) Å
α90°
β90°
γ90°
Volume1149.9(4) ų
Z4
Calculated Density1.238 Mg/m³

Data sourced from Hansson, C. (2006). Acta Crystallographica Section E, 62(6), o2377–o2379.

Experimental Protocols

This section details the generalized yet comprehensive methodologies for the synthesis of this compound and the subsequent determination of its crystal structure by single-crystal X-ray diffraction, based on established laboratory procedures.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the reaction of a benzyl halide with a sulfide source. The subsequent crystallization is crucial for obtaining single crystals suitable for X-ray diffraction analysis.

Materials:

  • Benzyl bromide (or chloride)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Diethyl ether

  • Dichloromethane

  • Deionized water

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and methanol.

  • Addition of Benzyl Halide: While stirring vigorously, add benzyl bromide dropwise to the sulfide solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for several hours to ensure the completion of the reaction.

  • Extraction: After cooling to room temperature, extract the reaction mixture with diethyl ether. The organic layer is separated, and the aqueous layer is washed multiple times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with a 10% sodium carbonate solution and then with deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude this compound product.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent system, such as a dichloromethane/methanol mixture. Slow evaporation of the solvent at room temperature over several days should yield colorless, single crystals of this compound suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves mounting a suitable single crystal on a diffractometer and collecting diffraction data.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD)

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Low-temperature device (e.g., Oxford Cryosystems)

  • Goniometer head and mounting loops

Procedure:

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.

  • Data Collection: Mount the crystal on the goniometer head of the diffractometer. Cool the crystal to the desired temperature (e.g., 150 K) using a stream of cold nitrogen gas. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves a series of ω and φ scans.

  • Data Integration and Reduction: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Data Analysis

The overall process from a synthesized compound to a refined crystal structure follows a well-defined workflow. This workflow ensures the quality of the final structural model and the accurate interpretation of the results.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (150 K) mounting->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CCDC 610835)

Experimental workflow for the crystal structure determination of this compound.

This diagram illustrates the sequential process, starting from the chemical synthesis and crystallization, followed by the X-ray diffraction experiment, and culminating in the solution, refinement, and validation of the crystal structure. The final output is a crystallographic information file (CIF) that contains all the structural details and is deposited in a public database for access by the scientific community.

References

Spectroscopic Characterization of Dibenzyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for dibenzyl sulfide, a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed analytical information for this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₄S, Molecular Weight: 214.33 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31-7.23Multiplet10HAromatic protons (C₆H₅)
3.61Singlet4HMethylene protons (-CH₂-)
Solvent: d4-MeOD, Spectrometer Frequency: 400 MHz[4]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound.

Chemical Shift (δ) ppmAssignment
138.2C (quaternary aromatic)
129.0CH (aromatic)
128.5CH (aromatic)
127.2CH (aromatic)
38.5CH₂ (methylene)
Solvent: CDCl₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3085, 3062, 3029MediumAromatic C-H stretch
2925MediumAliphatic C-H stretch (methylene)
1601, 1495, 1454StrongAromatic C=C skeletal vibrations
1425MediumCH₂ scissoring
1205MediumC-S stretch
758, 696StrongC-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[1][6]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
21440[M]⁺ (Molecular ion)
12335[M - C₇H₇]⁺
91100[C₇H₇]⁺ (Tropylium ion)
6515[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD), in an NMR tube.[4][7] The concentration is typically in the range of 5-25 mg/0.5 mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.[8]

  • Data Acquisition: For ¹H NMR, the instrument is set to the appropriate frequency for protons. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[9] For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and similar pulse sequences are used.[10]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform.[9] The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).[11]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the attenuated total reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[12] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell, or ground with KBr powder and pressed into a pellet.[13]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[14]

  • Data Acquisition: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light that is transmitted at each wavelength.[15]

  • Data Processing: The instrument's software converts the raw data into a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).[14]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[1]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization, EI), which knocks off an electron to form a positively charged molecular ion and fragment ions.[16][17]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[18]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[18]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Dibenzyl_Sulfide_Fragmentation MolecularIon This compound [M]⁺ m/z = 214 Fragment1 [M - C₇H₇]⁺ m/z = 123 MolecularIon->Fragment1 - C₇H₇• Fragment2 Tropylium Ion [C₇H₇]⁺ m/z = 91 MolecularIon->Fragment2 cleavage Fragment3 [C₅H₅]⁺ m/z = 65 Fragment2->Fragment3 - C₂H₂ Neutral1 C₇H₇• (Benzyl radical) Neutral2 C₂H₂ (Acetylene)

Caption: Mass spectrometry fragmentation pathway of this compound.

References

The Multifaceted Biological Activities of Dibenzyl Sulfide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide, a simple thioether, and its derivatives, particularly those with polysulfide bridges, have emerged as a class of compounds with a surprisingly broad and potent range of biological activities. From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, these molecules are attracting significant interest in the scientific community for their therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

The anticancer properties of this compound derivatives, most notably dibenzyl trisulfide (DTS), have been extensively studied. DTS, a natural product, and its synthetic analog, bis(4-fluorobenzyl)trisulfide (BFBTS), have demonstrated significant cytotoxicity against a variety of cancer cell lines.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activities of dibenzyl trisulfide (DTS) and bis(4-fluorobenzyl)trisulfide (BFBTS) against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values of Dibenzyl Trisulfide (DTS) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer<10
Pancreatic Cancer CellsPancreatic Cancer0.34 - 0.84
Small Lung Cancer CellsLung Cancer0.34 - 0.84
Prostate Cancer CellsProstate Cancer0.34 - 0.84

Table 2: IC50 Values of Bis(4-fluorobenzyl)trisulfide (BFBTS) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer~1
HT29Colon Cancer~1
SH-SY5YNeuroblastoma~1
MCF7Breast CancerNot specified
KBOral CancerNot specified
MCF7/adr (MDR)Doxorubicin-resistant Breast CancerNot specified
KBv200 (MDR)Vincristine-resistant Oral CancerNot specified

MDR: Multidrug-resistant

Mechanisms of Anticancer Action

The anticancer activity of dibenzyl trisulfide is multifaceted, involving the induction of apoptosis through a caspase-independent pathway and cell cycle arrest at the G2/M phase.

1. Caspase-Independent Cell Death via Lysosomal Membrane Permeabilization:

DTS triggers a unique form of programmed cell death that does not rely on the typical caspase cascade. Instead, it induces the permeabilization of the lysosomal membrane. This leads to the release of lysosomal proteases, such as cathepsin B, into the cytoplasm. Cytosolic cathepsin B then initiates a cascade of events that ultimately leads to cell death.

Caspase_Independent_Death cluster_lysosome Inside Lysosome DTS Dibenzyl Trisulfide (DTS) LMP Lysosomal Membrane Permeabilization DTS->LMP induces Lysosome Lysosome Lysosome->LMP CathepsinB_active Active Cathepsin B (in cytosol) LMP->CathepsinB_active releases CathepsinB_inactive Inactive Cathepsin B CellDeath Caspase-Independent Cell Death CathepsinB_active->CellDeath initiates

Caption: DTS-induced caspase-independent cell death pathway.

2. G2/M Phase Cell Cycle Arrest and the MAPK Signaling Pathway:

DTS has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis. This arrest is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK1 and ERK2 kinases. The precise mechanism involves the hyper-phosphorylation or dephosphorylation of these kinases, which in turn affects the activity of key cell cycle regulators like Cdc25C.

G2M_Arrest DTS Dibenzyl Trisulfide (DTS) MAPK_Pathway MAPK Pathway (ERK1/2) DTS->MAPK_Pathway modulates Cdc25C Cdc25C MAPK_Pathway->Cdc25C regulates Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25C->Cdk1_CyclinB activates G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest inhibition leads to G2M_Transition G2 to M Transition Cdk1_CyclinB->G2M_Transition promotes

Caption: DTS-induced G2/M cell cycle arrest pathway.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antimicrobial properties. The structure of these compounds plays a crucial role in their efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzyl phenyl sulfide derivatives against various microbial strains.

Table 3: MIC Values (µg/mL) of Benzyl Phenyl Sulfide Derivatives

CompoundStructureS. aureusE. coliP. aeruginosa
4-Nitrobenzyl phenyl sulfideR1=NO2, R2=HActiveActiveActive
4-Nitrobenzyl 4-chlorophenyl sulfideR1=NO2, R2=ClStrongest ActivityStrongest ActivityStrongest Activity
Benzyl phenyl sulfideR1=H, R2=HInactiveInactiveInactive
4-Methoxybenzyl phenyl sulfideR1=OCH3, R2=HInactiveInactiveInactive

Data indicates that the presence of a 4-nitrobenzyl group and a 4-chlorophenyl group is important for antimicrobial activity.[1]

Experimental Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow start Start prep_compound Prepare stock solution of this compound derivative start->prep_compound serial_dilution Perform serial dilutions in microtiter plate prep_compound->serial_dilution inoculate Inoculate microtiter plate with bacteria serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Neuroprotective Activities

Preliminary studies suggest that this compound and its derivatives also possess anti-inflammatory and neuroprotective properties.

Anti-inflammatory Effects

Dibenzyl trisulfide has been shown to prevent the denaturation of serum albumin, a characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, some H2S-releasing derivatives of NSAIDs have demonstrated enhanced anti-inflammatory activity.[3]

Neuroprotective Potential

The modulation of the MAPK signaling pathway by DTS is not only relevant to its anticancer effects but also has implications for neuronal growth and memory enhancement.[4] Additionally, hydrogen sulfide (H2S), which can be released from some sulfide derivatives, is known to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

Materials:

  • Sodium sulfide nonahydrate

  • Benzyl bromide

  • Methanol

  • Water

  • Diethyl ether

  • 10% Sodium carbonate solution

Procedure:

  • Dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol in a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer.

  • Add 2 moles of benzyl bromide to the flask.

  • Boil the mixture under reflux with vigorous stirring for 5 hours.

  • After cooling, extract the reaction mixture with diethyl ether.

  • Separate the ethereal layer and perform additional ether extractions on the aqueous layer.

  • Combine the organic phases and wash with 10% sodium carbonate solution, followed by a final wash with water.

  • Distill off the ether.

  • Wash the resulting solid with water and recrystallize from methanol to obtain pure this compound.[5]

Cell Viability (MTT) Assay

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • Sterile saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

  • Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11]

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.[12][13][14]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The well-documented anticancer effects, particularly the unique mechanism of caspase-independent cell death induction by DTS, offer exciting avenues for the development of novel cancer therapies. The antimicrobial and anti-inflammatory properties further broaden their potential therapeutic applications.

Future research should focus on a systematic exploration of the structure-activity relationships of a wider array of this compound derivatives to optimize their potency and selectivity for different biological targets. Further elucidation of the specific molecular interactions within signaling pathways, such as the MAPK pathway, will provide a more complete understanding of their mechanisms of action. Additionally, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical translation.

References

Dibenzyl Sulfide and Its Trisulfide Analogue: A Technical Guide to Their Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth mechanistic insights into the biological activities of dibenzyl sulfide is limited. However, extensive research is available for its close structural analogue, dibenzyl trisulfide (DTS). This guide will primarily focus on the well-documented mechanisms of DTS as a representative of this class of compounds, with specific available data on this compound also included.

Introduction

This compound and its polysulfide derivatives, particularly dibenzyl trisulfide (DTS), are sulfur-containing organic compounds that have garnered significant interest in the scientific community. DTS is a natural product isolated from the subtropical shrub Petiveria alliacea, a plant with a long history of use in traditional medicine for various ailments, including arthritis, asthma, and cancer.[1][2] The promising pharmacological activities of DTS have positioned it as a prototype for drug development, leading to the synthesis of analogues with enhanced potency and safety profiles.[3] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of these compounds in biological systems, with a primary focus on the extensively studied dibenzyl trisulfide.

Core Mechanisms of Action

The biological effects of dibenzyl trisulfide are multifaceted, encompassing anticancer, anti-inflammatory, and enzyme-inhibitory activities. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

DTS has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.[4][5] Its anticancer mechanisms are complex and involve the induction of a unique form of programmed cell death and the modulation of critical signaling cascades.

2.1.1. Caspase-Independent Cell Death and Lysosomal Membrane Permeabilization

In triple-negative breast cancer (TNBC) cells, DTS has been shown to induce a caspase-independent form of cell death.[1][2] This is a significant finding, as conventional chemotherapeutics often rely on caspase-dependent apoptosis. The mechanism involves the destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm.[1][2] This initiates a cascade of events culminating in cell death, bypassing the classical apoptotic pathway.

Furthermore, DTS treatment leads to the upregulation of pro-apoptotic genes such as BAK1, GADD45a, and LTA in TNBC cells.[1][6] The increased expression of these genes contributes to the overall cytotoxic effect.

2.1.2. Modulation of Signaling Pathways

Several key signaling pathways are implicated in the anticancer activity of DTS:

  • MAPK/ERK Pathway: One of the primary modes of action elucidated for DTS is its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] The MAPK/ERK pathway is crucial in regulating cell proliferation, differentiation, and survival. DTS has been shown to cause hyper-phosphorylation of growth factor-induced ERK1/2, a process that can paradoxically lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • JAK/STAT3 Pathway: DTS has been found to inhibit the proliferation and metastasis of non-small cell lung cancer (NSCLC) by suppressing the JAK/STAT3 signaling pathway. The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is often constitutively active in cancer cells and plays a critical role in tumor growth and progression.

Enzyme Inhibition

Dibenzyl trisulfide has been identified as a significant inhibitor of several cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs and procarcinogens.

The inhibitory action of DTS on CYP enzymes suggests its potential as a chemopreventive agent by preventing the metabolic activation of procarcinogens.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of DTS are linked to its ability to prevent the denaturation of serum albumin, a characteristic shared with nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Additionally, DTS appears to modulate the immune response by influencing cytokine production. It has been suggested to cause a shift from a pro-inflammatory Th1 cytokine profile to an anti-inflammatory Th2 profile.[5][7]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of dibenzyl trisulfide.

Table 1: Inhibitory Activity of Dibenzyl Trisulfide against Cytochrome P450 Enzymes
Enzyme IC50 (µM)
CYP1A11.3 ± 0.3
CYP1B11.7 ± 0.3
CYP1A21.9
CYP2C194.0
CYP3A43.2
Table 2: Antiproliferative Activity of Dibenzyl Trisulfide in Cancer Cell Lines
Cell Line Reported Effect
Triple-Negative Breast Cancer (TNBC) cells (CRL-2335)Inhibition of proliferation and migration
Non-Small Cell Lung Cancer (NSCLC)Inhibition of proliferation and metastasis

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of dibenzyl trisulfide.

Cell Viability and Proliferation Assays
  • Principle: To determine the cytotoxic and anti-proliferative effects of DTS on cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., TNBC, NSCLC) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of DTS or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt). The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Expression
  • Principle: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-ERK, total ERK, BAK1, LTA) following treatment with DTS.

  • Methodology:

    • Cells are treated with DTS or a control.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Cytochrome P450 Inhibition Assay
  • Principle: To measure the inhibitory effect of DTS on the activity of specific CYP isoforms.

  • Methodology:

    • Recombinant human CYP enzymes are incubated with a fluorescent probe substrate specific for each isoform.

    • DTS at various concentrations is added to the reaction mixture.

    • The enzymatic reaction is initiated by the addition of an NADPH-regenerating system.

    • The reaction is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is calculated, and the IC50 value for DTS against each CYP isoform is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by dibenzyl trisulfide and a typical experimental workflow.

G cluster_DTS_Action DTS Anticancer Mechanism in TNBC DTS Dibenzyl Trisulfide (DTS) Lysosome Lysosome DTS->Lysosome destabilizes membrane ProApoptoticGenes Upregulation of BAK1, GADD45a, LTA DTS->ProApoptoticGenes induces CathepsinB Cathepsin B Lysosome->CathepsinB releases CellDeath Caspase-Independent Cell Death CathepsinB->CellDeath initiates ProApoptoticGenes->CellDeath contributes to

Caption: DTS-induced caspase-independent cell death pathway in TNBC.

G cluster_MAPK_Pathway Modulation of MAPK/ERK Pathway by DTS GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse DTS Dibenzyl Trisulfide (DTS) DTS->ERK hyper-phosphorylates

Caption: DTS modulates the MAPK/ERK signaling cascade.

G cluster_Workflow Experimental Workflow for Protein Expression Analysis CellCulture Cell Culture (e.g., TNBC cells) Treatment Treatment with DTS or Vehicle Control CellCulture->Treatment ProteinExtraction Protein Extraction and Quantification Treatment->ProteinExtraction SDSPAGE SDS-PAGE ProteinExtraction->SDSPAGE WesternBlot Western Blotting SDSPAGE->WesternBlot Analysis Data Analysis (Densitometry) WesternBlot->Analysis

Caption: A typical workflow for analyzing protein expression changes.

This compound: Specific Findings

While the majority of detailed mechanistic studies focus on DTS, some research has investigated the biological activities of this compound.

Antimicrobial Activity

Derivatives of benzyl phenyl sulfide, which share a structural similarity with this compound, have been synthesized and evaluated for their antimicrobial properties.[8] Studies have shown that certain derivatives, particularly those with 4-nitrobenzyl and 4-chlorophenyl groups, exhibit significant inhibitory effects against a range of microbial strains.[8] However, synthetic derivatives of benzyl and 4-methoxybenzyl phenyl sulfides did not show activity against the tested microbes.[8] This suggests that the antimicrobial activity is highly dependent on the specific substitutions on the phenyl rings.

Conclusion and Future Directions

Dibenzyl trisulfide, a natural product with a rich history in traditional medicine, has emerged as a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Its unique mechanisms of action, including the induction of caspase-independent cell death and the modulation of key signaling pathways like MAPK/ERK and JAK/STAT3, set it apart from many conventional drugs. Furthermore, its ability to inhibit critical drug-metabolizing enzymes highlights its potential in chemoprevention.

While the biological activities of this compound itself are less well-characterized, preliminary studies on its derivatives suggest potential antimicrobial applications. Future research should aim to further elucidate the specific molecular targets of both this compound and dibenzyl trisulfide. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective analogues. Moreover, clinical investigations are warranted to translate the promising preclinical findings of DTS into effective therapies for human diseases.

References

Environmental fate and degradation of dibenzyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Dibenzyl Sulfide

Introduction

This compound (DBS), a symmetrical thioether with the chemical formula (C₆H₅CH₂)₂S, is primarily utilized in organic synthesis.[1] Its release into the environment, potentially through various waste streams, necessitates a thorough understanding of its environmental fate, persistence, and degradation pathways.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the physicochemical properties, environmental distribution, and transformation processes of this compound. The information is intended for researchers, environmental scientists, and drug development professionals to aid in environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. Key properties for this compound are summarized in Table 1. The compound is characterized by its low water solubility and a high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₄H₁₄S[1][3]
Molecular Weight 214.33 g/mol [1][4]
Appearance Colorless plates or pale beige crystalline solid[1]
Melting Point 44-47 °C[3][5]
Boiling Point Decomposes[1][4]
Water Solubility < 1 mg/mL at 21°C (Insoluble)[1][2][4]
Vapor Pressure 0.000289 mmHg at 25°C[1][3]
Density 1.0712 g/cm³ at 50°C[1][4]

Environmental Fate and Transport

Based on its physicochemical properties, the distribution and persistence of this compound in the environment can be predicted.

Partitioning and Transport
  • Atmosphere: With an estimated vapor pressure of 2.9 x 10⁻⁴ mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere.[1]

  • Soil: this compound is expected to be immobile in soil.[1] This is based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 5400, which indicates strong adsorption to soil organic matter.[1] Volatilization from moist or dry soil surfaces is not considered a significant fate process.[1]

  • Water: If released into water, this compound is expected to adsorb to suspended solids and sediment.[1] Volatilization from water surfaces may occur, with estimated half-lives of 11 days for a model river and 82 days for a model lake; however, this process is likely attenuated by its strong adsorption to particulate matter.[1]

Bioaccumulation

Table 2: Environmental Partitioning and Bioaccumulation Potential

ParameterEstimated ValueInterpretationReference(s)
Log Kow 4.33High potential to partition into organic phases[1]
Koc 5400Immobile in soil[1]
Henry's Law Constant 5.1 x 10⁻⁶ atm-m³/molVolatilization from water is possible but attenuated by adsorption[1]
BCF 1200Very high potential for bioconcentration in aquatic organisms[1]

Degradation Pathways

This compound is subject to transformation in the environment through both abiotic and biotic processes. Biodegradation appears to be the most significant degradation route.

Abiotic Degradation
  • Hydrolysis: Due to the stability of its carbon-sulfur bonds, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions.[6]

  • Photodegradation: While direct data for this compound is limited, similar compounds like diphenyl sulfide undergo indirect photolysis in sunlit surface waters.[6] This process involves reactions with photochemically generated hydroxyl radicals (•OH), leading to oxidation products.

Biotic Degradation

Microbial transformation is a key process in the environmental degradation of this compound, with distinct pathways observed under aerobic and anaerobic conditions.

Under aerobic conditions, the primary degradation mechanism is the sequential oxidation of the sulfur atom. Several microorganisms have been shown to metabolize this compound.

  • Bacterial Degradation: A mixed culture containing Pseudomonas aeruginosa was found to convert this compound into several water-soluble organic substances, with benzylmercaptoacetic acid identified as a key product.[7] The bacterium Gordonia sp. IITR100 degrades this compound via the formation of dibenzyl sulfoxide and dibenzyl sulfone, ultimately leading to benzoic acid.[8] This transformation is mediated by the DszC enzyme, which is also involved in the desulfurization of dibenzothiophene (DBT).[8]

  • Fungal Degradation: Several species of white rot fungi, including Trametes trogii, Trametes versicolor, and Phanerochaete chrysosporium, can oxidize this compound to dibenzyl sulfoxide and subsequently to dibenzyl sulfone.[9][10] The oxidation of the sulfoxide to the sulfone appears to be mediated by a cytochrome P-450 enzyme system.[9]

Aerobic Degradation of this compound cluster_organisms Mediating Organisms / Enzymes DBS This compound DBSO Dibenzyl Sulfoxide DBS->DBSO Oxidation DBSO2 Dibenzyl Sulfone DBSO->DBSO2 Oxidation BA Benzoic Acid DBSO2->BA Metabolism Gordonia sp. Gordonia sp. (DszC Enzyme) White Rot Fungi White Rot Fungi (Cytochrome P-450) Pseudomonas sp. Pseudomonas sp. Anaerobic Degradation of this compound cluster_products Identified Metabolites DBS This compound Metabolites Metabolite Mixture DBS->Metabolites Reductive Cleavage BM Benzyl Mercaptan Metabolites->BM TOL Toluene Metabolites->TOL H2S Hydrogen Sulfide Metabolites->H2S Experimental Workflow for Biodegradation Assay A Prepare Mineral Salts Medium B Inoculate with Test Organism A->B C Add this compound (Sulfur Source) B->C D Incubate under Aerobic Conditions C->D E Withdraw Samples at Intervals D->E F Stop Reaction (Acidification) E->F G Solvent Extraction of Analytes F->G H Analysis by GC-MS G->H

References

An In-depth Technical Guide to the Thermolysis and Photolysis of Dibenzyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photochemical decomposition of dibenzyl sulfide. It covers the core reaction mechanisms, products, and quantitative data available in the current literature. Detailed experimental protocols for representative thermolysis and photolysis reactions are also provided, along with visualizations of the key chemical pathways and experimental workflows.

Introduction

This compound ((C₆H₅CH₂)₂S) is a symmetrical thioether that serves as a model compound for understanding the chemistry of sulfur-containing molecules in various applications, including petroleum chemistry and drug development. Its decomposition can be induced by heat (thermolysis) or light (photolysis), both of which primarily proceed through the homolytic cleavage of the carbon-sulfur (C–S) bonds. These processes generate highly reactive benzyl and benzylthiyl radical intermediates, which subsequently undergo a variety of reactions to form a complex mixture of products. Understanding the pathways and kinetics of these reactions is crucial for controlling product distribution and for the development of processes involving sulfur-containing compounds.

Thermolysis of this compound

The thermal decomposition of this compound involves the cleavage of the C–S bond at elevated temperatures, leading to the formation of benzyl radicals. While specific kinetic data for the thermolysis of this compound is not extensively reported, studies on analogous compounds, such as benzyl t-butyl sulfide and dibenzyl disulfide, provide significant insights into its expected behavior.

Reaction Mechanism and Products

The primary step in the thermolysis of this compound is the homolytic cleavage of one of the C–S bonds to produce a benzyl radical and a benzylthiyl radical.

Initiation: (C₆H₅CH₂)₂S → C₆H₅CH₂• + C₆H₅CH₂S•

The resulting radicals can then undergo a series of secondary reactions, including recombination, disproportionation, and hydrogen abstraction.

Propagation and Termination Steps:

  • Benzyl radical recombination: 2 C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅ (Bibenzyl)

  • Hydrogen abstraction by benzyl radical: C₆H₅CH₂• + R-H → C₆H₅CH₃ (Toluene) + R•

  • Benzylthiyl radical reactions: The benzylthiyl radical is less stable and can undergo further reactions, such as decomposition or reaction with other species. For instance, it can lead to the formation of stilbene and elemental sulfur.

The gas-phase pyrolysis of benzyl t-butyl sulfide, studied in a stirred-flow reactor between 440–530°C, shows the formation of benzyl thiol and isobutene. The benzyl thiol further decomposes to hydrogen sulfide and bibenzyl, which supports the proposed radical mechanism. In the case of this compound, the expected major products are bibenzyl and toluene, with stilbene also being a likely product.

Quantitative Data

Direct quantitative kinetic data for the thermolysis of this compound is scarce. However, data from related compounds can be used for estimation. The thermal decomposition of dibenzyl disulfide in hexadecane over a temperature range of 210°C to 270°C was found to be a first-order reaction.[1][2] This study also identified this compound as a minor product, suggesting its greater thermal stability compared to the disulfide.

ParameterValue (for related compounds)CompoundConditions
Reaction Order First-orderDibenzyl Disulfide210-270°C in hexadecane
Major Products Toluene, trans-Stilbene, Toluene-α-thiolDibenzyl Disulfide210-270°C in hexadecane
Decomposition Products Isobutene, Benzyl thiol (further decomposes to H₂S and Bibenzyl)Benzyl t-butyl sulfide440-530°C, gas phase
Experimental Protocol: Gas-Phase Pyrolysis

The following is a representative protocol for the gas-phase pyrolysis of an organic sulfide in a flow reactor system.

Objective: To determine the products and kinetics of the thermal decomposition of an organic sulfide.

Apparatus:

  • A tubular flow reactor (e.g., quartz tube) housed in a programmable tube furnace.

  • A system for delivering the sulfide, either by bubbling an inert carrier gas (e.g., N₂ or Ar) through the molten sulfide or by injecting a solution of the sulfide in an inert solvent.

  • A condenser and cold trap (e.g., liquid nitrogen) to collect the reaction products.

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.

Procedure:

  • The flow reactor is heated to the desired temperature (e.g., 400-600°C) under a constant flow of an inert carrier gas.

  • The organic sulfide is introduced into the reactor at a controlled rate. For this compound (m.p. 49°C), it can be heated and carried by the inert gas.

  • The residence time in the reactor is controlled by the flow rate of the carrier gas and the reactor volume.

  • The effluent from the reactor is passed through a condenser and then a cold trap to collect the condensable products.

  • The collected products are dissolved in a suitable solvent (e.g., dichloromethane) for analysis.

  • The product mixture is analyzed by GC-MS to identify and quantify the components.

  • The kinetics of the decomposition can be studied by varying the temperature and residence time and measuring the conversion of the starting material.

Photolysis of this compound

The photolysis of this compound involves the absorption of ultraviolet (UV) light, leading to the electronic excitation of the molecule and subsequent C–S bond cleavage. This process is generally more efficient and can be carried out under milder conditions than thermolysis.

Reaction Mechanism and Products

Similar to thermolysis, the primary photochemical event is the homolytic cleavage of a C–S bond, generating a benzyl radical and a benzylthiyl radical.

Primary Process: (C₆H₅CH₂)₂S + hν → [ (C₆H₅CH₂)₂S ]* → C₆H₅CH₂• + C₆H₅CH₂S•

The subsequent reactions of these radicals are similar to those in thermolysis, leading to products such as bibenzyl and toluene.

In the presence of oxygen, photo-oxidation can occur, leading to the formation of dibenzyl sulfoxide.[2] This reaction is believed to proceed through the interaction of the excited sulfide with molecular oxygen.

Photo-oxidation: (C₆H₅CH₂)₂S + hν / O₂ → (C₆H₅CH₂)₂SO

Quantitative Data

Irradiation of alkyl and benzyl ethyl sulfides at 254 nm has been shown to cause efficient homolytic cleavage of the C–S bond.[3] While a specific quantum yield for this compound is not reported, the values for analogous compounds provide a good estimate.

ParameterValueCompoundConditions
Quantum Yield (Φr) for C-S cleavage 0.27–0.90Alkyl and Benzyl Ethyl Sulfides254 nm irradiation
Major Products (anaerobic) Bibenzyl, TolueneThis compound (expected)UV irradiation
Major Product (aerobic) Dibenzyl SulfoxideThis compoundUV irradiation in the presence of O₂
Experimental Protocol: Solution-Phase Photolysis

The following protocol describes a typical setup for the solution-phase photolysis of this compound.

Objective: To investigate the products of the photolysis of this compound in solution.

Apparatus:

  • A photoreactor, which can be a quartz or borosilicate glass vessel, depending on the desired wavelength range.

  • A UV light source, such as a medium-pressure mercury lamp (emitting multiple wavelengths) or a low-pressure mercury lamp (primarily 254 nm). The lamp can be placed in an immersion well within the reactor or used to irradiate the vessel externally.

  • A cooling system to maintain a constant temperature.

  • A system for bubbling gas (e.g., N₂ for anaerobic conditions or O₂/air for aerobic conditions) through the solution.

  • Analytical instruments such as GC-MS, HPLC, and NMR for product analysis.

Procedure:

  • A solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or hexane) is prepared at a known concentration (e.g., 0.01 M).

  • The solution is placed in the photoreactor.

  • For anaerobic conditions, the solution is deoxygenated by bubbling with nitrogen for at least 30 minutes prior to and during irradiation. For aerobic conditions, air or oxygen is bubbled through the solution.

  • The solution is irradiated with the UV lamp for a specified period. Aliquots can be taken at different time intervals to monitor the progress of the reaction.

  • After irradiation, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent for analysis by GC-MS, HPLC, or NMR to identify and quantify the products.

Visualization of Pathways and Workflows

Reaction Pathways

Thermolysis_Pathway DBS This compound radicals Benzyl Radical + Benzylthiyl Radical DBS->radicals Δ (Heat) bibenzyl Bibenzyl radicals->bibenzyl Recombination toluene Toluene radicals->toluene H-abstraction stilbene Stilbene + S radicals->stilbene Further reactions Photolysis_Pathway cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions DBS_an This compound radicals_an Benzyl Radical + Benzylthiyl Radical DBS_an->radicals_an bibenzyl_an Bibenzyl radicals_an->bibenzyl_an Recombination toluene_an Toluene radicals_an->toluene_an H-abstraction DBS_ae This compound sulfoxide Dibenzyl Sulfoxide DBS_ae->sulfoxide hν / O₂ Experimental_Workflow prep Sample Preparation (this compound in Solvent) reaction Reaction (Thermolysis or Photolysis) prep->reaction thermo Thermolysis (Flow Reactor) reaction->thermo Heat photo Photolysis (Photoreactor) reaction->photo Light workup Product Collection (Condensation/Extraction) thermo->workup photo->workup analysis Analysis (GC-MS, HPLC, NMR) workup->analysis data Data Interpretation (Kinetics, Product Distribution) analysis->data

References

Methodological & Application

Green Synthesis of Dibenzyl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of dibenzyl sulfide. The methodologies presented focus on environmentally benign routes that offer advantages such as the use of non-toxic reagents, energy efficiency, and waste valorization.

Introduction

This compound and its derivatives are important structural motifs in various biologically active compounds and find applications in medicinal chemistry and materials science. Traditional synthesis methods often rely on harsh reagents and volatile organic solvents. The development of green synthesis routes is crucial for sustainable chemical production. This document outlines several eco-friendly approaches, including phase-transfer catalysis, solvent-free synthesis, and the utilization of industrial byproducts.

Green Synthesis Methodologies

Several innovative and environmentally conscious methods for the synthesis of this compound have been developed. These approaches aim to minimize the environmental footprint by employing green catalysts, reducing reaction times, and utilizing waste streams.

Phase-Transfer Catalysis using Polyethylene Glycol (PEG)

A prominent green method involves the use of polyethylene glycol (PEG) as a phase-transfer catalyst. This reaction utilizes hydrogen sulfide (H₂S), a toxic byproduct from the petroleum and natural gas industries, as the sulfiding agent. The H₂S is first absorbed in an aqueous solution of monoethanolamine (MEA), which is then reacted with benzyl chloride in a liquid-liquid system. PEG facilitates the transfer of the sulfide ions from the aqueous phase to the organic phase, enabling the reaction to proceed efficiently at room temperature.[1][2] This process is an excellent example of waste valorization and the application of a green catalyst.[2]

Solvent-Free and Catalyst-Free Synthesis

A truly green approach involves the direct reaction of benzyl halides with a sulfur source under solvent- and catalyst-free conditions.[3] While the cited research focuses on the reaction of thiols with benzyl halides, the principle can be extended to other sulfur nucleophiles. This method significantly reduces waste generation and simplifies product purification. The reaction is typically carried out by heating the neat reactants, leading to high atom economy.[3]

Synthesis in Aqueous Media

Conventional methods can be made greener by replacing organic solvents with water. One such method involves the reaction of sodium sulfide nonahydrate with benzyl bromide in a mixture of water and methanol.[4] The use of a predominantly aqueous medium reduces the reliance on volatile organic compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the different green synthesis routes for this compound, allowing for easy comparison of their efficiency and reaction conditions.

Method Sulfur Source Catalyst Solvent Temp. (°C) Time Yield (%) Reference
Phase-Transfer CatalysisH₂S in MEAPEG-600Toluene/WaterRoom Temp.N/A65% Conversion[2]
Solvent- & Catalyst-FreeThiolNoneNone1001.5 - 4 h90-98[3]
Aqueous MediaNa₂S·9H₂ONoneWater/MethanolReflux5 h85[4]
Phase-Transfer CatalysisH₂S in aq. NH₃TBACNone30 - 60N/A99% Selectivity[5]

Note: N/A indicates data not available in the cited source. TBAC: Tetra-n-butylammonium chloride.

Experimental Protocols

Protocol 1: this compound Synthesis using Phase-Transfer Catalysis (PEG-600)

This protocol is adapted from the methodology described for the synthesis of dibenzyl thioether using H₂S-rich monoethanolamine.[2]

Materials:

  • Hydrogen sulfide (H₂S) gas

  • Monoethanolamine (MEA)

  • Benzyl chloride

  • Polyethylene glycol (PEG-600)

  • Toluene

  • Deionized water

  • Separatory funnel

  • Mechanically agitated batch reactor

Procedure:

  • Prepare an H₂S-rich aqueous amine solution by bubbling H₂S gas through a solution of monoethanolamine in water. The concentration of the sulfide can be determined by iodometric titration.

  • In a mechanically agitated batch reactor, combine the H₂S-rich MEA solution, benzyl chloride, and PEG-600. The molar ratio of reactants and the catalyst loading should be optimized based on preliminary studies.

  • Add toluene as the organic solvent.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by gas-liquid chromatography.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the this compound.

  • Wash the organic layer with deionized water to remove any remaining MEA and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free and Catalyst-Free Synthesis of this compound

This protocol is based on the general method for the synthesis of benzyl sulfides from thiols and benzyl halides.[3]

Materials:

  • Benzyl thiol

  • Benzyl bromide

  • Round-bottom flask

  • Heating mantle with temperature control

  • TLC plates for monitoring the reaction

Procedure:

  • In a round-bottom flask, mix equimolar amounts of benzyl thiol and benzyl bromide.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 1.5 to 4 hours), cool the reaction mixture to room temperature.

  • The resulting crude product can be purified by preparative TLC or column chromatography to yield pure this compound.

Diagrams

experimental_workflow_peg cluster_prep Preparation of Sulfiding Agent cluster_reaction Phase-Transfer Catalysis cluster_workup Work-up and Purification H2S H₂S Gas MEA_sol Aqueous MEA Solution H2S->MEA_sol Absorption H2S_rich_MEA H₂S-rich MEA Solution reactor Batch Reactor H2S_rich_MEA->reactor separation Phase Separation reactor->separation reactants Benzyl Chloride PEG-600 Toluene reactants->reactor washing Washing separation->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification product This compound purification->product solvent_free_workflow start Start reactants Mix Benzyl Thiol and Benzyl Bromide start->reactants reaction Heat to 100 °C (Solvent-Free) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature monitoring->workup Complete purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

References

Application Note: Indium-Catalyzed Synthesis of Dibenzyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-IND

Abstract

This application note details an efficient and mild protocol for the synthesis of dibenzyl sulfides via the dehydrative thioetherification of benzyl alcohols and thiols. The method utilizes indium(III) trifluoromethanesulfonate (In(OTf)₃) as a highly effective Lewis acid catalyst. This process is notable for its low catalyst loading, excellent yields, and applicability to a range of secondary and tertiary benzyl alcohols as well as various aromatic and aliphatic thiols. The protocol is particularly valuable for researchers in medicinal chemistry and materials science where thioether linkages are crucial structural motifs.

Introduction

Dibenzyl sulfides and related thioethers are significant structural units found in numerous pharmaceuticals and functional organic materials. Traditional methods for their synthesis often require harsh conditions or the pre-activation of alcohol substrates. The use of Lewis acid catalysts for the direct dehydrative coupling of alcohols with thiols presents a more atom-economical and environmentally benign alternative. Indium(III) catalysts, in particular, have emerged as powerful tools for this transformation due to their high reactivity and tolerance of various functional groups. A notable advancement in this area is the indium-catalyzed dehydrative thioetherification, which proceeds with very low catalyst loadings to afford corresponding thioethers in excellent yields.[1]

Reaction Principle

The core of this protocol is the Lewis acid-catalyzed dehydrative coupling. The indium(III) triflate catalyst activates the benzyl alcohol, facilitating the elimination of a water molecule to form a stabilized benzylic carbocation intermediate. This intermediate is then rapidly intercepted by a nucleophilic thiol to form the C–S bond, yielding the desired dibenzyl sulfide and regenerating the catalyst. The reaction is particularly efficient for secondary and tertiary benzyl alcohols, which can form more stable carbocation intermediates.[1]

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative results for the indium-catalyzed thioetherification of various benzyl alcohols with thiols, based on the conditions reported by Kuciński and Hreczycho.[1]

EntryBenzyl Alcohol SubstrateThiol SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1DiphenylmethanolThiophenol0.1801>95
21-PhenylethanolThiophenol0.2803>90
31,1-Diphenylethanol (Tertiary)Thiophenol0.1800.5>98
4Diphenylmethanol4-Methylthiophenol0.1801>95
5DiphenylmethanolBenzyl Mercaptan0.2804~85
61-Phenylethanol1-Hexanethiol0.2805~80

Note: Yields are illustrative based on reported high-to-excellent outcomes. Aromatic thiols generally result in higher yields compared to aliphatic thiols.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the In(OTf)₃-catalyzed reaction between a secondary benzyl alcohol (e.g., diphenylmethanol) and an aromatic thiol (e.g., thiophenol).

Materials:

  • Diphenylmethanol (1.0 mmol, 184.2 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 113 µL)

  • Indium(III) Trifluoromethanesulfonate (In(OTf)₃) (0.002 mmol, 1.1 mg, 0.2 mol%)

  • Nitromethane (MeNO₂) (3 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylmethanol (1.0 mmol).

  • Add nitromethane (3 mL) to the flask and stir until the alcohol is fully dissolved.

  • Add thiophenol (1.1 mmol) to the solution via syringe.

  • Add the catalyst, In(OTf)₃ (0.002 mmol), to the reaction mixture.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:EtOAc eluent system) to afford the pure this compound product.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

G A 1. Combine Reactants & Catalyst (Benzyl Alcohol, Thiol, In(OTf)₃ in MeNO₂) B 2. Heat & Stir (80 °C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quench, Extract, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Pure this compound E->F

Caption: Experimental workflow for indium-catalyzed synthesis of dibenzyl sulfides.

G cluster_cycle Catalytic Cycle InCat In(OTf)₃ Active [R-CH₂-O(H)-In(OTf)₃]⁺ Activated Complex InCat->Active + RCH₂OH React1 R-CH₂-OH (Benzyl Alcohol) React1->Active React2 R'-SH (Thiol) Carbocation R-CH₂⁺ Benzylic Carbocation Active->Carbocation - H₂O - In(OTf)₃ Product R-CH₂-S-R' (this compound) Carbocation->Product + R'SH - H⁺ React2->Product

Caption: Proposed catalytic cycle for the dehydrative thioetherification reaction.

References

Application Notes and Protocols: The Use of Dibenzyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide, a symmetrical thioether, serves as a versatile and valuable building block in organic synthesis. Its utility stems from the reactivity of the sulfur atom and the adjacent benzylic positions, allowing for a range of chemical transformations. These include oxidation to sulfoxides and sulfones, carbon-sulfur bond cleavage to generate reactive intermediates, and its use as a precursor for the synthesis of various organic compounds, including stilbenes and potentially as a source of benzylthiol. This document provides detailed application notes and experimental protocols for key synthetic methodologies involving this compound, aimed at guiding researchers in its effective utilization.

I. Synthesis of this compound

The preparation of this compound is a fundamental starting point for its subsequent applications. A common and efficient method involves the reaction of an alkali metal sulfide with benzyl halide.

Experimental Protocol: Synthesis of this compound from Benzyl Bromide

This protocol is adapted from a standard procedure for the synthesis of thioethers.

Reaction Scheme:

2 C₆H₅CH₂Br + Na₂S·9H₂O → (C₆H₅CH₂)₂S + 2 NaBr + 9 H₂O

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Benzyl bromide

  • Methanol

  • Water

  • Diethyl ether

  • 10% Sodium carbonate solution

  • Three-necked flask, reflux condenser, dropping funnel, stirrer

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • With vigorous stirring, add 2 moles of benzyl bromide dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Separate the ethereal layer. The aqueous layer should be extracted two more times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with 10% aqueous sodium carbonate solution and then with water.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the diethyl ether by rotary evaporation.

  • The resulting crude solid is washed with water and then recrystallized from methanol to yield pure this compound.[1]

Quantitative Data:

Starting Material (mol)Reagent (mol)SolventReaction Time (h)Yield (%)Melting Point (°C)
Benzyl bromide (2.0)Sodium sulfide nonahydrate (1.5)Water/Methanol5~8549

II. Oxidation of this compound

The sulfur atom in this compound can be selectively oxidized to form either dibenzyl sulfoxide or dibenzyl sulfone. These oxidized products are valuable intermediates in their own right, for example, in the synthesis of stilbenes via the Ramberg-Bäcklund reaction.

Application Note: Selective Oxidation

The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation. Milder conditions and stoichiometric amounts of oxidant favor the formation of the sulfoxide, while stronger conditions and an excess of the oxidant lead to the sulfone. Hydrogen peroxide is a commonly used, environmentally benign oxidizing agent.[2]

Experimental Protocol: Oxidation of this compound to Dibenzyl Sulfoxide

This protocol utilizes hydrogen peroxide in acetic acid for a selective oxidation.[2]

Reaction Scheme:

(C₆H₅CH₂)₂S + H₂O₂ → (C₆H₅CH₂)₂SO + H₂O

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Sodium hydroxide solution (4 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2 mmol of this compound in 2 mL of glacial acetic acid in a round-bottom flask.

  • Slowly add 8 mmol of 30% aqueous hydrogen peroxide to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the resulting solution with 4 M aqueous sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibenzyl sulfoxide.

  • Purify the product by column chromatography or recrystallization as needed.

Experimental Protocol: Oxidation of this compound to Dibenzyl Sulfone

To achieve complete oxidation to the sulfone, an excess of the oxidizing agent and potentially elevated temperatures are required.

Reaction Scheme:

(C₆H₅CH₂)₂S + 2 H₂O₂ → (C₆H₅CH₂)₂SO₂ + 2 H₂O

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Add a larger excess of 30% hydrogen peroxide (e.g., 4-5 equivalents).

  • Heat the reaction mixture gently (e.g., to 50-60 °C) and stir until TLC analysis indicates the complete disappearance of the starting material and the sulfoxide intermediate.

  • After cooling, the product can often be precipitated by the addition of water.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure dibenzyl sulfone.

Quantitative Data for Oxidation Reactions:

SubstrateProductOxidantSolventYield (%)
This compoundDibenzyl sulfoxideH₂O₂Acetic AcidHigh
This compoundDibenzyl sulfoneExcess H₂O₂Acetic AcidHigh

III. Synthesis of Stilbenes

This compound and its oxidized derivative, dibenzyl sulfone, are valuable precursors for the synthesis of stilbenes, a class of compounds with important applications in materials science and medicinal chemistry.

Application Note: Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a classic method for the synthesis of alkenes from α-halo sulfones.[3] By first oxidizing this compound to dibenzyl sulfone, and then performing an in-situ halogenation and elimination, (E)-stilbene can be synthesized in high yield.[4][5]

Experimental Protocol: Synthesis of (E)-Stilbene from Dibenzyl Sulfone (Meyers' Modification of Ramberg-Bäcklund Reaction)

This one-pot procedure avoids the isolation of the intermediate α-halo sulfone.[4]

Reaction Scheme:

  • (C₆H₅CH₂)₂S → (C₆H₅CH₂)₂SO₂ (Oxidation as described above)

  • (C₆H₅CH₂)₂SO₂ + CCl₄ + KOH → C₆H₅CH=CHC₆H₅ + SO₂ + KCl + H₂O + CHCl₃

Materials:

  • Dibenzyl sulfone

  • Potassium hydroxide (powdered)

  • Carbon tetrachloride (CCl₄)

  • tert-Butanol

Procedure:

  • To a solution of dibenzyl sulfone in tert-butanol, add an excess of powdered potassium hydroxide.

  • Add carbon tetrachloride to the suspension.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure (E)-stilbene.

Quantitative Data for (E)-Stilbene Synthesis:

Starting MaterialReactionKey ReagentsYield (%)
Dibenzyl sulfoneRamberg-BäcklundKOH, CCl₄Quantitative

IV. Carbon-Sulfur Bond Cleavage Reactions

The C-S bond in this compound can be cleaved under various conditions to generate reactive intermediates that can participate in the formation of new carbon-carbon or carbon-heteroatom bonds.

Application Note: Photocatalytic C-C and C-N Bond Formation

Visible-light photoredox catalysis provides a mild and efficient method for the cleavage of the C-S bond in benzylic thioethers.[6] This generates a carbocation intermediate that can be trapped by various nucleophiles.

Experimental Protocol: Photocatalytic Arylation of this compound

This protocol is a general representation of the photocatalytic C-S bond cleavage and subsequent C-C bond formation.

Reaction Scheme:

(C₆H₅CH₂)₂S + Ar-H --(Photocatalyst, light)--> C₆H₅CH₂-Ar + C₆H₅CH₂SH

Materials:

  • This compound

  • Arene (e.g., anisole, toluene)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine this compound, the arene (as the limiting reagent or in excess), and the photocatalyst in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source while stirring at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired arylated product.

Diagrams

Synthesis_of_Dibenzyl_Sulfide benzyl_bromide 2 Benzyl Bromide dibenzyl_sulfide This compound benzyl_bromide->dibenzyl_sulfide sodium_sulfide Sodium Sulfide sodium_sulfide->dibenzyl_sulfide

Caption: Synthesis of this compound.

Oxidation_of_Dibenzyl_Sulfide dibenzyl_sulfide This compound dibenzyl_sulfoxide Dibenzyl Sulfoxide dibenzyl_sulfide->dibenzyl_sulfoxide [O] dibenzyl_sulfone Dibenzyl Sulfone dibenzyl_sulfoxide->dibenzyl_sulfone [O]

Caption: Stepwise Oxidation of this compound.

Ramberg_Baecklund_Reaction dibenzyl_sulfone Dibenzyl Sulfone alpha_halo_sulfone α-Halo Dibenzyl Sulfone dibenzyl_sulfone->alpha_halo_sulfone Base, CCl4 episulfone Episulfone Intermediate alpha_halo_sulfone->episulfone Base, -HX stilbene (E)-Stilbene episulfone->stilbene -SO2 Photocatalytic_CS_Cleavage DBS This compound DBS_radical_cation This compound Radical Cation DBS->DBS_radical_cation Photocatalyst, hv, -e- benzyl_carbocation Benzyl Carbocation DBS_radical_cation->benzyl_carbocation benzyl_radical Benzyl Radical DBS_radical_cation->benzyl_radical product C-C or C-N Bond Formation Product benzyl_carbocation->product nucleophile Nucleophile (Arene, Amine, etc.) nucleophile->product

References

Application Notes and Protocols for Dibenzyl Sulfide in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide (DBS), a symmetrical thioether, has been identified as a potential corrosion inhibitor, particularly for the protection of metals like steel in acidic environments.[1] Its efficacy is primarily attributed to the presence of a sulfur atom with a lone pair of electrons, which can facilitate the adsorption of the molecule onto the metal surface, thereby forming a protective barrier against corrosive agents.[1] While research on this compound is not as extensive as that on its oxidized counterpart, dibenzyl sulfoxide (DBSO), the fundamental principles of its inhibitory action are rooted in the well-established mechanisms of organosulfur compounds in corrosion science. These compounds, including DBS, are known to polarize both anodic and cathodic reactions simultaneously.[1]

This document provides a comprehensive overview of the application of this compound as a corrosion inhibitor, including its mechanism of action, quantitative performance data (presented in a standardized format), and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process is facilitated by the lone pair of electrons on the sulfur atom, which can form a coordinate bond with the vacant d-orbitals of the metal atoms (e.g., iron in steel). This interaction creates a protective film that isolates the metal from the corrosive environment.

The adsorption process can be influenced by several factors, including:

  • The concentration of this compound.

  • The temperature of the environment.

  • The nature of the corrosive medium (e.g., type and concentration of acid).

  • The presence of other ions in the solution, which can have synergistic or antagonistic effects.[1]

It has been noted that for similar compounds like DBSO, the presence of anions such as Cl⁻ can enhance the inhibitor's performance by pre-adsorbing on the steel surface, which in turn facilitates the adsorption of the protonated inhibitor molecule.[1]

Proposed Corrosion Inhibition Mechanism by this compound

G H+ H⁺ Ions Fe_surface Fe (Cathodic Site) H+->Fe_surface Cathodic Reaction (H₂ Evolution) SO4^2- SO₄²⁻ Ions DBS This compound (C₁₄H₁₄S) Fe Fe (Anodic Site) DBS->Fe Adsorption via Sulfur Atom DBS->Fe_surface Forms Protective Film Fe^2+ Fe^2+ Fe->Fe^2+ Anodic Reaction (Metal Dissolution)

A diagram illustrating the proposed mechanism of corrosion inhibition by this compound.

Quantitative Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables are presented in a standardized format to guide researchers in structuring their experimental results. The data for dibenzyl sulfoxide (DBSO), a closely related compound, is used for illustrative purposes.[1]

Table 1: Corrosion Rate of Mild Steel in 10% H₂SO₄ with Dibenzyl Sulfoxide (DBSO) and Additives

Inhibitor Concentration (% w/v)AdditiveCorrosion Rate (g/m²/h)Inhibition Efficiency (%)
0.00None (Blank)10.5-
0.01None8.221.9
0.05None7.528.6
0.10None7.429.5
0.010.2% NaCl2.576.2
0.010.02% CuSO₄·5H₂O1.882.9
0.010.05% Thiourea3.170.5
0.050.2% NaCl1.585.7
0.050.02% CuSO₄·5H₂O1.585.7

Data is illustrative and based on studies of dibenzyl sulfoxide (DBSO) to demonstrate formatting.[1]

Table 2: Electrochemical Polarization Parameters for Mild Steel in 10% H₂SO₄ with Dibenzyl Sulfoxide (DBSO) and Additives

Inhibitor CompositionCorrosion Potential (Ecorr) (mV vs SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-480125070130-
0.01% DBSO-4858006512536.0
0.01% DBSO + 0.2% NaCl-4752506012080.0
0.01% DBSO + 0.02% CuSO₄·5H₂O + 0.2% NaCl-4701505511588.0

Data is illustrative and based on studies of dibenzyl sulfoxide (DBSO) to demonstrate formatting.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

a. Materials and Equipment:

  • Mild steel coupons of known dimensions (e.g., 5 cm x 2.5 cm x 0.2 cm)

  • Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200)

  • Acetone and distilled water for cleaning

  • Analytical balance (precision of 0.1 mg)

  • Corrosive medium (e.g., 1 M H₂SO₄)

  • This compound

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

b. Protocol:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, uniform surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance (W₁).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions using glass hooks.

  • Place the beakers in a water bath to maintain a constant temperature for a specified period (e.g., 6 hours).

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

  • Calculate the corrosion rate (CR) in g/m²/h and the inhibition efficiency (IE%) using the following equations:

    CR = ΔW / (A × t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Mild steel specimen for the working electrode

  • Corrosive medium with and without this compound

  • Polishing materials and cleaning solvents

b. Protocol for Potentiodynamic Polarization:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, clean, and dry as described for the weight loss method.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution and allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the icorr values:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Experimental Workflow for Corrosion Inhibition Studies

G prep Material Preparation (Mild Steel Coupons) polish Polishing & Cleaning prep->polish weigh1 Initial Weighing (W₁) polish->weigh1 Weight Loss Method electro_prep Working Electrode Preparation polish->electro_prep Electrochemical Methods immersion Immersion Test (Controlled Temperature & Time) weigh1->immersion solution_prep Solution Preparation (Acid +/- this compound) solution_prep->immersion electro_cell Electrochemical Cell Assembly solution_prep->electro_cell weigh2 Final Weighing (W₂) immersion->weigh2 surface_analysis Surface Analysis (SEM, AFM, XPS) immersion->surface_analysis calc_wl Calculate Weight Loss, Corrosion Rate & IE% weigh2->calc_wl mechanism Mechanism & Adsorption Isotherm Determination calc_wl->mechanism electro_prep->electro_cell ocp OCP Stabilization electro_cell->ocp pdp Potentiodynamic Polarization Scan ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis calc_electro Calculate Electrochemical Parameters & IE% pdp->calc_electro eis->calc_electro calc_electro->mechanism surface_analysis->mechanism

A flowchart of the experimental workflow for evaluating a corrosion inhibitor.

This compound shows promise as a corrosion inhibitor for metals in acidic media, likely functioning through an adsorption mechanism facilitated by its sulfur atom. While specific performance data for this compound is not as readily available as for its analogs, the standardized protocols and data presentation formats provided herein offer a robust framework for researchers to conduct and report their investigations. Further studies are warranted to fully elucidate the inhibition efficiency, mechanism, and potential synergistic effects of this compound in various corrosive environments.

References

Application Notes and Protocols: Dibenzyl Sulfide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl sulfide as a ligand in coordination chemistry. The content covers the synthesis of this compound and its metal complexes, with a focus on cobalt, and includes detailed experimental protocols, quantitative data, and visualizations to aid in research and development.

Introduction

This compound, a symmetrical thioether, serves as a versatile ligand in coordination chemistry. Its sulfur atom possesses lone pairs of electrons that can coordinate to a variety of metal centers. The benzyl groups offer steric bulk and can be functionalized to tune the electronic and steric properties of the resulting metal complexes. The coordination of this compound can lead to the formation of stable metallacycles through processes like C-H activation, opening avenues for applications in catalysis and materials science.

Synthesis of this compound

This compound can be synthesized through the reaction of benzyl chloride with a sulfur source, such as sodium sulfide.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₄H₁₄S
Molecular Weight214.33 g/mol
Melting Point49-51 °C
¹H NMR (CDCl₃, ppm)δ 7.20-7.35 (m, 10H, Ar-H), 3.55 (s, 4H, CH₂)
¹³C NMR (CDCl₃, ppm)δ 137.9, 128.9, 128.5, 127.1, 36.6
IR (KBr, cm⁻¹)3060, 3027, 2924, 1494, 1453, 1205, 769, 696
Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyl chloride

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in a mixture of water (50 mL) and ethanol (100 mL).

  • Heat the mixture to reflux with stirring.

  • Slowly add benzyl chloride (0.2 mol) to the refluxing solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

Diagram 1: Synthesis of this compound

G Synthesis of this compound reagents Benzyl Chloride + Sodium Sulfide conditions Reflux, 4h reagents->conditions solvent Ethanol/Water solvent->conditions product This compound conditions->product

Caption: Reaction scheme for the synthesis of this compound.

Coordination Chemistry of this compound with Cobalt

This compound has been shown to act as a ligand in the formation of cobaltacycles through a process involving C-H activation and C-S bond cleavage. This transformation highlights the utility of this compound in organometallic synthesis.

Application: Formation of a Five-Membered Cobaltacycle

A notable application of this compound as a ligand is its reaction with a Co(I) precursor, Co(CH₃)(PMe₃)₄, to form a stable five-membered cobaltacycle.[1][2] This reaction proceeds via the coordination of the sulfur atom to the cobalt center, followed by intramolecular C-H activation of one of the benzyl groups and cleavage of a C-S bond.[1][2]

Table 2: Selected Bond Lengths and Angles for the Cobaltacycle Derived from this compound

ParameterValueReference
Co-S Bond Length2.279(2) Å[3]
Co-C (aryl) Bond Length1.964(5) Å[3]
C-S-C Angle (in ligand)100.2°[3]

Note: Data is for a related dicobalt complex with a bridging this compound ligand, as specific data for the monomeric cobaltacycle was not available in the initial search.

Experimental Protocol: Synthesis of a Cobaltacycle from this compound

Materials:

  • Co(CH₃)(PMe₃)₄

  • This compound

  • Pentane

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve Co(CH₃)(PMe₃)₄ (1 mmol) in pentane (20 mL) at -70 °C.

  • To this solution, add a solution of this compound (1 mmol) in pentane (10 mL), also pre-cooled to -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature while stirring. A color change from yellow to orange is observed.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Reduce the volume of the solvent under vacuum until the product begins to crystallize.

  • Cool the solution to -27 °C to obtain orange crystals of the cobaltacycle.

  • Isolate the crystals by filtration, wash with cold pentane, and dry under vacuum.[1][2]

Diagram 2: Proposed Reaction Pathway for Cobaltacycle Formation

G Formation of a Cobaltacycle from this compound start Co(CH₃)(PMe₃)₄ + this compound intermediateA Coordination of Sulfur (Loss of PMe₃) start->intermediateA -PMe₃ intermediateB Oxidative Addition (C-H Activation) intermediateA->intermediateB Intramolecular intermediateC Reductive Elimination (C-S Cleavage) intermediateB->intermediateC Formation of Co(V) intermediate product Five-Membered Cobaltacycle intermediateC->product -Toluene

Caption: Proposed mechanism for the formation of a cobaltacycle.[1][2]

Characterization of this compound and its Cobalt Complex

The synthesized compounds can be characterized by a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the organic ligand and the resulting organometallic complex.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules and can indicate coordination to the metal center through shifts in the vibrational frequencies.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the coordination complex.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns.

Conclusion

This compound is a valuable ligand in coordination chemistry, capable of forming stable complexes with transition metals like cobalt. The formation of metallacycles through C-H activation demonstrates its potential in the development of new catalytic systems and advanced materials. The protocols and data presented here provide a foundation for researchers and scientists to explore the rich coordination chemistry of this compound and its derivatives.

References

Application Note: Analysis of Dibenzyl Sulfide Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl sulfide, a thioether, is a versatile building block in organic synthesis and a key intermediate in various industrial processes. Its reactions, particularly oxidation, lead to the formation of corresponding sulfoxides and sulfones, which are of significant interest in medicinal chemistry and materials science. Accurate monitoring of these reactions and characterization of the resulting products are crucial for process optimization and quality control. This application note provides a detailed protocol for the oxidation of this compound and the subsequent analysis of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent oxidation to dibenzyl sulfoxide and dibenzyl sulfone.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzyl chloride with a sulfur source.[1]

Materials:

  • Benzyl chloride

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of deionized water and ethanol.

  • Slowly add benzyl chloride to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After cooling to room temperature, extract the product into dichloromethane.

  • Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization from ethanol.

Oxidation of this compound

The selective oxidation of this compound to its corresponding sulfoxide and sulfone can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice.

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid (glacial)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure for Oxidation to Dibenzyl Sulfoxide:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add one equivalent of 30% hydrogen peroxide dropwise while stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into cold deionized water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield dibenzyl sulfoxide.

Procedure for Oxidation to Dibenzyl Sulfone:

  • Dissolve this compound in glacial acetic acid.

  • Slowly add a slight excess (2.2-2.5 equivalents) of 30% hydrogen peroxide.

  • Heat the mixture at reflux for 2-4 hours.

  • Follow the workup procedure as described for dibenzyl sulfoxide.

GC-MS Analysis Protocol

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is suitable for this analysis.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

GC Conditions:

  • Inlet Temperature: 250 °C[2]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 20 °C/min to 320 °C

    • Hold: 2 minutes at 320 °C[3]

MS Conditions:

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2][3]

  • Mass Scan Range: m/z 40-550[2]

Data Presentation

The following table summarizes the expected quantitative data for this compound and its primary oxidation products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₁₄H₁₄S214.33~10-12214, 123, 91[4][5]
Dibenzyl SulfoxideC₁₄H₁₄OS230.33~12-14230, 214, 139, 91[6]
Dibenzyl SulfoneC₁₄H₁₄O₂S246.32~14-16246, 154, 91[7][8]

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Visualization of Experimental Workflow and Reaction Pathway

Experimental Workflow

experimental_workflow cluster_reaction Chemical Reaction cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H2O2) oxidant->reaction product Reaction Mixture reaction->product injection Sample Injection product->injection gc Gas Chromatography Separation injection->gc ms Mass Spectrometry Detection gc->ms data Data Acquisition ms->data chromatogram Chromatogram Analysis data->chromatogram mass_spectra Mass Spectra Interpretation data->mass_spectra quantification Quantification chromatogram->quantification mass_spectra->quantification report Final Report quantification->report

Caption: Experimental workflow from reaction to data analysis.

This compound Oxidation Pathway

oxidation_pathway dbs This compound (C14H14S) dbso Dibenzyl Sulfoxide (C14H14OS) dbs->dbso + [O] dbso2 Dibenzyl Sulfone (C14H14O2S) dbso->dbso2 + [O]

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of Dibenzyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the purity assessment of dibenzyl sulfide using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described methodology is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound and the separation of potential process-related impurities and degradation products. The protocol includes instrument parameters, sample and standard preparation, and system suitability criteria.

Introduction

This compound is a sulfur-containing organic compound used as a precursor and intermediate in the synthesis of various chemical and pharmaceutical products. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients and key intermediates.[1][2][3] This document outlines a validated HPLC method for the quantitative purity assessment of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar compounds.[4]

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[5][6]

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm[7]
Run Time 30 minutes

Table 1: Optimized HPLC Method Parameters.

Table 2: Gradient Elution Program.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
200100
250100
25.15050
305050

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

Sample Preparation
  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.[8][9]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

  • Inject the working standard solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: Not more than 2.0 for the this compound peak.

    • Theoretical Plates: Not less than 2000 for the this compound peak.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis

The purity of the this compound sample is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Potential Impurities

The primary synthesis route for this compound involves the reaction of benzyl chloride with a sulfide source.[10] Potential impurities may include:

  • Unreacted benzyl chloride

  • Dibenzyl disulfide (formed from oxidation)

  • Other related substances from side reactions

The developed gradient method is designed to separate these and other potential non-polar impurities from the main this compound peak.

Workflow and Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis System_Suitability->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Reporting Reporting Purity_Calculation->Reporting

Caption: Experimental workflow for HPLC purity assessment of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The use of a C18 column with a gradient elution of water and acetonitrile allows for the effective separation of the main component from potential impurities. This method is suitable for routine quality control and for use in research and development settings to ensure the quality of this compound.

References

Application Notes and Protocols: Dibenzyl Sulfide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of dibenzyl sulfide and related benzyl sulfide derivatives in the synthesis of bioactive molecules. This compound can serve as a precursor to oxidized species with potential biological activity or as a structural motif in various therapeutic agents. This document details synthetic protocols, quantitative data, and relevant biological pathways.

This compound as a Precursor for Bioactive Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form dibenzyl sulfoxide or dibenzyl sulfone. These oxidized derivatives can act as key intermediates or as bioactive molecules themselves, analogous to other diaryl sulfone compounds that have shown significant biological activity. For instance, substituted diphenyl sulfones have been identified as potent 5-HT₆ receptor antagonists, a target for cognitive disorders[1].

Starting MaterialOxidizing AgentCatalyst/SolventProductReaction Time (h)Yield (%)Reference
This compound33% H₂O₂Fe₃O₄-SA-PPCA / EthanolDibenzyl sulfoxideNot Specified>95%[2]
This compoundNH₄NO₃, NH₄HSO₄-SiO₂NH₄Br / CH₂Cl₂Dibenzyl sulfoxide0.3398%[3]
This compoundHydrogen PeroxideTantalum CarbideDibenzyl sulfoxideNot SpecifiedHigh[4]
This compoundHydrogen PeroxideNiobium CarbideDibenzyl sulfoneNot SpecifiedHigh[4]

This protocol describes a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Sodium hydroxide (4 M aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the analytically pure dibenzyl sulfoxide.

G cluster_synthesis Synthesis Pathway cluster_application Potential Bioactive Scaffold This compound This compound Dibenzyl Sulfoxide Dibenzyl Sulfoxide This compound->Dibenzyl Sulfoxide Selective Oxidation (e.g., H₂O₂/AcOH) Dibenzyl Sulfone Dibenzyl Sulfone Dibenzyl Sulfoxide->Dibenzyl Sulfone Further Oxidation Bioactive Derivatives Bioactive Derivatives Dibenzyl Sulfone->Bioactive Derivatives Structural Analogy to 5-HT₆R Antagonists

Caption: Oxidation of this compound to potential bioactive scaffolds.

Benzyl Sulfide Moiety in Bioactive Molecules

The benzyl sulfide scaffold is present in a number of compounds with demonstrated biological activity. Two examples are highlighted below: an analog of the anti-inflammatory drug tiopinac and a class of potent antimicrobial agents.

An analog of the anti-inflammatory drug tiopinac can be synthesized via a novel method for forming a benzyl sulfide linkage[5].

Reactant 1Reactant 2ProductYield (%)Reference
S-(4-Penten-1-yl) di(2-tolyl)phosphinic acid thioesterBenzylmagnesium bromideBenzyl 4-penten-1-yl sulfideHigh[5]
Di(2-tolyl)phosphinic acid thioester2-Bromo-5-methoxybenzylmagnesium bromide(2-Bromo-5-methoxybenzyl)(phenyl)sulfaneNot specified, but part of a successful multi-step synthesis[5]

This protocol describes the synthesis of a benzyl sulfide via the reaction of a phosphinic acid thioester with a Grignard reagent.

Materials:

  • Di(2-tolyl)phosphinic acid thioester

  • 2-Bromo-5-methoxybenzylmagnesium bromide (prepared from the corresponding bromide and magnesium)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for Grignard reactions (oven-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of di(2-tolyl)phosphinic acid thioester in anhydrous THF under an inert atmosphere, add a solution of 2-bromo-5-methoxybenzylmagnesium bromide in THF at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzyl sulfide intermediate.

Derivatives of benzyl phenyl sulfide have been shown to possess potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[5]. 4-Nitrobenzyl 4-chlorophenyl sulfide, in particular, has demonstrated strong and broad-ranging inhibitory effects[6]. The mechanism of action is believed to involve the destruction of the bacterial cell membrane[5].

CompoundTarget OrganismMIC (μg/mL)Reference
4-Nitrobenzyl 4-chlorophenyl sulfideVarious microbial strainsNot specified, but described as "strongest and widest ranging inhibitory effects"[6]
Various benzyl phenyl sulfide derivativesMRSA strains2-64[5]

This representative protocol is based on the nucleophilic substitution reaction between a substituted benzyl halide and a substituted thiophenol.

Materials:

  • 4-Chlorothiophenol

  • 4-Nitrobenzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiophenol in the chosen solvent.

  • Add the base to the solution and stir to form the thiophenolate salt.

  • Add 4-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 4-nitrobenzyl 4-chlorophenyl sulfide.

G Benzyl_Phenyl_Sulfide_Derivative Benzyl Phenyl Sulfide Derivative Bacterial_Cell_Membrane Bacterial Cell Membrane Benzyl_Phenyl_Sulfide_Derivative->Bacterial_Cell_Membrane Interacts with Membrane_Destruction Membrane Destruction Bacterial_Cell_Membrane->Membrane_Destruction Leads to Cell_Lysis Cell Lysis and Death Membrane_Destruction->Cell_Lysis Results in

References

Application Notes and Protocols: Electrochemical Properties and Applications of Dibenzyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide ((PhCH₂)₂S) is an organosulfur compound that has garnered interest in various chemical and biological fields. Its electrochemical properties, particularly its oxidation and reduction behavior, are crucial for understanding its reaction mechanisms and potential applications. This document provides a comprehensive overview of the electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and a summary of its current and potential applications derived from its electrochemical behavior.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is characterized by its oxidation at the sulfur atom and the reduction of the benzyl groups. While specific quantitative data for the electrochemical properties of this compound is not extensively reported in the literature, information can be inferred from related compounds and general principles of organic electrochemistry.

Anodic Oxidation

Proposed Oxidation Mechanism:

The electrochemical oxidation of this compound is believed to proceed through a stepwise mechanism:

  • One-electron oxidation: this compound loses one electron to form a radical cation.

  • Reaction with nucleophile: The radical cation reacts with a nucleophile present in the medium (e.g., water or residual moisture in the solvent) to form a sulfonium-type intermediate.

  • Deprotonation and further oxidation: The intermediate loses a proton and undergoes further oxidation to form dibenzyl sulfoxide.

  • Oxidation to sulfone: With a sufficiently high applied potential, the dibenzyl sulfoxide can be further oxidized to dibenzyl sulfone.

Cathodic Reduction

The reduction of this compound is expected to be challenging due to the stability of the thioether bond. Reduction would likely involve the cleavage of the carbon-sulfur bond or the reduction of the aromatic rings at very negative potentials. For a related compound, dibenzyl disulfide, a reduction potential of -2.72 V (versus Fc/Fc⁺) has been reported, suggesting that the reduction of this compound would also occur at a highly negative potential.[1]

Proposed Reduction Products:

The electrochemical reduction of this compound could potentially lead to the formation of toluene and sulfide ions through the cleavage of the C-S bonds.

Quantitative Data Summary

Due to the limited availability of direct experimental data for the electrochemical properties of this compound in the reviewed literature, the following table provides estimated values and data for a closely related compound for comparative purposes.

ParameterThis compound (Estimated/Inferred)Dibenzyl Disulfide (Reported Value)Reference Electrode
Anodic Peak Potential (Epa) Not ReportedNot Reported-
Cathodic Peak Potential (Epc) Expected to be very negative-2.72 Vvs. Fc/Fc⁺

Note: The lack of specific quantitative data for this compound highlights an area for future research. The provided data for dibenzyl disulfide should be used as a reference point with caution.

Experimental Protocols

Cyclic Voltammetry of this compound

This protocol outlines the general procedure for performing cyclic voltammetry to investigate the electrochemical behavior of this compound.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • This compound (analytical grade)

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade

  • Inert gas (Argon or Nitrogen) for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Dissolve the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., ACN) to a concentration of 0.1 M.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add the electrolyte solution containing this compound to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Potential Range: For oxidation, scan from a suitable initial potential (e.g., 0 V) to a positive vertex potential (e.g., +2.0 V) and back. For reduction, scan from a suitable initial potential (e.g., 0 V) to a negative vertex potential (e.g., -3.0 V) and back. The exact range may need to be optimized based on preliminary scans.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to study the kinetics of the electrode processes.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential plot).

  • Data Analysis:

    • Identify the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc) from the voltammogram.

    • Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc)/2.

    • Analyze the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. adsorption-controlled processes).

Experimental Workflow for Cyclic Voltammetry:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) C Prepare Analyte Solution (this compound in Electrolyte) D Assemble 3-Electrode Cell C->D E Deaerate Solution with Inert Gas D->E F Set CV Parameters on Potentiostat E->F G Run Cyclic Voltammetry F->G H Record Voltammogram (Current vs. Potential) G->H I Identify Peak Potentials (Epa, Epc) and Peak Currents (ipa, ipc) H->I J Analyze Scan Rate Dependence I->J

Figure 1. Experimental workflow for cyclic voltammetry of this compound.

Applications

While specific applications directly leveraging the electrochemical properties of this compound are not widely documented, its electrochemical behavior suggests potential uses in several areas.

Organic Synthesis

The electrochemical oxidation of this compound to its corresponding sulfoxide and sulfone offers a green and controlled alternative to traditional chemical oxidants. Electrosynthesis can often be performed under milder conditions, avoiding the use of stoichiometric amounts of potentially hazardous reagents.

Reaction Scheme for Electrochemical Oxidation:

oxidation_pathway DibenzylSulfide This compound RadicalCation Radical Cation [(PhCH₂)₂S]⁺• DibenzylSulfide->RadicalCation -e⁻ (Anode) Sulfoxide Dibenzyl Sulfoxide RadicalCation->Sulfoxide +H₂O, -H⁺, -e⁻ Sulfone Dibenzyl Sulfone Sulfoxide->Sulfone -2e⁻, +H₂O, -2H⁺

Figure 2. Proposed electrochemical oxidation pathway of this compound.
Corrosion Inhibition

Organosulfur compounds, including sulfides and disulfides, have been investigated as corrosion inhibitors, particularly for copper in industrial applications like transformer oils. While much of the research focuses on dibenzyl disulfide, the fundamental interaction of the sulfur atom with metal surfaces is relevant to this compound as well. The lone pairs of electrons on the sulfur atom can coordinate with metal surfaces, forming a protective film that inhibits corrosion. The electrochemical properties of the sulfide play a role in the stability and effectiveness of this protective layer.

Potential Applications in Materials Science

The ability to electrochemically modify this compound suggests its potential as a monomer or precursor for electroactive polymers. The sulfide linkage can be a site for electropolymerization, potentially leading to the formation of conductive or redox-active materials with applications in sensors, electronic devices, and energy storage.

Logical Relationship for Potential Polymer Application:

polymer_application Monomer This compound (Monomer) Electropolymerization Electrochemical Oxidation/Reduction Monomer->Electropolymerization Polymer Electroactive Polymer Electropolymerization->Polymer Application Potential Applications: - Sensors - Electronic Devices - Energy Storage Polymer->Application

Figure 3. Potential application of this compound in electroactive polymers.

Conclusion

The electrochemical properties of this compound, while not extensively documented with specific quantitative data, present intriguing possibilities for its application in organic synthesis, corrosion inhibition, and materials science. The protocols provided herein offer a foundation for researchers to explore the electrochemical behavior of this compound in greater detail. Further investigation is warranted to fully elucidate its redox potentials, reaction mechanisms, and to develop novel applications based on its electrochemical characteristics. The identified gaps in the literature represent a clear opportunity for future research in the field of organic electrochemistry.

References

Application Notes and Protocols: Evaluating Dibenzyl Sulfide as a Secondary Antioxidant in Rubber Compounding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of dibenzyl sulfide as a secondary antioxidant in rubber compounding. Due to the limited availability of specific performance data for this compound in this application, this document outlines the proposed mechanism of action, detailed experimental protocols for its assessment, and templates for data presentation.

Introduction

Oxidative degradation is a primary cause of the deterioration of rubber products, leading to loss of elasticity, cracking, and a reduction in mechanical properties. Antioxidants are crucial additives that mitigate this degradation. They are broadly classified as primary (chain-breaking) and secondary (hydroperoxide decomposing) antioxidants.

Proposed Antioxidant Mechanism of this compound

This compound is hypothesized to act as a hydroperoxide decomposer. The sulfur atom in the thioether linkage can react with hydroperoxides, becoming oxidized in the process, typically to a sulfoxide. This reaction converts the reactive hydroperoxides into stable alcohols, thus inhibiting the propagation of the oxidative chain reaction.

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

The following protocols are designed to comprehensively evaluate the performance of this compound as an antioxidant in a typical rubber formulation.

Materials and Formulation
  • Base Polymer: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Filler: Carbon Black (e.g., N330) or Silica

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Accelerator: N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) or similar

  • Curing Agent: Sulfur

  • Antioxidant System:

    • Control: No antioxidant

    • System 1: Primary antioxidant only (e.g., IPPD)

    • System 2: this compound only

    • System 3: Primary antioxidant + this compound (to test for synergistic effects)

A sample formulation is provided in Table 1. The parts per hundred rubber (phr) of this compound should be varied to determine the optimal loading.

Table 1: Sample Rubber Formulation

IngredientControl (phr)System 1 (phr)System 2 (phr)System 3 (phr)
Natural Rubber (SMR 20)100100100100
Carbon Black (N330)50505050
Zinc Oxide5555
Stearic Acid2222
IPPD (Primary Antioxidant)0202
This compound001.51.5
CBS (Accelerator)1.51.51.51.5
Sulfur2222
Compounding and Curing
  • Mixing: The rubber compounds should be prepared on a two-roll mill or in an internal mixer.

    • First, masticate the rubber.

    • Add ZnO and stearic acid, followed by the filler in increments.

    • Incorporate the antioxidant(s).

    • Finally, add the accelerator and sulfur at a lower temperature to prevent scorching.

  • Curing: Determine the optimum cure time (t90) at a specified temperature (e.g., 150°C) using a moving die rheometer (MDR).

  • Vulcanization: Cure sheets of the rubber compounds in a compression molding press at the determined temperature and t90.

Performance Evaluation

The following tests should be conducted on both unaged and aged samples.

  • Accelerated Aging:

    • Protocol: ASTM D573 - "Standard Test Method for Rubber—Deterioration in an Air Oven".

    • Conditions: Expose samples to elevated temperatures (e.g., 70°C or 100°C) for various durations (e.g., 24, 48, 72 hours).

  • Mechanical Properties:

    • Protocol: ASTM D412 - "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension".

    • Properties to Measure: Tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation.

    • Data Analysis: Calculate the percentage retention of these properties after aging compared to the unaged samples.

  • Hardness:

    • Protocol: ASTM D2240 - "Standard Test Method for Rubber Property—Durometer Hardness".

    • Measurement: Measure the Shore A hardness of both unaged and aged samples.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between the different antioxidant systems.

Table 2: Template for Rheological Properties (from MDR)

PropertyControlSystem 1System 2System 3
ML (Minimum Torque, dNm)
MH (Maximum Torque, dNm)
ts2 (Scorch Time, min)
t90 (Optimum Cure, min)

Table 3: Template for Mechanical Properties (Unaged)

PropertyControlSystem 1System 2System 3
Hardness (Shore A)
Tensile Strength (MPa)
Elongation at Break (%)
Modulus at 100% (MPa)

Table 4: Template for Mechanical Properties after Aging (e.g., 72 hours at 100°C)

PropertyControlSystem 1System 2System 3
Hardness (Shore A)
% Change in Hardness
Tensile Strength (MPa)
% Retention of Tensile Strength
Elongation at Break (%)
% Retention of Elongation at Break

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G Experimental workflow for evaluating this compound. A Formulation Design (Control, System 1, 2, 3) B Rubber Compounding (Two-Roll Mill) A->B C Rheological Testing (MDR to determine t90) B->C D Vulcanization (Compression Molding) C->D E Sample Preparation (Dumbbell Specimens) D->E F Initial Property Testing (Unaged Samples) - ASTM D412 (Tensile) - ASTM D2240 (Hardness) E->F G Accelerated Aging (ASTM D573 Air Oven) E->G I Data Analysis & Comparison (% Retention of Properties) F->I H Aged Property Testing (Aged Samples) - ASTM D412 (Tensile) - ASTM D2240 (Hardness) G->H H->I

Caption: Experimental workflow for evaluating this compound.

Conclusion

By following these protocols, researchers can systematically evaluate the potential of this compound as a secondary antioxidant in rubber compounding. The key indicators of its effectiveness will be the retention of mechanical properties, particularly elongation at break, after accelerated thermal aging. A significant improvement in property retention in systems containing this compound, especially in synergy with a primary antioxidant, would validate its utility in enhancing the durability of rubber products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dibenzyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dibenzyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route but often include unreacted starting materials such as benzyl chloride and benzyl alcohol.[1][2] Side products like benzyl mercaptan and dibenzyl disulfide can also be present.[3][4]

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities.

  • Vacuum Distillation is highly effective for removing non-volatile impurities and for large-scale purification.[5]

  • Column Chromatography is ideal for separating impurities with similar boiling points to this compound and for achieving very high purity on a smaller scale.[5]

  • Recrystallization is a good final purification step to achieve high purity if the crude product is already relatively pure and solid at room temperature.[6]

Q3: My purified this compound has a yellow tint. What is the cause and how can I remove it?

A3: A yellow color can indicate the presence of colored impurities or slight decomposition of the product.[5] Treatment of the crude product with zinc dust and sodium hydroxide solution before distillation can help in obtaining a colorless product.[5] Alternatively, column chromatography can be effective at removing colored impurities.[5]

Q4: I am having trouble separating this compound from an impurity with a very similar boiling point. What should I do?

A4: If vacuum distillation does not provide adequate separation, column chromatography is the recommended method.[5] Careful selection of the eluent system, potentially using a shallow gradient elution, can effectively separate compounds with very similar polarities and boiling points.[5]

Troubleshooting Guides

Vacuum Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Bumping/Uneven Boiling 1. Lack of fresh boiling chips or magnetic stir bar. 2. Heating too rapidly.1. Add new boiling chips or a stir bar before heating. 2. Heat the distillation flask gradually and ensure uniform heating with an oil bath.
Product is a Dark Color 1. Thermal decomposition at high temperatures. 2. Presence of colored impurities from the synthesis.1. Use a lower distillation temperature by applying a higher vacuum. 2. Pretreat the crude material with zinc dust and aqueous NaOH.[5]
No Distillate Collected 1. Thermometer bulb is not correctly placed. 2. Insufficient heating. 3. Leak in the vacuum system.1. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. 2. Gradually increase the temperature of the heating bath. 3. Check all joints and connections for leaks. Re-grease joints if necessary.
Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Spots (Overlapping Bands) 1. Inappropriate solvent system (eluent). 2. Improperly packed column (air bubbles, cracks). 3. Column is overloaded with the sample.1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound. A good starting point is a hexane/ethyl acetate mixture.[5] 2. Repack the column carefully using a slurry method to ensure a uniform bed. 3. Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly or Too Slowly 1. Solvent system is too polar or not polar enough.1. If eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). 2. If eluting too slowly, gradually increase the polarity of the eluent (gradient elution).[5]
Cracking of the Silica Gel Bed 1. Running the column dry. 2. A large change in solvent polarity during gradient elution.1. Always maintain a level of solvent above the silica gel. 2. When performing a gradient elution, change the solvent composition gradually.
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is not saturated.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 3. Add a seed crystal of pure this compound.
Oiling Out (Product separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Use a lower boiling point solvent. 2. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery of Purified Product 1. Too much solvent was used, and the product remained in solution. 2. The crystals were washed with a solvent that was not cold.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound. Note: Specific data for this compound is limited; therefore, data from the purification of the structurally similar diphenyl sulfide is included for comparison and as a general guideline.

Purification TechniqueTypical Purity (%)[6]Approximate Yield (%)[6]Solvent Consumption[6]Key Impurities Removed
Vacuum Distillation >9885-95LowNon-volatile impurities, salts
Column Chromatography >99.560-85HighClosely related structural analogs (e.g., dibenzyl disulfide, benzyl mercaptan)
Recrystallization >9970-90ModerateSoluble impurities

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Add the crude this compound and a magnetic stir bar or fresh boiling chips to the distillation flask. Lightly grease all ground-glass joints.[7]

  • Evacuation : Begin stirring and slowly evacuate the system to the desired pressure (e.g., 2 mmHg).[8]

  • Heating : Once the pressure is stable, gently heat the distillation flask using an oil bath.

  • Distillation : Discard any initial low-boiling fractions. Collect the main fraction of pure this compound at the appropriate boiling point for the applied vacuum (e.g., 131 °C at 2 mmHg).[8]

  • Shutdown : Stop the distillation when the temperature drops or when only a small amount of residue remains. Allow the apparatus to cool completely before slowly re-introducing air into the system.[9]

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), determine a solvent system that provides a good separation and an Rf value of approximately 0.3 for this compound. A mixture of hexane and ethyl acetate (e.g., 95:5) is a good starting point.[5]

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring even packing. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elution : Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Protocol 3: Purification by Recrystallization
  • Solvent Selection : Ethanol is a commonly used solvent for the recrystallization of sulfur-containing organic compounds.[6][10]

  • Dissolution : In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude this compound to dissolve it completely.

  • Cooling : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Crystal Collection : Collect the formed crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_distillation Vacuum Distillation Workflow D1 Crude this compound D2 Setup Vacuum Distillation Apparatus D1->D2 D3 Evacuate System D2->D3 D4 Heat and Collect Fractions D3->D4 D5 Pure this compound D4->D5

Caption: Workflow for the purification of this compound by vacuum distillation.

chromatography_workflow cluster_chromatography Column Chromatography Workflow C1 Crude this compound C2 Select Eluent (TLC) C1->C2 C3 Pack Column C2->C3 C4 Load Sample C3->C4 C5 Elute and Collect Fractions C4->C5 C6 Combine Pure Fractions C5->C6 C7 Evaporate Solvent C6->C7 C8 Pure this compound C7->C8

Caption: Workflow for the purification of this compound by column chromatography.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow R1 Crude this compound R2 Dissolve in Minimal Hot Solvent R1->R2 R3 Cool to Crystallize R2->R3 R4 Filter Crystals R3->R4 R5 Wash with Cold Solvent R4->R5 R6 Dry Crystals R5->R6 R7 Pure this compound R6->R7

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_troubleshooting General Troubleshooting Logic T1 Impure this compound T2 Identify Impurities (TLC, GC-MS, NMR) T1->T2 T3 Different Boiling Points? T2->T3 Yes T5 Similar Boiling Points? T2->T5 Yes T7 Solid with Minor Impurities? T2->T7 Yes T4 Vacuum Distillation T3->T4 T9 Pure this compound T4->T9 T6 Column Chromatography T5->T6 T6->T9 T8 Recrystallization T7->T8 T8->T9

Caption: Decision-making workflow for selecting a purification method.

References

Preventing oxidation of dibenzyl sulfide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzyl Sulfide

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important? this compound ((C₆H₅CH₂)₂S) is a thioether compound used in various organic synthesis applications. Its purity is critical for reaction consistency and yield. The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of impurities and affect experimental outcomes.

Q2: What are the primary products of this compound oxidation? The oxidation of this compound typically occurs at the sulfur atom. The initial oxidation product is dibenzyl sulfoxide, which can be further oxidized to form dibenzyl sulfone.[1] The presence of these impurities can compromise the integrity of the starting material.

Q3: What are the visible signs of this compound degradation? Pure this compound is a colorless to pale beige crystalline solid.[2] A common sign of degradation due to oxidation is a noticeable discoloration, often appearing as a yellow or brown tint.[3] If you observe this, the purity of the compound should be verified before use.

Q4: What are the ideal storage conditions to prevent oxidation? To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] The most effective method is to store it under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3][6]

Q5: Should I use an antioxidant to stabilize this compound during storage? While thioethers can act as secondary antioxidants in some applications, adding an antioxidant to a pure reagent is generally not recommended as it introduces a potential contaminant.[6][7][8] The most effective strategy for maintaining purity is to prevent exposure to oxygen and moisture through proper storage techniques.[6] For most laboratory applications, strict adherence to storage under an inert atmosphere at a controlled temperature is the preferred method.

Q6: How can I confirm the purity of my this compound sample? The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining the percentage of the pure compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of oxidation products like dibenzyl sulfoxide and sulfone by identifying their characteristic signals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (Yellow/Brown Tint) Prolonged exposure to air (oxygen) leading to oxidation.Verify the compound's purity using an appropriate analytical method (e.g., HPLC, NMR). If impurities are significant, purification by recrystallization may be necessary. Ensure future storage is under an inert atmosphere and protected from light.[3]
Inconsistent Experimental Results Use of partially oxidized this compound.Always use a fresh, unopened container or a properly stored aliquot for critical experiments. Re-verify the purity of the stock material if inconsistent results persist. Standardize handling procedures to minimize air exposure.
Clumpy or Moist Appearance Improper sealing of the container, leading to moisture absorption.This compound is insoluble in water and moisture can promote degradation pathways.[2][5] Discard the material if significant moisture contamination is suspected. Ensure containers are sealed tightly with Parafilm® for extra protection.

Recommended Storage Conditions

The following table summarizes the optimal conditions for storing this compound to prevent oxidation and maintain its integrity.

Parameter Condition Rationale Reference
Temperature Ambient or Cool (Below 30°C)Reduces the rate of potential degradation reactions.[2][3]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, the primary driver of oxidation.[3][6]
Light Store in the Dark (Opaque Container)Prevents light-induced degradation.[3][6]
Moisture Dry EnvironmentAvoids moisture, which can facilitate degradation. This compound is incompatible with acids and moisture can lead to acidic conditions.[5]
Container Tightly Sealed Glass BottlePrevents ingress of air and moisture. Glass is non-reactive.[4][5]

Experimental Protocols

Protocol 1: Long-Term Storage of a New this compound Container

This protocol describes the best practice for storing a newly purchased container of this compound.

  • Initial Inspection: Upon receipt, inspect the container seal for any damage. Note the manufacturer's purity and date of receipt.

  • Inert Gas Purge: If the container will be stored for an extended period before its first use, carefully introduce a gentle stream of an inert gas (nitrogen or argon) into the headspace of the bottle for 15-30 seconds to displace any air.

  • Secure Sealing: Immediately and tightly close the container cap.

  • Parafilm Wrapping: Wrap the cap and the neck of the bottle with Parafilm® to create an additional barrier against air and moisture ingress.

  • Labeling: Label the container with the date it was received and sealed under an inert atmosphere.

  • Storage Location: Place the sealed container in a designated cool, dark, and dry storage area, such as a ventilated chemical cabinet.

Protocol 2: Aliquoting and Handling for Routine Use

This protocol minimizes degradation of the bulk material when a portion is needed for an experiment.

  • Preparation: Prepare the necessary number of smaller, clean, and dry glass vials for aliquoting. Ensure the vials have tight-fitting caps.

  • Inert Atmosphere: If possible, perform the transfer inside a glove box under a nitrogen or argon atmosphere. If a glove box is not available, work quickly in a well-ventilated fume hood.

  • Minimize Exposure: Briefly open the main stock container. Quickly weigh and transfer the desired amount of this compound into the smaller vials.

  • Purge and Seal Vials: Before sealing each new aliquot vial, flush the headspace with a gentle stream of inert gas. Seal the cap tightly and wrap with Parafilm®.

  • Reseal Stock Container: Flush the headspace of the main stock container with inert gas before tightly resealing it.

  • Label and Store: Clearly label each aliquot with the compound name, concentration (if dissolved), and date of preparation. Store all containers under the recommended conditions.

Visual Guides

OxidationPathway DBS This compound (C₆H₅CH₂)₂S DBSO Dibenzyl Sulfoxide (C₆H₅CH₂)₂SO DBS->DBSO DBSO2 Dibenzyl Sulfone (C₆H₅CH₂)₂SO₂ DBSO->DBSO2 Further Oxidation Oxidant1 [Oxidant] (e.g., O₂, Peroxide) Oxidant2 [Oxidant]

Caption: Oxidation pathway of this compound to its sulfoxide and sulfone.

StorageWorkflow Start Receive New This compound Inspect Inspect Container Seal Start->Inspect Purge Purge Headspace with Inert Gas (N₂/Ar) Inspect->Purge Seal Seal Tightly & Wrap with Parafilm® Purge->Seal Store Store in Cool, Dark, Dry Place Seal->Store End Stable Storage Store->End

Caption: Recommended workflow for the long-term storage of this compound.

Troubleshooting Issue Issue Observed: Discoloration Cause Probable Cause: Oxygen Exposure Issue->Cause Action1 Action: Verify Purity (HPLC, NMR) Cause->Action1 PurityCheck Purity Acceptable? Action1->PurityCheck Solution1 Solution: Use with Caution & Monitor Results PurityCheck->Solution1 Yes Solution2 Solution: Purify or Discard Material PurityCheck->Solution2 No Prevention Prevention: Review & Improve Storage Protocol (Inert Gas, Sealing) Solution1->Prevention Solution2->Prevention

Caption: Troubleshooting logic for observed discoloration of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfide synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on troubleshooting low conversion rates.

Troubleshooting Guides

This section provides answers to specific problems you might encounter with common sulfide synthesis methods.

SN2 Reaction of Thiols with Alkyl Halides

Q1: My SN2 reaction between a thiol and an alkyl halide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in this fundamental sulfide synthesis method can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Base Selection: The choice and amount of base are critical. The base deprotonates the thiol to form the more nucleophilic thiolate anion.[1]

    • Troubleshooting:

      • Ensure you are using a strong enough base to fully deprotonate the thiol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1][2]

      • Use at least one equivalent of the base.

      • Consider the pKa of your thiol to select an appropriate base.

  • Poor Nucleophilicity of the Thiolate: While thiolates are generally excellent nucleophiles, their reactivity can be influenced by steric hindrance.[3][4]

    • Troubleshooting:

      • If your thiol is sterically hindered, you may need to use a stronger base or a higher reaction temperature to improve the reaction rate.

  • Side Reactions:

    • Elimination (E2): If you are using a secondary or tertiary alkyl halide, the basic conditions can favor elimination over substitution, leading to the formation of an alkene.[5] Thiolates are generally less basic than alkoxides, which minimizes this issue, but it can still occur.[3]

    • Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air (oxygen).[1]

    • Troubleshooting:

      • To minimize elimination, use a primary or methyl alkyl halide whenever possible.[5]

      • To prevent oxidation, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Data Presentation: Optimizing Base and Solvent in SN2 Sulfide Synthesis

ThiolAlkyl HalideBase (equiv.)SolventTemperature (°C)Yield (%)Reference
ThiophenolBenzyl BromideK₂CO₃ (1.5)Acetonitrile8095Fictionalized Data
ThiophenolBenzyl BromideNaOH (1.2)Ethanol/Water7088Fictionalized Data
1-Dodecanethiol1-BromobutaneNaH (1.1)THF6092Fictionalized Data
1-Dodecanethiol2-BromobutaneNaH (1.1)THF6065 (major), 25 (elimination)Fictionalized Data

Mandatory Visualization: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiolate R-S⁻ TS [R-S---R'---X]⁻ Thiolate->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Sulfide R-S-R' TS->Sulfide Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: SN2 mechanism for sulfide synthesis.

Thiol-Ene Radical Addition

Q1: My radical-initiated thiol-ene reaction has a low conversion rate and I'm seeing a lot of side products. What's going wrong?

A1: The thiol-ene "click" reaction is known for its high efficiency, but low yields are often due to competing side reactions.[6][7]

  • Homopolymerization of the Alkene: This is a common side reaction, especially with electron-deficient alkenes. The carbon-centered radical formed after the initial thiol addition can react with another alkene monomer instead of abstracting a hydrogen from a thiol.

    • Troubleshooting:

      • Use an excess of the thiol to increase the probability of the carbon-centered radical reacting with a thiol.

      • Reduce the concentration of the radical initiator.

  • Disulfide Formation: Thiols can readily oxidize to form disulfides (R-S-S-R), which consumes the starting material.

    • Troubleshooting:

      • Thoroughly degas your reaction mixture to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

      • Run the reaction under a positive pressure of an inert gas.

      • Use freshly purified thiols, as they can oxidize upon storage.

  • Inefficient Radical Initiation: The reaction relies on the successful generation of thiyl radicals.

    • Troubleshooting:

      • Ensure your radical initiator is active. For photoinitiators, make sure your light source has the correct wavelength and intensity. For thermal initiators, ensure the reaction temperature is appropriate for its decomposition.

Data Presentation: Effect of Initiator and Thiol:Ene Ratio on Yield

ThiolEneInitiator (mol%)Thiol:Ene RatioYield (%)Reference
1-Hexanethiol1-OcteneAIBN (2)1.2:195Fictionalized Data
1-Hexanethiol1-OcteneAIBN (5)1:180 (with some polymer)Fictionalized Data
ThiophenolStyreneBenzoyl Peroxide (1)1.5:192Fictionalized Data
1-Hexanethiol1-OcteneNone (UV light)1.2:198Fictionalized Data

Mandatory Visualization: Thiol-Ene Radical Chain Reaction

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Thiyl_Radical R-S• Initiator->Thiyl_Radical Radical Formation Carbon_Radical R-S-CH₂-ĊH-R' Thiyl_Radical->Carbon_Radical Addition to Alkene Disulfide R-S-S-R Thiyl_Radical->Disulfide Dimerization Product R-S-CH₂-CH₂-R' Carbon_Radical->Product H-Abstraction from Thiol Product->Thiyl_Radical Regenerates Thiyl Radical

Caption: Radical mechanism of the thiol-ene reaction.

Thionation using Lawesson's Reagent

Q1: I'm trying to synthesize a thioamide using Lawesson's Reagent, but the reaction is incomplete and purification is difficult. What can I do?

A1: While Lawesson's Reagent is a powerful thionating agent, achieving high yields and pure products requires careful control of the reaction conditions and workup.[8][9]

  • Incomplete Reaction:

    • Insufficient Reagent: While often used in near-stoichiometric amounts, some substrates may require a slight excess of Lawesson's Reagent.

    • Low Reaction Temperature: Thionation reactions often require elevated temperatures (refluxing in toluene or xylene) to proceed at a reasonable rate.[10]

    • Troubleshooting:

      • Monitor the reaction by TLC to ensure the starting material is fully consumed.[11]

      • If the reaction stalls, consider increasing the temperature or adding a small amount of additional Lawesson's Reagent.

  • Side Product Formation:

    • Nitrile Formation: Primary amides can be dehydrated to nitriles under the reaction conditions.[9]

    • Troubleshooting:

      • Carefully control the reaction temperature and time to minimize this side reaction.

  • Difficult Purification:

    • Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's Reagent can be difficult to remove by standard chromatography.[9]

    • Troubleshooting:

      • A thorough aqueous workup is crucial to hydrolyze these byproducts.[10][11] Washing with a saturated sodium bicarbonate solution can be effective.[9]

      • In some cases, a mild acidic wash can also help.[9]

      • For larger scale reactions, adding ethanol or ethylene glycol to the cooled reaction mixture and refluxing can convert the byproducts into more polar species that are easier to separate.[10]

Data Presentation: Thionation of Amides with Lawesson's Reagent

AmideSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzamideToluene110392[10]
N-phenylacetamideTHF250.586[11]
CaprolactamXylene140488Fictionalized Data
N-benzylbenzamideTHF25193[12]

Mandatory Visualization: Mechanism of Thionation with Lawesson's Reagent

Lawesson_Mechanism cluster_reagent Reagent Equilibrium cluster_reaction Reaction with Carbonyl cluster_products Product Formation LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation with Lawesson's Reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conversion rates in sulfide synthesis?

A1: While the specific reasons can vary depending on the reaction, a few common culprits are often to blame:

  • Presence of Oxygen and Water: Many reagents used in sulfide synthesis are sensitive to air and moisture. Oxygen can lead to the oxidation of thiols to disulfides, and water can deactivate catalysts and reagents.[13] Always use dry solvents and an inert atmosphere for best results.

  • Incorrect Stoichiometry: Using the wrong ratio of reactants can lead to incomplete reactions or the formation of side products.

  • Sub-optimal Temperature: Many organic reactions are highly sensitive to temperature. A reaction that is too cold may be too slow, while a reaction that is too hot can lead to decomposition or side reactions.

Q2: How can I be sure my starting materials are of high enough quality?

A2: The purity of your starting materials is crucial for a successful reaction.

  • Thiols: Thiols can oxidize to disulfides over time. It is best to use freshly opened or purified thiols.

  • Alkyl Halides: Ensure your alkyl halides are free from acidic impurities.

  • Solvents: Use anhydrous solvents, especially for reactions involving strong bases or sensitive catalysts.

Q3: What are some general strategies for optimizing a sulfide synthesis reaction?

A3: If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended.

  • Vary the temperature: Try running the reaction at a slightly higher or lower temperature.

  • Screen different solvents: The polarity of the solvent can have a significant impact on the reaction rate and selectivity.

  • Adjust the stoichiometry: Try using a slight excess of one of the reactants.

  • Change the base or catalyst: If applicable, screen a variety of bases or catalysts to find the most effective one for your specific substrates.

Mandatory Visualization: General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Inert_Atmosphere Ensure Inert Atmosphere Start->Inert_Atmosphere Optimize Systematic Optimization Check_Purity->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize Inert_Atmosphere->Optimize Vary_Temp Vary Temperature Optimize->Vary_Temp Screen_Solvent Screen Solvents Optimize->Screen_Solvent Adjust_Ratio Adjust Reactant Ratio Optimize->Adjust_Ratio Change_Reagent Change Base/Catalyst Optimize->Change_Reagent Success Improved Yield Vary_Temp->Success Screen_Solvent->Success Adjust_Ratio->Success Change_Reagent->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Phenyl Sulfide via SN2 Reaction

This protocol is analogous to the Williamson ether synthesis.[14][15][16]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

  • Thiol Addition: Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH at 0 °C.

  • Thiolate Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., 1-bromobutane, 1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Radical-Initiated Thiol-Ene Synthesis of a Thioether
  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and the thiol (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) that has been degassed by bubbling with nitrogen for 30 minutes.

  • Initiator Addition: Add a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1-5 mol%).

  • Reaction: While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction by TLC or GC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography to remove any unreacted starting materials and initiator byproducts.

Protocol 3: Synthesis of a Thioamide using Lawesson's Reagent

This protocol is adapted from procedures using Lawesson's reagent for the thionation of amides.[10][11]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 equivalent) and Lawesson's Reagent (0.5-0.6 equivalents).

  • Solvent Addition: Add an anhydrous solvent such as toluene or THF.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC until the starting amide is consumed.

  • Workup - Byproduct Removal: Cool the reaction mixture to room temperature. Add an excess of ethanol or ethylene glycol and heat the mixture to reflux for 2 hours to convert the phosphorus byproducts into more polar species.[10]

  • Concentration: Remove the volatiles under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude thioamide by recrystallization or column chromatography.

References

Technical Support Center: Optimization of Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfide (thioether) synthesis.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Low or nonexistent yields are a common issue in sulfide synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Question: Why is my sulfide synthesis yield unexpectedly low or zero?

Answer: Several factors can contribute to low or no product yield. Consider the following potential causes and solutions:

  • Purity and Stability of Starting Materials: Reagents, especially thiols, can degrade or contain impurities that interfere with the reaction.

    • Solution: Use freshly purified reagents and solvents. The purity of starting materials like alkyl halides, thiols, or alcohols should be verified using analytical techniques such as NMR or GC-MS. Thiols are susceptible to oxidation to disulfides, particularly in the presence of air, so they should be stored under an inert atmosphere.[1]

  • Reaction Conditions: Suboptimal reaction conditions can significantly hinder product formation.

    • Solution: Systematically optimize reaction parameters. This includes screening different solvents, adjusting the temperature, and varying the reaction time.[1][2] For reactions involving solid catalysts, ensure the catalyst is active and used in the appropriate loading.[3][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical, especially when using sensitive reagents or catalysts.[1]

  • Ineffective Nucleophile or Leaving Group: The success of SN2-type sulfide syntheses heavily relies on the strength of the nucleophile (thiolate) and the quality of the leaving group on the electrophile.

    • Solution: If using a thiol, ensure a suitable base is present to generate the more nucleophilic thiolate anion.[5] For the electrophile, consider switching to a better leaving group (e.g., from chloride to iodide) to accelerate the reaction.[6]

  • Inappropriate Catalyst or Activator: Many modern sulfide synthesis methods rely on catalysts or activating agents to proceed efficiently.

    • Solution: For syntheses starting from alcohols, an activating agent or a suitable catalyst is necessary to convert the hydroxyl group into a better leaving group.[4] Ensure the chosen catalyst is compatible with the substrates and other reaction conditions.

Below is a workflow to guide the troubleshooting process for low-yield reactions.

LowYield_Workflow start Low or No Yield Observed reagents 1. Check Starting Materials - Purity (NMR, GC-MS) - Freshness/Storage - Degradation? start->reagents conditions 2. Evaluate Reaction Conditions - Inert atmosphere? - Temperature optimal? - Correct solvent? reagents->conditions Reagents OK optimize 4. Systematically Optimize - Screen solvents - Vary temperature - Adjust reagent stoichiometry reagents->optimize Impurity Found (Purify/Replace) mechanism 3. Assess Reaction Components - Strong enough nucleophile? - Good leaving group? - Appropriate catalyst? conditions->mechanism Conditions OK conditions->optimize Conditions Suboptimal (Adjust) mechanism->optimize Components OK mechanism->optimize Components Inadequate (Re-select) success Yield Improved optimize->success

Caption: A stepwise guide to troubleshooting low sulfide synthesis yields.
Problem 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired sulfide.

Question: My reaction is producing significant amounts of disulfide or other side products. How can I improve selectivity?

Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Thiol Oxidation to Disulfides: Thiols can be easily oxidized to disulfides (R-S-S-R), especially in the presence of air (oxygen).[1][7]

    • Solution: Perform the reaction under a strictly inert atmosphere (nitrogen or argon).[1] Degassing solvents before use can also help minimize dissolved oxygen.

  • Over-alkylation/Multiple Substitutions: The sulfide product itself can act as a nucleophile, reacting with the electrophile to form a sulfonium salt, which can lead to further reactions.[7][8]

    • Solution: Use a slight excess of the thiol relative to the alkylating agent to ensure the electrophile is consumed before it can react with the product sulfide. Careful control of stoichiometry is key.

  • Elimination Reactions: If using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2) reaction, especially with sterically hindered or strong bases.

    • Solution: To favor substitution, use a less hindered base, a polar aprotic solvent, and milder reaction temperatures.

  • Substrate Rearrangement or Polymerization: Under harsh acidic conditions, some substrates like epoxides can rearrange, or sensitive alkenes might polymerize.[1]

    • Solution: Consider using milder Lewis acids or basic/neutral conditions. For polymerization-prone alkenes, lowering the reaction temperature or using a more selective catalyst can be beneficial.[1]

The following diagram illustrates the common side reactions.

Side_Reactions cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Thiol Thiol (R-SH) Sulfide Desired Sulfide (R-S-R') Thiol->Sulfide + R'-X Disulfide Disulfide (R-S-S-R) Thiol->Disulfide [O₂] Electrophile Electrophile (R'-X) Elimination Elimination Product (Alkene) Electrophile->Elimination Base (E2) Sulfonium Sulfonium Salt ([R-S(R')₂]⁺X⁻) Sulfide->Sulfonium + R'-X

Caption: Competing side reactions in sulfide synthesis.

Data Summary Tables

Table 1: Comparison of Activating Agents for Thioester Synthesis from Carboxylic Acids

Thioesters are closely related to thioethers and their synthesis shares similar principles. The choice of activating agent is critical when starting from carboxylic acids.

Activating AgentTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Dicyclohexylcarbodiimide (DCC)CH₂Cl₂, rt, 1-5 h65-95[9]Readily available, effective for many substratesForms insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[9]
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)CH₂Cl₂, DIPEA, rt, 15-45 min72-92[9]Fast reaction times, high yieldsMore expensive than carbodiimides
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Mediates reaction with Na₂SGoodWater-soluble byproducts, easy purificationUsed for thioacid synthesis which is a precursor.[10]
Table 2: Effect of Catalyst on Thioether Synthesis from Alcohols and Thiols

Direct synthesis from alcohols requires a catalyst to facilitate the substitution of the hydroxyl group.

CatalystAlcohol SubstrateThiol SubstrateTemp (°C)SolventYield (%)Reference
Silica Alumina (low Al)1-PhenylethanolThiophenol80Toluene99Beilstein J. Org. Chem. 2016, 12, 2627.[4]
Silica Alumina (low Al)1-PhenylethanolThiophenol80Solvent-free98Beilstein J. Org. Chem. 2016, 12, 2627.[4]
Silica Alumina (low Al)BenzhydrolThiophenol110Solvent-free94Beilstein J. Org. Chem. 2016, 12, 2627.[4]
Ni NanoparticlesBenzylic AlcoholsVarious Thiolsrt--Mentioned as a chemoselective catalyst.[4]
AlCl₃ and ZnI₂Various AlcoholsVarious Sulfides---Mediates C-S bond metathesis.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Asymmetrical Sulfide Synthesis via SN2 Reaction

This protocol describes the synthesis of an asymmetrical sulfide from a thiol and an alkyl halide, analogous to the Williamson ether synthesis.[5]

Materials:

  • Thiol (e.g., Benzenethiol)

  • Alkyl Halide (e.g., Methyl Iodide)

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.0-1.1 eq) to the solution and stir for 10-15 minutes at room temperature. This deprotonates the thiol to form the more nucleophilic thiolate anion.[5]

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Regioselective Synthesis of β-Hydroxy Sulfides from Epoxides

This method utilizes a Lewis acid catalyst for the ring-opening of epoxides with thiols.[1]

Materials:

  • Epoxide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Zinc(II) chloride (ZnCl₂, 0.1 mmol, 10 mol%)

  • Dry Dichloromethane (DCM, 10 mL)

Procedure:

  • To a solution of the epoxide in dry DCM under a nitrogen atmosphere, add ZnCl₂.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the thiol dropwise to the reaction mixture.[1]

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to sulfides (thioethers)? A1: Common methods include the SN2 reaction of a thiolate anion with an alkyl halide (the sulfur analog of Williamson ether synthesis), the reaction of thiols with alcohols often requiring a catalyst, and the ring-opening of epoxides with thiols.[1][5] Other modern methods involve various coupling partners and catalysts.[13][14]

Q2: How can I synthesize a symmetrical sulfide? A2: Symmetrical sulfides (R-S-R) can be prepared by reacting two equivalents of an alkyl halide with one equivalent of sodium sulfide (Na₂S) via an SN2 reaction.[5]

Q3: My thiol is not reacting. What could be the problem? A3: Thiols are generally good nucleophiles, but their reactivity is significantly enhanced by converting them to the corresponding thiolate anion with a base.[5] If the reaction is sluggish, ensure you have added a suitable base (like NaOH, NaH, or an amine) in a stoichiometric amount. Also, verify the purity of the thiol, as it may have oxidized to a less reactive disulfide.

Q4: What is the best way to avoid the malodorous nature of thiols? A4: The strong odor of volatile thiols is a significant practical issue. One strategy is to use odorless thiol precursors, such as Bunte salts (S-alkyl or S-aryl thiosulfates), which can react with Grignard reagents to form sulfides without using thiol starting materials directly.[14] Another approach is to use thiourea as the sulfur nucleophile, which first forms an isothiouronium salt that is subsequently hydrolyzed.[7]

Q5: Can I oxidize my sulfide product? A5: Yes, sulfides can be readily oxidized. Mild oxidation (e.g., with one equivalent of H₂O₂) typically yields a sulfoxide. Further oxidation, or using a stronger oxidizing agent, produces a sulfone.[5][8] This reactivity can be a source of side products if oxidizing conditions are inadvertently present in the synthesis reaction, but it is also a useful transformation for creating other sulfur-containing functional groups.

References

Technical Support Center: Catalyst Deactivation in Dibenzyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of dibenzyl sulfide. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solutions
DBS-TD-001 Gradual or rapid decrease in reaction rate and product yield. Catalyst Poisoning: Sulfur-containing reactants (e.g., H₂S, thiols) or impurities can irreversibly bind to the active sites of metal catalysts like palladium.[1][2][3][4][5]- For Metal Catalysts: Consider using a higher catalyst loading or a sulfur-tolerant catalyst. Pre-treating the feedstock to remove excess sulfur-containing impurities may also be beneficial. - Regeneration: For some metal catalysts, high-temperature treatment under a reducing atmosphere might partially restore activity, although this can be challenging with sulfur poisoning.[5]
DBS-TD-002 Change in product selectivity, with an increase in byproducts. Coke/Foulant Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and altering the catalytic pathways.[6][7][8] This is particularly relevant for solid acid catalysts.- Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation. - Catalyst Regeneration: A controlled oxidation (burn-off) of the coke in a stream of air or diluted oxygen at elevated temperatures can regenerate the catalyst. - Solvent Washing: For less severe fouling, washing the catalyst with a suitable solvent might remove adsorbed organic species.
DBS-TD-003 Loss of catalyst activity after repeated use, especially with ion-exchange resins (e.g., Amberlite IR-400). Loss of Active Groups/Fouling: The functional groups of the ion-exchange resin may degrade or become blocked by strongly adsorbed species.[9][10]- Regeneration of Ion-Exchange Resins: Washing the resin with a strong acid or base solution can often restore its activity. For example, a sodium hydroxide solution can be used to regenerate some anion exchange resins.[11] - Thorough Washing: Ensure the resin is thoroughly washed with a solvent after each run to remove any residual reactants or products.
DBS-TD-004 Physical changes in the catalyst, such as color change or clumping. Sintering/Thermal Degradation: High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst. - Choose a Thermally Stable Catalyst: Select a catalyst with a support material known for its high thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in this compound synthesis?

A1: The most probable deactivation mechanisms depend on the type of catalyst used. For metal catalysts (e.g., Palladium), poisoning by sulfur compounds is a primary concern.[1][2][3][4][5] For solid acid catalysts, coking or fouling by carbonaceous deposits is a common issue.[6][7][8] For phase transfer catalysts like ion-exchange resins, fouling and the loss of active functional groups can occur.[9][10]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach involving catalyst characterization is recommended.

  • Visual Inspection: Note any changes in the catalyst's color or texture.

  • Thermogravimetric Analysis (TGA): This can quantify the amount of coke on the catalyst surface.

  • Surface Area Analysis (BET): A decrease in surface area can indicate sintering or pore blockage.

  • Spectroscopic Techniques (e.g., FTIR, XPS): These methods can identify adsorbed species and changes in the catalyst's chemical state.

Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A3: Yes, regeneration is often possible, but the method depends on the deactivation mechanism.

  • For Coking: A controlled burn-off of the coke in air or diluted oxygen is a common method.

  • For Fouling: Washing with an appropriate solvent can remove adsorbed materials.

  • For Ion-Exchange Resins: Treatment with a strong acid or base can restore the active sites.[11]

  • For Sulfur Poisoning of Metal Catalysts: Regeneration can be difficult. High-temperature reduction may offer partial recovery.[5]

Q4: What type of catalyst is less prone to deactivation in the presence of sulfur compounds?

A4: While many metal catalysts are susceptible to sulfur poisoning, certain formulations exhibit higher tolerance. Additionally, non-metallic catalysts such as solid acids or phase transfer catalysts may be less affected by sulfur poisoning, although they can be prone to other deactivation mechanisms like coking.[6][7][8]

Experimental Protocols

General Protocol for this compound Synthesis using a Solid Catalyst

This protocol provides a general framework. Specific conditions will vary depending on the chosen catalyst and reactants.

  • Catalyst Activation: The solid catalyst (e.g., solid acid, supported metal) is activated by heating under a vacuum or in a stream of inert gas to remove adsorbed water and other volatile impurities.

  • Reaction Setup: The reaction vessel is charged with the activated catalyst, a suitable solvent (if required), and one of the reactants (e.g., benzyl chloride). The setup is then brought to the desired reaction temperature under an inert atmosphere.

  • Reagent Addition: The second reactant (e.g., a sulfur source like sodium sulfide or H₂S) is added to the reaction mixture, often slowly or in a controlled manner.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The product is then isolated from the filtrate through extraction, distillation, or crystallization.

General Protocol for Catalyst Regeneration (Coke Removal)

This protocol describes a general method for regenerating a coked solid catalyst.

  • Catalyst Preparation: The spent catalyst is washed with a solvent to remove any loosely bound organic material and then dried.

  • Oxidative Treatment: The catalyst is placed in a tube furnace and heated under a controlled flow of air or a diluted oxygen/nitrogen mixture. The temperature is gradually increased to the desired burn-off temperature (typically 400-600°C).

  • Holding and Monitoring: The catalyst is held at the target temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.

  • Cooling: The catalyst is cooled to room temperature under a flow of inert gas.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation start Reaction Performance Decline (Low Yield/Selectivity) check_params Verify Reaction Parameters (Temp, Pressure, Purity) start->check_params params_ok Parameters OK check_params->params_ok Correct params_bad Parameters Incorrect check_params->params_bad Incorrect analyze_catalyst Characterize Spent Catalyst (TGA, BET, etc.) params_ok->analyze_catalyst adjust_params Adjust and Rerun params_bad->adjust_params coking Coking/Fouling Identified analyze_catalyst->coking poisoning Poisoning Identified analyze_catalyst->poisoning sintering Sintering Identified analyze_catalyst->sintering regenerate Attempt Catalyst Regeneration coking->regenerate Solution change_catalyst Consider Different Catalyst poisoning->change_catalyst Solution optimize Optimize Reaction Conditions (Lower Temp, etc.) sintering->optimize Solution regenerate->start Re-test optimize->start Re-test change_catalyst->start Re-test

Caption: A decision tree for troubleshooting catalyst deactivation.

Deactivation_Mechanisms Common Catalyst Deactivation Pathways catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur Adsorption) catalyst->poisoning Chemical coking Coking/Fouling (Carbon Deposition) catalyst->coking Physical/Chemical sintering Sintering (Thermal Degradation) catalyst->sintering Thermal deactivated Deactivated Catalyst poisoning->deactivated coking->deactivated sintering->deactivated

Caption: Key mechanisms leading to catalyst deactivation.

References

Technical Support Center: Purification of Dibenzyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl sulfide. The following sections offer detailed protocols and data to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials such as benzyl chloride, byproducts like dibenzyl disulfide and dibenzyl sulfoxide, and residual solvents from the synthesis.[1][2] The presence of these impurities can affect the purity and stability of the final product.

Q2: My purified this compound has a yellow tint. What is the likely cause and how can I remove it?

A2: A yellow or dark color in the product can be due to thermal decomposition at high temperatures or the presence of colored impurities from the synthesis.[3] To decolorize the product, you can try recrystallization from a suitable solvent like ethanol or perform column chromatography.

Q3: Should I use distillation or chromatography to purify my crude this compound?

A3: The choice between distillation and chromatography depends on the nature of the impurities. Vacuum distillation is effective for removing impurities with significantly different boiling points.[3] Column chromatography is preferred for separating impurities with similar boiling points or for removing non-volatile, colored impurities.[3] Often, a combination of both methods is used for achieving high purity.

Q4: How can I remove the common impurity, dibenzyl disulfide?

A4: Dibenzyl disulfide can be removed by recrystallization or column chromatography. Since dibenzyl disulfide has a higher melting point than this compound, it may be possible to remove it by careful fractional crystallization. Column chromatography on silica gel is also an effective method for separating these two compounds.[4]

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol is a commonly used solvent for the recrystallization of similar sulfur-containing compounds like dibenzyl disulfide and is a good starting point for this compound.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling Too much solvent was used. The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Try a different solvent or a solvent mixture.
Low recovery of purified product The compound has significant solubility in the cold solvent. Crystals were not completely collected during filtration.Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a small amount of ice-cold solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of spots (overlapping bands) Inappropriate solvent system (eluent). Improperly packed column (e.g., air bubbles, cracks). Column is overloaded with the sample.Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A non-polar system like hexane/ethyl acetate is a good starting point.[3] Repack the column carefully. Load a smaller amount of the crude sample.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or channeled column bed The column was allowed to run dry. The silica gel was not packed uniformly.Always keep the solvent level above the top of the silica gel. Ensure the column is packed evenly without any air bubbles.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on solubility data, ethanol is a good starting point. Test the solubility of a small amount of crude this compound in a few potential solvents at both room temperature and boiling point to find the optimal one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives this compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[3]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into a glass column. Allow the silica to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow This compound Purification Decision Workflow start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC-MS) start->check_impurities distillation Vacuum Distillation check_impurities->distillation Impurities have different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have similar polarity recrystallization Recrystallization check_impurities->recrystallization Solid with minor soluble impurities check_purity Check Purity (TLC, Melting Point, NMR) distillation->check_purity chromatography->check_purity recrystallization->check_purity pure_product Pure this compound check_purity->pure_product Purity ≥ 99% further_purification Further Purification Needed check_purity->further_purification Purity < 99% further_purification->chromatography further_purification->recrystallization

Caption: Decision workflow for selecting a suitable purification method for this compound.

References

Dibenzyl Sulfide in Acidic Environments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of dibenzyl sulfide in acidic solutions. The information is intended to assist researchers in anticipating and addressing potential challenges during experimental procedures involving this compound.

Troubleshooting Guide

Researchers may encounter unexpected reactions or degradation of this compound when working with acidic solutions. This guide provides insights into potential issues and their underlying causes.

Issue 1: Sample Degradation Observed in the Presence of Strong Acids

Symptoms:

  • Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • A decrease in the concentration of this compound over time.

  • Formation of a precipitate or color change in the solution.

  • Detection of gaseous byproducts, such as hydrogen sulfide (H₂S).

Potential Cause: this compound is known to be incompatible with strong acids.[1] Acid-catalyzed decomposition of the thioether linkage can occur, leading to the cleavage of the carbon-sulfur (C-S) bonds. The benzyl groups in this compound make the benzylic carbons susceptible to the formation of stable carbocations under acidic conditions, which can facilitate C-S bond cleavage.

dot

Caption: Plausible acid-catalyzed decomposition pathways of this compound.

Issue 2: Inconsistent Reaction Outcomes in Different Acidic Media

Symptoms:

  • Varying rates of this compound degradation when using different acids (e.g., HCl vs. H₂SO₄) at the same pH.

  • Formation of different byproduct profiles depending on the acid used.

Potential Cause: The nature of the acid anion can influence the reaction pathway. While the proton initiates the decomposition, the counter-ion can act as a nucleophile, leading to different products. For instance, in the presence of hydrochloric acid, benzyl chloride could potentially be formed. With sulfuric acid, sulfonation of the aromatic rings or other side reactions might occur, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition products of this compound in a strong acidic solution?

A1: While specific quantitative data is limited in publicly available literature, based on general chemical principles of thioether reactivity, the following decomposition products can be anticipated:

  • Benzyl Mercaptan and Benzyl Carbocation: The initial step likely involves protonation of the sulfur atom, followed by cleavage of a C-S bond to form benzyl mercaptan and a benzyl carbocation.

  • Hydrogen Sulfide: Further decomposition of benzyl mercaptan can lead to the formation of hydrogen sulfide, a toxic and foul-smelling gas.[1]

  • Benzyl Alcohol and Dibenzyl Ether: The highly reactive benzyl carbocation can be trapped by water present in the solution to form benzyl alcohol. Benzyl alcohol can then react with another benzyl carbocation to form dibenzyl ether.

  • Polymerization Products: Benzyl carbocations can also initiate polymerization reactions, leading to the formation of complex, high-molecular-weight byproducts.

Q2: At what pH range does this compound start to show significant degradation?

A2: There is no definitive pH threshold universally applicable to all conditions. The stability of this compound is dependent on a combination of factors including:

  • Acid Strength (pKa): Stronger acids will lead to a higher concentration of the protonated, reactive form of this compound.

  • Temperature: Higher temperatures will accelerate the rate of decomposition.

  • Solvent: The polarity and nucleophilicity of the solvent can influence the reaction mechanism and rate.

  • Presence of other nucleophiles: Competing nucleophiles in the solution can react with the intermediate carbocations, affecting the product distribution.

It is advisable to conduct preliminary stability studies under your specific experimental conditions to determine the tolerance of this compound to the acidic environment.

Q3: Are there any analytical methods suitable for monitoring the stability of this compound in acidic solutions?

A3: Yes, several analytical techniques can be employed to monitor the degradation of this compound and identify its byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the concentration of this compound over time. A reversed-phase C18 column is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile decomposition products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of both the remaining this compound and its degradation products.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prepare acidic solution of known concentration Prepare acidic solution of known concentration Dissolve this compound Dissolve this compound Prepare acidic solution of known concentration->Dissolve this compound Incubate at controlled temperature Incubate at controlled temperature Dissolve this compound->Incubate at controlled temperature Withdraw aliquots at time intervals Withdraw aliquots at time intervals Incubate at controlled temperature->Withdraw aliquots at time intervals Quench reaction (e.g., neutralize) Quench reaction (e.g., neutralize) Withdraw aliquots at time intervals->Quench reaction (e.g., neutralize) Analyze by HPLC/GC-MS Analyze by HPLC/GC-MS Quench reaction (e.g., neutralize)->Analyze by HPLC/GC-MS Quantify this compound Quantify this compound Analyze by HPLC/GC-MS->Quantify this compound Identify Degradation Products Identify Degradation Products Analyze by HPLC/GC-MS->Identify Degradation Products Determine Degradation Rate Determine Degradation Rate Quantify this compound->Determine Degradation Rate

Caption: A general experimental workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Acidic Solution

Objective: To determine the rate of degradation of this compound in a specific acidic solution at a given temperature.

Materials:

  • This compound

  • Acid of choice (e.g., HCl, H₂SO₄)

  • Appropriate solvent (e.g., water, methanol, acetonitrile)

  • HPLC or GC-MS system

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks, pipettes, and vials

  • Quenching solution (e.g., a suitable base to neutralize the acid)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare the acidic solution at the desired concentration.

  • Reaction Initiation: In a reaction vessel maintained at the desired temperature, add a known volume of the acidic solution. To initiate the experiment, add a small, known volume of the this compound stock solution to achieve the target starting concentration.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a vial containing a quenching solution to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in 1M HCl at 50°C

Time (hours)This compound Concentration (mM)% Degradation
010.00
19.55
29.010
48.119
86.634
243.565

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.

References

Technical Support Center: Optimizing Catalyst Loading for Dibenzyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for dibenzyl sulfide reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are common types of catalysts used for the synthesis of this compound and related reactions?

A1: The synthesis of this compound and its derivatives often employs phase transfer catalysts (PTCs) when reacting a sulfur source with benzyl halides in a biphasic system.[1][2] Solid-supported PTCs like Amberlite IR-400 are advantageous due to their ease of recovery and reusability.[3][4] For C-S coupling reactions, palladium-based catalysts are frequently used.[5] In oxidation reactions of this compound, iron-based catalysts have been shown to be effective.[6]

Q2: What is a typical catalyst loading range for this compound synthesis?

A2: The optimal catalyst loading is highly dependent on the specific reaction conditions, including the type of catalyst, reactants, and solvent system. For phase transfer catalyzed reactions, concentrations can range from 0.05 to 0.15 kmol/m³ of the organic phase.[7][8] It is always recommended to perform a catalyst loading screen to determine the ideal concentration for a particular transformation.[9]

Q3: How does increasing catalyst loading generally affect the reaction rate and product yield?

A3: Generally, increasing the catalyst loading leads to a higher reaction rate and conversion of reactants.[3][7] This is attributed to an increase in the number of active catalytic sites available for the reaction. However, beyond a certain point, further increases in catalyst concentration may not significantly enhance the rate and could lead to unwanted side reactions or become economically inefficient.[9][10]

Q4: What are the potential negative impacts of excessive catalyst loading?

A4: While a sufficient catalyst amount is crucial, excessive loading can lead to several issues. It can promote the formation of byproducts, reducing the selectivity towards the desired this compound.[9][10] In some cases, high concentrations of catalytic species can lead to catalyst deactivation or poisoning.[11][12] From a practical standpoint, it also increases the overall cost of the synthesis and can complicate product purification.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction is showing low or no conversion to this compound. What are the potential catalyst-related causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can often be traced back to the catalyst. Here's a step-by-step guide to troubleshoot the problem:

  • Inactive or Deactivated Catalyst:

    • Cause: The catalyst may have degraded due to improper storage, exposure to air or moisture, or poisoning by impurities in the reactants or solvent.[11][12]

    • Solution:

      • Use a fresh batch of catalyst from a reliable supplier.

      • Ensure all reactants and solvents are of high purity and are thoroughly dried before use.

      • For air and moisture-sensitive catalysts, such as some palladium complexes, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to effectively promote the reaction at a reasonable rate.

    • Solution:

      • Incrementally increase the catalyst loading. It is advisable to perform a systematic optimization study to find the optimal catalyst concentration.[13]

      • Refer to the experimental protocol below for a general procedure on catalyst loading optimization.

  • Poor Catalyst-Reactant Mixing:

    • Cause: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst and the reactants, resulting in a low reaction rate.

    • Solution:

      • Increase the stirring speed to ensure the catalyst is well-dispersed in the reaction mixture.[7]

Issue 2: Low Selectivity and Formation of Side Products

Q: I am observing the formation of significant side products and low selectivity for this compound. How can I address this by optimizing the catalyst loading?

A: The formation of side products is a strong indication that the reaction conditions, including catalyst loading, are not optimal.

  • Excessive Catalyst Loading:

    • Cause: Too much catalyst can sometimes accelerate undesired reaction pathways, leading to the formation of byproducts.[9][10]

    • Solution:

      • Systematically decrease the catalyst loading to find a concentration that favors the formation of the desired product while minimizing side reactions.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature can significantly influence selectivity. Higher temperatures might favor side reactions.

    • Solution:

      • Try running the reaction at a lower temperature in conjunction with adjusting the catalyst loading.

Data Presentation

Table 1: Effect of Phase Transfer Catalyst (Amberlite IR-400) Loading on Benzyl Chloride Conversion in Dibenzyl Disulfide Synthesis

Catalyst Loading (g)Initial Reaction Rate (mol/m³·s) x 10⁵Benzyl Chloride Conversion after 480 min (%)
01.8361
54.3585
106.2594
157.5298
207.6098

Adapted from a study on the synthesis of dibenzyl disulfide, which has similar reaction principles.[3]

Table 2: Optimization of Catalyst Concentration for this compound Synthesis using a Phase Transfer Catalyst

Catalyst Concentration (kmol/m³)Benzyl Chloride Conversion (%)This compound Selectivity (%)
0.058590
0.109892
0.1410095.2
0.15>9888

Data derived from a response surface methodology study to optimize this compound synthesis.[14]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Phase Transfer Catalyst Loading

This protocol describes a general method for determining the optimal catalyst loading for the synthesis of this compound using a phase transfer catalyst.

Materials:

  • Benzyl chloride

  • Aqueous solution of a sulfur source (e.g., sodium sulfide or H₂S absorbed in an amine solution)[7][14]

  • Organic solvent (e.g., toluene)

  • Phase transfer catalyst (e.g., Amberlite IR-400 or a quaternary ammonium salt)[3][7]

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Analytical equipment for monitoring reaction progress (e.g., GC, TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic solvent, benzyl chloride, and the aqueous solution of the sulfur source.

  • Initial Catalyst Loading: Add an initial amount of the phase transfer catalyst to the reaction mixture (e.g., a low value from the literature, such as 0.05 kmol/m³ of the organic phase).[7]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction at regular intervals by taking small aliquots of the organic phase and analyzing them by GC or TLC to determine the conversion of benzyl chloride and the selectivity for this compound.

  • Varying Catalyst Loading: Repeat steps 1-4 with incrementally increasing amounts of the catalyst (e.g., 0.075, 0.10, 0.125, 0.15 kmol/m³).

  • Data Analysis: Plot the conversion and selectivity as a function of catalyst loading to determine the optimal concentration that provides the highest yield of the desired product in a reasonable timeframe.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis and Conclusion A Prepare Reactant Solutions (Benzyl Chloride, Sulfur Source) B Set Up Reaction Vessel (Flask, Stirrer, Condenser) A->B C Add Initial Catalyst Loading B->C D Set Temperature and Stirring C->D E Monitor Reaction Progress (TLC, GC) D->E F Vary Catalyst Loading (Incremental Increase) E->F G Repeat Reaction and Monitoring F->G G->E Iterate H Collect Conversion and Selectivity Data G->H I Plot Data vs. Catalyst Loading H->I J Determine Optimal Catalyst Loading I->J

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Low Conversion Solutions cluster_solutions_selectivity Low Selectivity Solutions Start Low Yield or Selectivity Q1 Is Conversion Low? Start->Q1 Q2 Are Side Products Present? Q1->Q2 No S1 Check Catalyst Activity (Use Fresh Catalyst) Q1->S1 Yes S4 Decrease Catalyst Loading Q2->S4 Yes End Optimal Performance Q2->End No S2 Increase Catalyst Loading S1->S2 S3 Improve Stirring S2->S3 S3->End S5 Optimize Reaction Temperature S4->S5 S5->End

Caption: Troubleshooting decision tree for catalyst-related issues.

References

Dibenzyl sulfide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzyl Sulfide

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and prevention strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidative, microbial, and thermal routes.

  • Oxidative Degradation: This is the most common pathway. The sulfur atom is sequentially oxidized, first to dibenzyl sulfoxide and then to dibenzyl sulfone.[1][2] This can be mediated by chemical oxidants, atmospheric oxygen, or photochemically-generated reactive oxygen species like hydroxyl radicals.[3][4]

  • Microbial Degradation: Various microorganisms, including white rot fungi and bacteria like Gordonia sp., can metabolize this compound.[1][2] The pathway is typically the same oxidative sequence of sulfide to sulfoxide to sulfone.[1][2] Some organisms can further cleave the C-S bond, leading to metabolites like benzoic acid.[2]

  • Thermal Degradation: While this compound is relatively stable at ambient temperatures, it can decompose at elevated temperatures.[3][5] Studies on the related compound dibenzyl disulfide show that high temperatures (>200°C) can lead to the formation of products like toluene and benzyl mercaptan.[5]

  • Acid-Catalyzed Decomposition: this compound is incompatible with strong acids.[3][6] Reaction with acids can lead to decomposition, potentially liberating hydrogen sulfide gas.[3][6]

cluster_main_pathway Primary Oxidative Pathway cluster_conditions Initiating Conditions DBS This compound DBSO Dibenzyl Sulfoxide DBS->DBSO Oxidation DBSO2 Dibenzyl Sulfone DBSO->DBSO2 Oxidation BA Benzoic Acid DBSO2->BA C-S Bond Cleavage (Microbial) Oxidants Chemical Oxidants Microbes Microbes Light Light (UV)

Caption: Oxidative degradation pathway of this compound. (Max Width: 760px)

Q2: What are the main degradation products I should look for?

A2: The primary degradation products are the oxidized forms of the parent compound. The most common are:

  • Dibenzyl Sulfoxide (DBSO): The first oxidation product.[1]

  • Dibenzyl Sulfone (DBSO₂): The second and more stable oxidation product.[1][4]

  • Benzoic Acid: Can be formed under certain microbial degradation conditions following oxidation to the sulfone.[2]

  • Benzyl Mercaptan and Toluene: May be observed under conditions of significant thermal stress.[3][5]

Q3: How can I prevent the degradation of this compound during storage and in my experiments?

A3: Proper storage and handling are critical. The product is chemically stable under standard ambient conditions.[7]

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is under ambient temperatures.[3]

  • Avoid Incompatibilities: Keep this compound away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6][9]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Light Protection: Store in an opaque or amber container to protect from light, which can catalyze photo-oxidative degradation.[3]

Q4: What analytical methods are suitable for monitoring this compound and its degradants?

A4: Chromatographic techniques are most common for separating and quantifying this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A widely used method, often with UV detection.[10] It provides robust quantification of the parent compound and its primary oxidized metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of degradation products.[11][12]

  • Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This technique is highly selective and sensitive for sulfur-containing compounds and is excellent for analyzing complex matrices.[13][14]

Troubleshooting Guides

Problem 1: My analytical results (HPLC/GC-MS) show unexpected peaks that are not this compound.

Possible Cause Verification Step Solution
Sample Degradation Analyze a freshly prepared standard of this compound. Compare its purity profile to your sample. The presence of new peaks, especially those corresponding to the molecular weights of dibenzyl sulfoxide or sulfone, indicates degradation.Review storage conditions (see FAQ Q3). Ensure solvents used are free of peroxides or other oxidizing agents. Prepare samples fresh before analysis.
Solvent/Reagent Contamination Run a blank analysis (injecting only the solvent or mobile phase).Use high-purity, HPLC/GC-grade solvents. Filter all mobile phases and sample diluents.
Carryover from Previous Injection After running your sample, inject a blank. If peaks from the previous run appear, carryover is occurring.Implement a robust needle wash protocol on the autosampler. If necessary, flush the column with a strong solvent.

Problem 2: I am observing a rapid loss of my this compound starting material during my experiment.

Start Start: Rapid Loss of This compound Observed Check_Temp Is the experimental temperature elevated? Start->Check_Temp Check_Oxidants Are oxidizing agents or reactive species present? Check_Temp->Check_Oxidants No Cause_Thermal Cause: Thermal Degradation Check_Temp->Cause_Thermal Yes Check_pH Is the solution pH strongly acidic? Check_Oxidants->Check_pH No Cause_Oxidative Cause: Oxidative Degradation Check_Oxidants->Cause_Oxidative Yes Check_Light Is the experiment exposed to light (UV)? Check_pH->Check_Light No Cause_Acid Cause: Acid-Catalyzed Decomposition Check_pH->Cause_Acid Yes Cause_Photo Cause: Photodegradation Check_Light->Cause_Photo Yes Other Investigate other reactive components Check_Light->Other No Solution_Temp Solution: Reduce temperature or run time. Cause_Thermal->Solution_Temp Solution_Oxidants Solution: Use deoxygenated solvents; add antioxidant; use inert atmosphere. Cause_Oxidative->Solution_Oxidants Solution_pH Solution: Adjust pH to near neutral. Cause_Acid->Solution_pH Solution_Light Solution: Protect from light (use amber vials). Cause_Photo->Solution_Light

Caption: Troubleshooting logic for rapid loss of this compound. (Max Width: 760px)

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Analysis

This protocol provides a general method for quantifying this compound. It may require optimization for specific matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.[10]

    • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). Note: Some methods may use 100% hexane on a normal-phase column.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30-40°C.[10]

    • Detection Wavelength: 215 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dilute the experimental sample with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples.

    • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Degradation is indicated by a decrease in the this compound peak area and the appearance of new peaks (e.g., for dibenzyl sulfoxide and sulfone).

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel):

    • Acidic Hydrolysis: Add 0.1 M HCl to a sample vial.

    • Basic Hydrolysis: Add 0.1 M NaOH to a sample vial.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample vial.

    • Thermal Stress: Heat a sample vial at 80°C.[15]

    • Photolytic Stress: Expose a sample solution in a quartz vial to a UV light source (e.g., 254 nm).[16]

    • Control: Keep one sample at ambient temperature, protected from light.

  • Experimental Workflow:

Prep Prepare Stock Solution of this compound Aliquot Aliquot into 6 Vials (Control, Acid, Base, Oxidative, Thermal, Photo) Prep->Aliquot Stress Apply Stress Conditions (e.g., 24h) Aliquot->Stress Neutralize Neutralize Acid/Base Samples Quench Oxidative Sample Stress->Neutralize Analyze Analyze All Samples (including Control) by HPLC or GC-MS Neutralize->Analyze Compare Compare Chromatograms to Control Analyze->Compare Identify Identify Degradation Products (e.g., by MS) Compare->Identify

Caption: Experimental workflow for a forced degradation study. (Max Width: 760px)
  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all aliquots using a suitable, stability-indicating method like the HPLC protocol described above. A mass spectrometer (LC-MS or GC-MS) is highly recommended for identifying the masses of unknown degradation peaks.

    • Compare the chromatograms from the stressed samples to the control to assess the extent of degradation and the profile of degradants formed under each condition.

Data Summary Tables

Table 1: Summary of Conditions Influencing this compound Degradation

Factor Condition Primary Degradation Products Reference
Oxidation Presence of chemical oxidants (e.g., H₂O₂), atmospheric O₂Dibenzyl sulfoxide, Dibenzyl sulfone[1][4]
Microbial Exposure to specific fungi or bacteriaDibenzyl sulfoxide, Dibenzyl sulfone, Benzoic acid[1][2]
Thermal Elevated temperatures (>80°C)Benzyl mercaptan, Toluene, Dibenzyl sulfoxide[3][5][15]
Photochemical Exposure to UV lightDibenzyl sulfoxide, other oxidation products[3]
Chemical Presence of strong acidsDecomposition products, potentially H₂S[3][6]

Table 2: Typical Analytical Parameters for this compound Analysis

Parameter HPLC-UV GC-MS GC-SCD
Typical Column Reversed-Phase C18Non-polar (e.g., DB-5ms)Non-polar (e.g., DB-5ms)
Mobile Phase / Carrier Gas Acetonitrile/WaterHeliumHelium
Detection Principle UV Absorbance (215 nm)Mass-to-charge ratioChemiluminescence of SO₂
Key Advantage Robust, widely availableHigh specificity, structural infoHigh selectivity for sulfur
Detection Limit ~µg/mL rangeLow ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Reference [10][11][12][13][14]

References

Validation & Comparative

A Comparative Guide to Dibenzyl Sulfide and Dibenzyl Disulfide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dibenzyl sulfide and dibenzyl disulfide, two structurally related organosulfur compounds. While differing by only a single sulfur atom, their physicochemical properties, chemical reactivity, and biological and industrial applications vary significantly. This document summarizes key experimental data, outlines relevant protocols, and visualizes fundamental chemical and biological pathways to inform research and development.

Physicochemical Properties

This compound features a single thioether linkage, whereas dibenzyl disulfide is characterized by a disulfide bond. This structural difference leads to distinct physical properties, as summarized below.

PropertyThis compoundDibenzyl Disulfide
Molecular Formula C₁₄H₁₄S[1][2][3]C₁₄H₁₄S₂[4][5]
Molar Mass 214.33 g/mol [1][2][6]246.4 g/mol [4]
Appearance Colorless plates or white crystalline solid[1][2]Pale yellow or beige crystals[4][5]
Melting Point 44-47 °C[6]69-72 °C[7][8]
Boiling Point Decomposes at atmospheric pressure; 131 °C at 2 mmHg[1][6]~270 °C (decomposes)[4][5]
Solubility Insoluble in water; soluble in ethanol and ether[1]Insoluble in water; soluble in hot alcohol and ether[4][5]
CAS Number 538-74-9[1][6]150-60-7[4]

Synthesis and Chemical Reactivity

The core difference between the two compounds lies in the oxidation state of the sulfur bridge, which dictates their chemical reactivity and interconversion. This compound is a thioether, while dibenzyl disulfide possesses a peroxide-like disulfide bond, making it susceptible to both reduction and oxidation.

Synthesis:

  • This compound: Commonly synthesized by the reaction of an alkali metal sulfide, such as sodium sulfide or potassium sulfide, with two equivalents of benzyl chloride or benzyl bromide.[2][9]

  • Dibenzyl Disulfide: Can be prepared by the reaction of benzyl chloride with sodium disulfide (Na₂S₂).[10] It is also formed via the formal oxidative dimerization of benzyl thiol.[5]

Reactivity: The sulfide can be oxidized, while the disulfide can be readily reduced. This redox relationship is a fundamental aspect of their chemistry. The disulfide bond in dibenzyl disulfide can be cleaved by reducing agents to form two equivalents of benzyl thiol. Conversely, this compound can be oxidized to form dibenzyl sulfoxide and subsequently dibenzyl sulfone.

G dbs This compound (-CH₂-S-CH₂-) dbds Dibenzyl Disulfide (-CH₂-S-S-CH₂-) dbs->dbds Oxidation dbds->dbs Desulfurization thiol Benzyl Thiol (-CH₂-SH) dbds->thiol Reduction thiol->dbds Oxidation

Fig. 1: Redox relationship of this compound and disulfide.

Comparative Biological and Industrial Applications

The different sulfur linkages bestow distinct functional roles upon these molecules.

  • Dibenzyl Disulfide: This compound is widely recognized for its antioxidant properties and is used as a stabilizer in petroleum fractions and an additive in silicone oils and rubber compounding.[4][7][11] In the field of materials science, it can enhance the thermal and aging resistance of insulating oils, although at high concentrations, it can contribute to copper corrosion.[12][13] It is also used as a flavoring agent, providing burnt caramel or coffee-like notes.[11] Some studies on sulfur-containing compounds from natural sources suggest that dibenzyl disulfide possesses antibacterial and antifungal activity.[8]

  • This compound: Its applications are primarily in the realm of organic synthesis, where it serves as a precursor or intermediate.[1] While less studied for its biological activity compared to the disulfide, its thioether bond is a structural motif present in various biologically active molecules.

The antioxidant effects of organosulfur compounds like diallyl disulfide (a structural analog) have been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular antioxidant responses.[14] This pathway represents a plausible, though not directly confirmed, mechanism for the antioxidant action of dibenzyl disulfide.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dbds Dibenzyl Disulfide (or active metabolite) keap1 Keap1 dbds->keap1 inactivates nrf2 Nrf2 keap1->nrf2 inhibition nucleus_nrf2 Nrf2 nrf2->nucleus_nrf2 translocation stress Oxidative Stress stress->dbds induces are ARE (Antioxidant Response Element) nucleus_nrf2->are binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription

Fig. 2: Putative Nrf2 antioxidant response pathway activation.

Supporting Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of each compound and a standard assay for comparing their antioxidant activity.

A. Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for nucleophilic substitution.[9]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Addition of Reagent: Slowly add 2.0 moles of benzyl chloride to the solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Workup: After cooling to room temperature, extract the mixture with diethyl ether. Combine the organic layers and wash sequentially with 10% sodium carbonate solution and water.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from methanol to yield pure this compound.

B. Protocol 2: Synthesis of Dibenzyl Disulfide

This protocol is based on the reaction of benzyl chloride with a disulfide source.[10][15]

  • Preparation of Sodium Disulfide: Prepare a sodium disulfide solution by reacting an aqueous solution of sodium sulfide with elemental sulfur.

  • Reaction Setup: In a reaction vessel, add the sodium disulfide solution.

  • Addition of Reagent: Slowly add benzyl chloride to the solution while stirring at a controlled temperature (e.g., 90-95 °C).

  • Reaction: Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Allow the mixture to cool. The dibenzyl disulfide product will often crystallize or separate. Isolate the crude product, wash with water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

C. Protocol 3: Comparative Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the radical scavenging activity of compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions (e.g., 10 mM) of this compound, dibenzyl disulfide, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent like methanol or DMSO.

    • Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or control/blank solvent) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Comparison: Plot the % Inhibition against the concentration for each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

G start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples plate Add 100µL DPPH + 100µL Sample to 96-well plate prep_dpph->plate prep_samples->plate incubate Incubate 30 min in Dark plate->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC₅₀ Values read->calc end End calc->end

Fig. 3: Workflow for the DPPH antioxidant assay.

Conclusion

This compound and dibenzyl disulfide, while structurally similar, are distinct chemical entities. Dibenzyl disulfide is defined by its higher melting point, characteristic disulfide bond, and its role as an industrial antioxidant and flavorant. Its reactivity is dominated by the reduction of the S-S bond. In contrast, this compound is a thioether with a lower melting point, primarily used as a synthetic intermediate, with reactivity centered on the oxidation of its sulfur atom. Understanding these fundamental differences is essential for their effective application in chemical synthesis, materials science, and drug development.

References

A Comparative Guide to the ¹H NMR Spectra of Dibenzyl Sulfide and Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis, materials science, and drug development, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed comparison of the ¹H NMR spectra of two closely related organosulfur compounds: dibenzyl sulfide and dibenzyl disulfide. Understanding their distinct spectral features is crucial for accurate identification and quality control in experimental workflows.

Key Spectral Differences: An Overview

The primary distinction in the ¹H NMR spectra of this compound and dibenzyl disulfide arises from the differing electronic environments of the benzylic methylene (-CH₂-) protons. The presence of a second sulfur atom in the disulfide linkage leads to a noticeable downfield shift of the corresponding methylene signal compared to the monosulfide. This is a direct consequence of the increased electron-withdrawing nature of the disulfide bond.

Quantitative ¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR chemical shift data for this compound and dibenzyl disulfide, typically recorded in deuterated chloroform (CDCl₃).

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compoundPhenyl (C₆H₅)7.26-7.14Multiplet10H
Methylene (CH₂)3.55Singlet4H
Dibenzyl DisulfidePhenyl (C₆H₅)~7.30Multiplet10H
Methylene (CH₂)~3.69Singlet4H

Note: The chemical shifts for dibenzyl disulfide are based on typical values and the established downfield shift trend, as precise literature values can vary slightly.

Structural and Spectral Relationship

The structural difference between the two molecules and its effect on the ¹H NMR spectrum of the methylene protons can be visualized as follows. The greater electron-withdrawing effect of the disulfide group in dibenzyl disulfide deshields the adjacent methylene protons, causing their signal to appear at a lower field (higher ppm value) compared to this compound.

Caption: Structural difference and resulting downfield shift in ¹H NMR.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H NMR spectra of organic compounds like this compound and dibenzyl disulfide.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is used for data acquisition. Key parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative ratios of the protons.

Dibenzyl Sulfide vs. Dibenzyl Sulfoxide: A Comparative Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of corrosion inhibitors is paramount for ensuring the integrity and longevity of metallic materials in aggressive acidic environments. This guide provides a detailed comparison of the corrosion inhibition performance of two organic sulfur compounds: dibenzyl sulfide and dibenzyl sulfoxide.

Performance Comparison: An Overview

Dibenzyl sulfoxide (DBSO) has been evaluated as a corrosion inhibitor for mild steel, particularly in sulfuric acid solutions used for pickling. However, studies have shown that its performance, when used alone, is generally unsatisfactory, especially at lower concentrations.[1] Its effectiveness is noted to improve in the presence of certain additives, indicating a synergistic effect.[1]

On the other hand, while direct quantitative data for this compound (DBS) is scarce, studies on related dibenzyl derivatives provide insight into its potential performance. For instance, a comprehensive study on 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride (DBDC), a molecule containing the key dibenzyl functional group, demonstrates significant corrosion inhibition for Q235 steel in a 1 M hydrochloric acid solution.[2]

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize the quantitative data available for a representative dibenzyl derivative (DBDC) as a proxy for this compound's potential performance, and qualitative performance indicators for dibenzyl sulfoxide.

Table 1: Potentiodynamic Polarization Data for 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride (DBDC) on Q235 Steel in 1 M HCl at 298 K[2]

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (η%)
0-465.31056.7-
50-498.6178.683.1
100-506.4124.588.2
200-513.275.892.8
400-521.745.295.7

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride (DBDC) on Q235 Steel in 1 M HCl at 298 K[2]

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (η%)
045.8156.3-
50289.685.484.2
100452.169.790.0
200789.552.194.2
4001102.838.695.8

Table 3: Performance Summary of Dibenzyl Sulfoxide (DBSO) as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid[1]

ConditionPerformanceNotes
DBSO aloneUnsatisfactory, especially at low concentrations.Performance improves with increasing acid strength.
DBSO with additives (e.g., CuSO₄, NaCl)Significant improvement in inhibition efficiency.Demonstrates a synergistic effect.

Mechanism of Inhibition

Both this compound and dibenzyl sulfoxide are classified as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] Their inhibition mechanism is primarily attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The sulfur atom in both molecules, with its available lone pair of electrons, and the π-electrons from the benzyl groups, play a crucial role in the adsorption process. The molecules can adsorb onto the steel surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the sulfur atom and the iron atoms on the surface).

Experimental Protocols

The data presented in this guide are based on standard electrochemical and gravimetric techniques for evaluating corrosion inhibitor performance. Below are detailed methodologies for the key experiments cited.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (icorr) and inhibition efficiency (η%).

  • Working Electrode Preparation: Mild steel or Q235 steel specimens are mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the steel specimen as the working electrode, a platinum sheet or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Corrosive Medium: A 1 M solution of HCl or H₂SO₄ is prepared using analytical grade reagents and distilled water.

  • Procedure: The working electrode is immersed in the corrosive solution without and with various concentrations of the inhibitor. After the open-circuit potential (OCP) stabilizes (typically after 30-60 minutes), the potentiodynamic polarization curve is recorded by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (η%) is calculated using the following equation: η% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the surface properties, providing information on the charge transfer resistance (Rct).

  • Electrode and Cell Setup: The same three-electrode cell setup as in the potentiodynamic polarization experiment is used.

  • Procedure: After the OCP stabilizes, a small amplitude AC signal (typically 10 mV) is applied over a frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the experimental data to an appropriate equivalent electrical circuit. The inhibition efficiency (η%) is calculated using the following equation: η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Weight Loss Method

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of the metal specimen over time.

  • Specimen Preparation: Pre-weighed mild steel coupons are prepared as described for the electrochemical methods.

  • Procedure: The coupons are immersed in the corrosive solution without and with various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Treatment: After the immersion period, the coupons are removed, rinsed with distilled water, cleaned with a specific solution to remove corrosion products, dried, and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following equations: CR = (Weight Loss) / (Surface Area x Time) η% = [(CR(blank) - CR(inhibitor)) / CR(blank)] x 100

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_electrochem Electrochemical Tests cluster_analysis Data Analysis p1 Prepare Corrosive Medium (e.g., 1M HCl) e1 Weight Loss Measurement p1->e1 e2 Electrochemical Measurements p1->e2 p2 Prepare Steel Specimens (Polishing) p2->e1 p2->e2 p3 Prepare Inhibitor Solutions (Various Conc.) p3->e1 p3->e2 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 ec1 Potentiodynamic Polarization e2->ec1 ec2 Electrochemical Impedance Spectroscopy e2->ec2 a2 Determine Corrosion Current Density ec1->a2 a3 Determine Charge Transfer Resistance ec2->a3 a4 Propose Inhibition Mechanism a1->a4 a2->a1 a3->a1

Typical workflow for corrosion inhibitor evaluation.

Proposed Inhibition Mechanism

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound and dibenzyl sulfoxide on a steel surface in an acidic medium.

Inhibition_Mechanism cluster_corrosion Corrosion Process cluster_inhibitor Inhibitor Action Fe Fe (Steel Surface) Fe2plus Fe2+ (aq) Fe->Fe2plus Anodic Reaction (Oxidation) Hplus H+ (from Acid) H2 H2 (gas) Hplus->H2 Cathodic Reaction (Reduction) Inhibitor This compound or Dibenzyl Sulfoxide AdsorbedInhibitor Adsorbed Inhibitor Film Inhibitor->AdsorbedInhibitor Adsorption on Steel Surface AdsorbedInhibitor->Fe Blocks Active Sites

Adsorption mechanism of inhibitors on a steel surface.

References

A Comparative Analysis of Sulfide and Disulfide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfur-containing functional groups is paramount. This guide provides an objective, data-driven comparison of sulfides (R-S-R') and disulfides (R-S-S-R'), two key players in both chemical synthesis and biological systems.

This comparison will delve into the fundamental differences in their chemical reactivity, their distinct roles in protein structure and redox signaling, and provide detailed experimental protocols for their study.

Core Reactivity: A Tale of Two Sulfur Moieties

The reactivity of sulfides and disulfides is fundamentally dictated by the nature of their sulfur-containing bonds. Sulfides are generally considered nucleophilic, with the lone pair of electrons on the sulfur atom readily attacking electrophilic centers. In contrast, the disulfide bond is susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage, making it a dynamic and reversible linkage.[1]

Nucleophilicity and Electrophilicity

Sulfides, the sulfur analogs of ethers, are significantly more nucleophilic than their oxygen counterparts.[2][3] This heightened nucleophilicity allows them to readily participate in SN2 reactions with alkyl halides to form sulfonium salts.[2][3]

Disulfides, on the other hand, primarily act as electrophiles, where the S-S bond is attacked by a nucleophile, leading to its cleavage.[4] This is the underlying principle of the ubiquitous thiol-disulfide exchange reaction.[5][6] However, under certain conditions where the disulfide bond is in close proximity to an electrophile, it can also exhibit nucleophilic character.[4]

Redox Chemistry

The interconversion between thiols and disulfides is a cornerstone of biological redox chemistry.[5] The disulfide bond represents the oxidized state, while the corresponding thiols are the reduced state. This reversible oxidation-reduction is critical for a vast array of cellular processes.

Quantitative Comparison of Sulfide and Disulfide Properties

To provide a clearer picture of their relative reactivity, the following tables summarize key quantitative data for sulfides and disulfides.

PropertySulfide (R-S-R')Disulfide (R-S-S-R')Key Differences
Bond Type Carbon-Sulfur (C-S)Sulfur-Sulfur (S-S)The S-S bond is significantly weaker and more labile than the C-S bond, contributing to the higher reactivity of disulfides.
Bond Dissociation Energy ~73 kcal/mol (for C-S in simple alkanes)[7]~60 kcal/mol (for S-S in simple dialkyl disulfides)[8]The lower bond dissociation energy of the S-S bond makes it more susceptible to cleavage by heat, light, or chemical reagents.[8]
Primary Reactivity NucleophilicElectrophilic (susceptible to nucleophilic attack)Sulfides tend to donate their electron pair, while disulfides are prone to having their S-S bond broken by incoming nucleophiles.[2][3][4]

Table 1: General Comparison of Sulfide and Disulfide Properties

Thiol/Disulfide CoupleStandard Redox Potential (E°') at pH 7 (mV)
Glutathione (GSH/GSSG)-240[9]
Cysteine/Cystine-223[9]
Thioredoxin (E. coli)-270[10]
Protein Disulfide Isomerase (PDI) (a domain)-180[10]

Table 2: Standard Redox Potentials of Biologically Relevant Thiol/Disulfide Couples

Nucleophile (Thiolate)Disulfide SubstrateSecond-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹)
Glutathione (GS⁻)GSSG~10[11]
Cysteine⁻Cystine~1[11]
Dithiothreitol (DTT)⁻GSSG~200[12]
Thioredoxin (reduced)Insulin>10⁶[5]

Table 3: Selected Second-Order Rate Constants for Thiol-Disulfide Exchange Reactions

Biological Significance: From Structural Integrity to Dynamic Signaling

In biological systems, the distinct reactivities of sulfides and disulfides translate into diverse and critical roles.

The Structural Role of Disulfide Bonds

Disulfide bonds are crucial for the structural integrity of many proteins, particularly those that are secreted or exposed to the extracellular environment.[13] By forming covalent cross-links between cysteine residues, they stabilize the tertiary and quaternary structures of proteins, making them more resistant to denaturation.[13]

Thiol-Disulfide Exchange in Cellular Processes

The reversible nature of the disulfide bond is central to a multitude of cellular processes, most notably redox signaling and protein folding. Thiol-disulfide exchange reactions, where a thiolate anion attacks a disulfide bond, are fundamental to these processes.[5][6] This reaction proceeds via an SN2 mechanism, with the thiolate acting as the nucleophile.[5]

In the endoplasmic reticulum (ER), the formation of correct disulfide bonds is a critical step in the folding of many secretory and membrane proteins. This process, known as oxidative folding, is catalyzed by a family of enzymes called protein disulfide isomerases (PDIs).[5] PDIs can both introduce and rearrange disulfide bonds to ensure the protein achieves its native conformation.

Protein_Folding_in_ER Unfolded_Protein Unfolded Polypeptide with free thiols (-SH) Mixed_Disulfide Mixed Disulfide Protein-S-S-PDI Unfolded_Protein->Mixed_Disulfide Thiol-disulfide exchange PDI_oxidized PDI (oxidized) -S-S- PDI_oxidized->Mixed_Disulfide PDI_reduced PDI (reduced) -SH HS- Mixed_Disulfide->PDI_reduced Folded_Protein Correctly Folded Protein with disulfide bonds (-S-S-) Mixed_Disulfide->Folded_Protein Isomerization & release

Oxidative protein folding in the Endoplasmic Reticulum.

Thiol-disulfide exchange is a primary mechanism for cellular redox signaling. The glutathione (GSH/GSSG) and thioredoxin (Trx/TrxR) systems are two major cellular redox buffers that utilize this reaction to maintain a reducing intracellular environment and to regulate the activity of various proteins.[5]

Redox_Signaling_Pathway ROS Reactive Oxygen Species (e.g., H2O2) Target_Protein_Reduced Target Protein (Reduced, -SH) ROS->Target_Protein_Reduced Oxidation Target_Protein_Oxidized Target Protein (Oxidized, -S-S-) Target_Protein_Reduced->Target_Protein_Oxidized Target_Protein_Oxidized->Target_Protein_Reduced Reduction GSH 2 GSH (Reduced Glutathione) GSH->Target_Protein_Oxidized GSSG GSSG (Oxidized Glutathione) GSH->GSSG GR Glutathione Reductase GSSG->GR GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Glutathione-mediated redox signaling.

Experimental Protocols for Studying Sulfide and Disulfide Reactivity

Accurate and reproducible experimental methods are essential for elucidating the roles of sulfides and disulfides. Below are detailed protocols for key assays.

Quantification of Free Thiols using Ellman's Reagent

This assay is a widely used method for quantifying free sulfhydryl groups in a sample.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA

  • DTNB stock solution (4 mg/mL in the above buffer)

  • Sample containing free thiols

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 50 µL of the DTNB stock solution to 2.5 mL of the phosphate buffer in a cuvette.

  • Record a baseline absorbance at 412 nm.

  • Add 100 µL of the sample to the cuvette and mix thoroughly.

  • Incubate for 2 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • The concentration of free thiols can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB²⁻ of 14,150 M⁻¹cm⁻¹.

Ellmans_Reagent_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Phosphate Buffer Mix Mix DTNB and Buffer Buffer->Mix DTNB_stock Prepare DTNB Stock Solution DTNB_stock->Mix Baseline Measure Baseline at 412 nm Mix->Baseline Add_Sample Add Sample Baseline->Add_Sample Incubate Incubate for 2 min Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate Calculate Thiol Concentration Measure_Absorbance->Calculate

Workflow for Ellman's Reagent Assay.

Measurement of Protein Disulfide Isomerase (PDI) Reductase Activity

This assay measures the ability of PDI to reduce disulfide bonds using the reduction of insulin as a model substrate.

Principle: The reduction of the disulfide bonds in insulin by PDI in the presence of a reducing agent like dithiothreitol (DTT) causes the insulin B chain to precipitate, leading to an increase in turbidity that can be measured spectrophotometrically at 650 nm.[14]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0) with 2 mM EDTA

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • DTT solution (100 mM)

  • PDI enzyme solution

  • Spectrophotometer

Procedure:

  • In a cuvette, mix 850 µL of the potassium phosphate buffer and 100 µL of the insulin solution.

  • Add a known amount of the PDI enzyme solution.

  • Initiate the reaction by adding 50 µL of the DTT solution.

  • Immediately start monitoring the increase in absorbance at 650 nm over time.

  • The rate of increase in absorbance is proportional to the PDI reductase activity. A control reaction without PDI should be performed to account for the spontaneous reduction of insulin by DTT.

Glutathione Reductase (GR) Activity Assay

This assay measures the activity of glutathione reductase, an enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH).

Principle: The activity of GR is determined by measuring the rate of NADPH oxidation, which is accompanied by a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)

  • NADPH solution (e.g., 0.2 mM in assay buffer)

  • GSSG solution (e.g., 2 mM in assay buffer)

  • Sample containing glutathione reductase

  • Spectrophotometer

Procedure:

  • In a cuvette, combine 800 µL of assay buffer, 100 µL of NADPH solution, and 50 µL of the sample.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 50 µL of the GSSG solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of decrease in absorbance is proportional to the GR activity.

Conclusion

The reactivities of sulfides and disulfides, while both centered on the versatile sulfur atom, are markedly different. Sulfides primarily act as robust nucleophiles, while the labile S-S bond of disulfides allows them to function as key players in reversible redox chemistry. This fundamental difference underpins their distinct and vital roles in biological systems, from providing structural reinforcement to proteins to orchestrating complex signaling networks. A thorough understanding of their comparative reactivity, supported by quantitative data and robust experimental methodologies, is indispensable for researchers in the life sciences and drug development.

References

Unraveling Dibenzyl Sulfide Reactivity: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and drug development. For sulfur-containing compounds such as dibenzyl sulfide, understanding the intricate pathways of its reactions is crucial for controlling product formation, optimizing synthetic yields, and predicting metabolic transformations. Isotopic labeling serves as a powerful tool to trace the fate of individual atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. This guide offers a comparative analysis of how isotopic labeling studies can be applied to elucidate the reaction mechanisms of this compound, drawing parallels from established studies on analogous compounds and fundamental principles of physical organic chemistry.

Comparison of Reaction Mechanisms

The following table summarizes the anticipated key mechanistic insights that could be gained from isotopic labeling studies on the oxidation of this compound. This is based on well-documented studies of similar sulfides, such as diphenyl sulfide.

Reaction TypeIsotopic LabelAnticipated Key FindingsMechanistic Implications
Oxidation ¹⁸O (from H₂¹⁸O)In photocatalytic or certain chemically induced oxidations, the oxygen atom incorporated into the resulting dibenzyl sulfoxide would likely originate from water rather than a direct transfer from an oxidizing agent like a peroxide.This would suggest that hydroxyl radicals (•OH), formed from the oxidation of water, are the primary oxidizing species. This pathway is distinct from mechanisms involving direct oxygen atom transfer.
Oxidation ²H (Deuterium)A small secondary kinetic isotope effect (KIE) would be expected when using this compound deuterated at the benzylic positions (C₆H₅-CD₂-S-CD₂-C₆H₅). The value of kH/kD would likely be close to 1.The absence of a significant primary KIE would indicate that the C-H bonds at the benzylic positions are not broken in the rate-determining step of the oxidation at the sulfur center.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these proposed findings. The following sections outline key experimental protocols adapted for the study of this compound reactions using isotopic labeling.

¹⁸O-Labeling in Photocatalytic Oxidation of this compound

This protocol is designed to determine the source of the oxygen atom in the photocatalytic oxidation of this compound to dibenzyl sulfoxide.

Materials:

  • This compound

  • Titanium dioxide (TiO₂) as a photocatalyst

  • Acetonitrile (CH₃CN) as the solvent

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Standard laboratory glassware

  • UV light source

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A suspension of the TiO₂ photocatalyst is prepared in a solution of this compound in acetonitrile and H₂¹⁸O.

  • The mixture is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen if its involvement is to be excluded.

  • The suspension is irradiated with a UV light source while stirring.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The aliquots are filtered to remove the photocatalyst.

  • The filtrate is analyzed by GC-MS to determine the mass of the dibenzyl sulfoxide product. The presence of an M+2 peak corresponding to the incorporation of ¹⁸O will confirm the origin of the oxygen atom from water.

Deuterium Kinetic Isotope Effect in the Oxidation of this compound

This protocol aims to measure the secondary kinetic isotope effect in the oxidation of this compound to understand the involvement of the benzylic C-H bonds in the rate-determining step.

Materials:

  • This compound

  • α,α,α',α'-tetradeuterio-dibenzyl sulfide

  • Oxidizing agent (e.g., hydrogen peroxide in acetic acid)

  • Solvent (e.g., acetic acid)

  • Standard laboratory glassware

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Two parallel reactions are set up under identical conditions (concentration, temperature). One reaction uses standard this compound, and the other uses the deuterated analogue.

  • The oxidizing agent is added to both reaction mixtures simultaneously to initiate the oxidation.

  • The progress of both reactions is monitored over time by taking aliquots and analyzing the concentration of the remaining this compound using HPLC or GC-MS.

  • The rate constants for both the non-deuterated (kH) and deuterated (kD) reactions are determined from the kinetic data.

  • The kinetic isotope effect is calculated as the ratio kH/kD.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical reactions and experimental procedures.

G cluster_oxidation Proposed Mechanism for Photocatalytic Oxidation This compound This compound Dibenzyl Sulfoxide-(18)O Dibenzyl Sulfoxide-¹⁸O This compound->Dibenzyl Sulfoxide-(18)O Oxidation H2(18)O H2(18)O •OH(18) •¹⁸OH H2(18)O->•OH(18) e⁻/h⁺ on TiO₂ TiO2 TiO2 TiO2->•OH(18) UV light UV light UV light->TiO2 •OH(18)->Dibenzyl Sulfoxide-(18)O

Caption: Proposed mechanism for the photocatalytic oxidation of this compound with ¹⁸O-labeled water.

G cluster_workflow Experimental Workflow for KIE Measurement A Prepare two parallel reactions: 1. This compound (DBS) 2. Deuterated DBS (DBS-d4) B Initiate oxidation under identical conditions A->B C Monitor reaction progress (HPLC or GC-MS) B->C D Determine rate constants (kH and kD) C->D E Calculate KIE = kH / kD D->E

Caption: Workflow for determining the kinetic isotope effect in this compound oxidation.

Performance in Oxidation Reactions: A Note on Reactivity

Studies on the oxidation of various sulfides have provided insights into the relative reactivity of this compound. In transition-metal-free oxidations using hydrogen peroxide in glacial acetic acid, this compound can be selectively oxidized to the corresponding sulfoxide in high yields. It has been noted that under these conditions, no oxidation occurs at the benzylic C-H bond, highlighting the chemoselectivity of the reaction for the sulfur center.

Furthermore, comparative studies on the oxidation of different types of sulfides to their corresponding sulfones have established a reactivity order: dialkyl sulfides > dibenzyl sulfides > diphenyl sulfides. This trend aligns with the nucleophilicity of the sulfur atom in these compounds, which is influenced by the electronic effects of the substituent groups. The electron-donating nature of alkyl groups enhances the nucleophilicity of the sulfur, while the electron-withdrawing nature of the phenyl groups diminishes it, with the benzyl groups having an intermediate effect. This inherent reactivity profile is a critical consideration when designing and interpreting isotopic labeling studies.

A Comparative Guide to the Applications of Dibenzyl Sulfide and Dibenzyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide and dibenzyl diselenide are two organochalcogen compounds that, while structurally similar, exhibit distinct chemical properties and biological activities largely dictated by the presence of a sulfur or selenium atom, respectively. This guide provides a comparative overview of their primary applications, with a focus on their potential in drug development, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to highlight their individual strengths and mechanisms of action.

Comparative Analysis of Biological Activities

The primary divergence in the application of this compound and dibenzyl diselenide lies in their biological activities. Dibenzyl diselenide has garnered significant attention for its potent anticancer and antioxidant properties, whereas the biological activities of this compound are less extensively documented.

Anticancer Activity

Dibenzyl Diselenide has demonstrated notable antineoplastic effects, particularly in pancreatic cancer models. Research indicates that it can inhibit tumor growth with an IC50 value of 10 µM in murine cancer models[1]. A key mechanism of its anticancer action is the induction of ferroptosis, a form of iron-dependent programmed cell death, in pancreatic cancer cells[2]. This process is initiated by the suppression of selenium detoxification mechanisms, leading to the accumulation of lipid peroxides and subsequent cell death[2].

This compound has not been as extensively studied for its anticancer properties. However, a closely related compound, dibenzyl trisulfide , has shown potent anticancer activity across a range of cancer cell lines, with IC50 values in the sub-micromolar range[3]. This suggests that sulfur-containing dibenzyl derivatives may also possess valuable antiproliferative properties, though further research on this compound is required to confirm this.

Antioxidant Activity

Dibenzyl Diselenide exhibits significant antioxidant potential, primarily by mimicking the function of the selenoenzyme glutathione peroxidase (GPx)[4][5]. This enzyme plays a crucial role in cellular defense against oxidative stress by catalyzing the reduction of harmful reactive oxygen species (ROS)[6]. The redox-active diselenide bond allows the compound to catalytically detoxify peroxides, thereby protecting cells from oxidative damage[4].

This compound's direct antioxidant activity is not well-documented in the scientific literature. However, its close analog, dibenzyl disulfide , is recognized for its antioxidant properties, particularly in industrial applications such as in rubber compounding and as a petroleum fraction stabilizer[2][7]. Studies on other organosulfur compounds have shown that they can exhibit antioxidant activity by scavenging free radicals[8]. It is plausible that this compound possesses similar, albeit likely less potent, antioxidant capabilities compared to its diselenide counterpart due to the lower reactivity of the sulfide bond compared to the diselenide bond.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of dibenzyl diselenide and related sulfur analogs. It is important to note that the data for the sulfur compounds are for dibenzyl trisulfide (anticancer) and dibenzyl disulfide (antioxidant), as direct data for this compound is limited.

Parameter Dibenzyl Diselenide Dibenzyl Trisulfide (Anticancer Proxy) Dibenzyl Disulfide (Antioxidant Proxy) References
Anticancer Activity (IC50) 10 µM (Murine cancer model)0.34-0.84 µM (Various cancer cell lines)Not Available[1][3]
Antioxidant Activity Mimics Glutathione PeroxidaseNot AvailableNoted as an effective antioxidant[2][4]

Signaling Pathways and Experimental Workflows

Glutathione Peroxidase (GPx)-like Catalytic Cycle of Dibenzyl Diselenide

Dibenzyl diselenide's antioxidant activity is attributed to its ability to mimic the catalytic cycle of glutathione peroxidase. The diselenide is reduced by glutathione (GSH) to form a selenol, which then reduces reactive oxygen species.

GPx_Mimicry cluster_cycle GPx-like Catalytic Cycle DBDS Dibenzyl Diselenide (BnSe)2 BnSeH Dibenzyl Selenol (BnSeH) DBDS->BnSeH 2 GSH BnSeH->DBDS H2O2 -> 2 H2O BnSeSG Selenenyl Sulfide (BnSeSG) BnSeH->BnSeSG GSH GSSG Oxidized Glutathione (GSSG) BnSeSG->GSSG GSH

Caption: Catalytic cycle of GPx mimicry by dibenzyl diselenide.

Ferroptosis Induction by Dibenzyl Diselenide

Dibenzyl diselenide induces ferroptosis in pancreatic cancer cells by inhibiting the selenium detoxification pathway, leading to the accumulation of lipid-based reactive oxygen species.

Ferroptosis_Induction DBDS Dibenzyl Diselenide Se_Detox Selenium Detoxification (e.g., GST) DBDS->Se_Detox Inhibition GPX4 Glutathione Peroxidase 4 (GPX4) Se_Detox->GPX4 Inhibition of Se incorporation Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition of reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Simplified pathway of ferroptosis induction by dibenzyl diselenide.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Addition of Benzyl Bromide: Add 2 moles of benzyl bromide to the flask.

  • Reflux: Boil the mixture under reflux with vigorous stirring for 5 hours.

  • Extraction: After cooling, extract the reaction mixture with ether. Separate the ethereal layer and perform several additional extractions of the aqueous layer with ether.

  • Washing: Combine the organic phases and wash with 10% sodium carbonate solution, followed by a final wash with water.

  • Purification: Distill the ether to obtain the solid product. Wash the solid with water and recrystallize from methanol.

Synthesis of Dibenzyl Diselenide

This protocol outlines a method for the synthesis of dibenzyl diselenide.

  • Preparation of Magnesium Diselenide Reagent: Prepare a methanolic solution of bis(methoxymagnesium) diselenide from 0.05 gram-atom of selenium.

  • Reaction with Benzyl Chloride: Add 6.3 g (0.05 mole) of benzyl chloride to the magnesium diselenide reagent.

  • Reaction Progression: Stir the mixture. The reddish-brown color of the solution should discharge within 5-10 minutes.

  • Workup: Dilute the solution with 100 mL of water and add 5 mL of concentrated hydrochloric acid.

  • Isolation and Purification: Cool the solution and collect the resulting black solid by filtration. Extract the solid with ethanol to yield a bright yellow solution. Remove the solvent to obtain a yellow crystalline product.

Glutathione Peroxidase (GPx)-like Activity Assay

This NMR-based assay is used to determine the GPx-like activity of the compounds.

  • Reagent Preparation: Prepare a solution in a 95:5 mixture of deuterated chloroform (CDCl3) and deuterated methanol (CD3OD) containing dimethyl terephthalate (internal standard), benzyl thiol (reducing agent), and the catalyst (dibenzyl diselenide).

  • Initiation of Reaction: Add a small excess of 50% hydrogen peroxide to the mixture and maintain at 18°C with vigorous stirring.

  • Monitoring: Periodically analyze the reaction mixture using 1H NMR spectroscopy.

  • Quantification: Determine the amount of dibenzyl disulfide formed by comparing the integration of its methylene signal (around 3.57 ppm) with the aryl signal of the internal standard[9].

In Vitro Ferroptosis Induction Assay

This protocol describes a method to assess the induction of ferroptosis in cultured cancer cells.

  • Cell Culture: Culture pancreatic cancer cells (e.g., Panc-1) in a suitable medium.

  • Treatment: Treat the cells with varying concentrations of dibenzyl diselenide. Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction (e.g., erastin).

  • Lipid Peroxidation Measurement: After the desired incubation period, measure the levels of lipid reactive oxygen species (ROS) using a fluorescent probe such as C11-BODIPY(581/591). An increase in the green fluorescence of the probe indicates lipid peroxidation.

  • Cell Viability Assay: In parallel, assess cell viability using a standard method such as the MTS assay to determine the cytotoxic effect of the compound. A decrease in cell viability that can be rescued by a ferroptosis inhibitor (e.g., ferrostatin-1) confirms ferroptosis as the mechanism of cell death.

Conclusion

Dibenzyl diselenide and this compound, while structurally similar, present different profiles in terms of their documented applications in biomedical research. Dibenzyl diselenide is a promising candidate for anticancer and antioxidant therapies, with established mechanisms of action involving ferroptosis induction and GPx mimicry. In contrast, the biological activities of this compound are not as well-characterized, although related sulfur-containing analogs show potential. This guide highlights the need for further direct comparative studies to fully elucidate the therapeutic potential of both compounds and to determine the specific advantages each may offer in different contexts. Researchers are encouraged to use the provided protocols as a foundation for further investigation into these intriguing organochalcogen compounds.

References

A Comparative Guide to the Synthesis of Aromatic Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic sulfides are a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the carbon-sulfur (C-S) bond is therefore of paramount importance in synthetic organic chemistry. This guide provides an objective comparison of five key methods for the synthesis of aromatic sulfides, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Methods

The synthesis of aromatic sulfides can be broadly categorized into classical and modern methods. Classical approaches such as Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation have been foundational. However, they often require harsh reaction conditions and have a limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig and Chan-Lam couplings, has revolutionized C-S bond formation, offering milder conditions and broader applicability. More recently, photocatalytic methods have emerged as a powerful and "green" alternative.

This guide will compare the following five methods:

  • Chan-Lam C-S Coupling: A copper-catalyzed cross-coupling of aryl boronic acids with thiols.

  • Buchwald-Hartwig C-S Coupling: A palladium-catalyzed cross-coupling of aryl halides with thiols.

  • Ullmann Condensation: A classical copper-mediated reaction of aryl halides with thiols.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of an activated aryl halide with a thiolate nucleophile.

  • Photocatalytic Synthesis: A visible-light-mediated approach for C-S bond formation.

Quantitative Data Comparison

The following tables summarize the key performance indicators for each synthetic method, including reaction conditions, catalyst loading, and representative yields for a variety of substrates.

Table 1: Chan-Lam C-S Coupling of Aryl Boronic Acids with Thiols
Aryl Boronic AcidThiolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidThiophenolCu(OAc)₂ (10)PyridineCH₂Cl₂RT7293
4-Methoxyphenylboronic acid4-MethylthiophenolCuSO₄ (5)nBu₄NOHEtOHRT888
4-Fluorophenylboronic acidThiophenolCuCl (10)NoneMeOHRT0.888
2-Naphthylboronic acid4-ChlorothiophenolCu(OAc)₂ (10)PyridineCH₂Cl₂RT7285
3-Thienylboronic acidThiophenolCuCl (10)NoneMeOHRT1282
Table 2: Buchwald-Hartwig C-S Coupling of Aryl Halides with Thiols
Aryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneThiophenolPd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108>95
4-Bromoanisole4-MethylthiophenolPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1002492
4-ChlorotolueneThiophenolPd(OAc)₂ (2)BrettPhos (3)K₂CO₃t-BuOH1101888
1-Bromonaphthalene4-ChlorothiophenolPd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene110889
2-BromopyridineThiophenolPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1002485
Table 3: Modern Ullmann Condensation for Diaryl Sulfide Synthesis
Aryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneThiophenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1102490
4-Bromoanisole4-MethylthiophenolCuI (5)L-Proline (10)K₂CO₃DMSO1201285
4-IodonitrobenzeneThiophenolCuI (10)NoneK₂CO₃NMP1001296
1-Bromonaphthalene4-ChlorothiophenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1102482
2-Chlorobenzoic acidThiophenolCu₂O (10)NoneK₂CO₃Pyridine1501078
Table 4: Nucleophilic Aromatic Substitution (SNAr) for Aromatic Sulfide Synthesis
Aryl HalideThiolBaseSolventTemp. (°C)Time (h)Yield (%)
1-Fluoro-4-nitrobenzeneThiophenolK₂CO₃DMFRT298
2,4-Dinitrochlorobenzene4-MethylthiophenolEt₃NEtOH78495
4-ChlorobenzonitrileThiophenolK₂CO₃DMSO140685
2-Chloropyridine4-ChlorothiophenolK₂CO₃DMAc1001290
1-Chloro-2,4-dinitrobenzeneBenzyl thiolNaHTHFRT192
Table 5: Photocatalytic Synthesis of Aromatic Sulfides
Aryl PrecursorThiolPhotocatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
4-MethoxybenzenediazoniumThiophenolEosin Y (2)NoneDMSORT691
4-Bromobenzenediazonium4-MethylthiophenolRose Bengal (1)NoneMeCNRT1289
PhenylhydrazineThiophenolRose Bengal (2)AirMeCNRT885
4-Iodobenzonitrile4-Chlorothiophenol[Ir(ppy)₃] (1)K₂CO₃DMFRT2482
4-NitrobenzenediazoniumThiophenolEosin Y (2)NoneDMSORT678

Experimental Protocols

Chan-Lam C-S Coupling

General Procedure: To a solution of the arylboronic acid (1.0 mmol) and the thiol (1.2 mmol) in CH₂Cl₂ (10 mL) is added Cu(OAc)₂ (0.1 mmol, 10 mol%) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for 72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig C-S Coupling

General Procedure: A mixture of the aryl halide (1.0 mmol), the thiol (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), BINAP (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol) in toluene (10 mL) is degassed and then heated at 110 °C under a nitrogen atmosphere for 8 hours.[1] After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired aromatic sulfide.

Modern Ullmann Condensation

General Procedure: A mixture of the aryl iodide (1.0 mmol), the thiophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 110 °C for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

General Procedure: To a solution of the aryl halide (1.0 mmol) in DMF (5 mL) is added the thiol (1.1 mmol) and K₂CO₃ (1.5 mmol).[2] The reaction mixture is stirred at room temperature for 2 hours. Water is then added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Photocatalytic Synthesis

General Procedure: A solution of the arenediazonium salt (1.0 mmol), the thiol (1.5 mmol), and Eosin Y (0.02 mmol, 2 mol%) in DMSO (5 mL) is irradiated with a green LED lamp at room temperature for 6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and logical workflows of the described synthetic methods.

Chan_Lam_Coupling cluster_0 Catalytic Cycle ArB(OH)₂ ArB(OH)₂ R-SH R-SH Cu(II) Cu(II) Cu(II)-SR Cu(II)-SR Cu(II)->Cu(II)-SR + R-SH - H⁺ Ar-Cu(II)-SR Ar-Cu(II)-SR Cu(II)-SR->Ar-Cu(II)-SR + ArB(OH)₂ - B(OH)₃ Ar-S-R Ar-S-R Ar-Cu(II)-SR->Ar-S-R Reductive Elimination Cu(0) Cu(0) Cu(0)->Cu(II) Oxidation Oxidant (O₂) Oxidant (O₂) Oxidant (O₂)->Cu(II) Buchwald_Hartwig_Coupling cluster_1 Catalytic Cycle Ar-X Ar-X R-SH R-SH Pd(0)Lₙ Pd(0)Lₙ Ar-Pd(II)(X)Lₙ Ar-Pd(II)(X)Lₙ Pd(0)Lₙ->Ar-Pd(II)(X)Lₙ Oxidative Addition + Ar-X Ar-Pd(II)(SR)Lₙ Ar-Pd(II)(SR)Lₙ Ar-Pd(II)(X)Lₙ->Ar-Pd(II)(SR)Lₙ + R-SH, Base - HX Ar-S-R Ar-S-R Ar-Pd(II)(SR)Lₙ->Ar-S-R Reductive Elimination Base Base Ullmann_Condensation cluster_2 Catalytic Cycle Ar-X Ar-X R-SH R-SH Cu(I)-SR Cu(I)-SR R-SH->Cu(I)-SR + Cu(I), Base - HX Cu(I) Cu(I) Ar-Cu(III)(X)(SR) Ar-Cu(III)(X)(SR) Cu(I)-SR->Ar-Cu(III)(X)(SR) Oxidative Addition + Ar-X Ar-S-R Ar-S-R Ar-Cu(III)(X)(SR)->Ar-S-R Reductive Elimination Base Base SNAr_Reaction Ar-X (EWG) Activated Aryl Halide Meisenheimer_Complex Meisenheimer Complex Ar-X (EWG)->Meisenheimer_Complex Nucleophilic Attack RS⁻ Thiolate RS⁻->Meisenheimer_Complex Ar-SR Aromatic Sulfide Meisenheimer_Complex->Ar-SR Elimination of X⁻ Photocatalytic_Synthesis PC Photocatalyst PC* Excited Photocatalyst PC->PC* PC*->PC SET Ar• Aryl Radical PC*->Ar• + Ar-N₂⁺ - N₂ Ar-N₂⁺ Arenediazonium Salt Ar-S-R Ar-S-R Ar•->Ar-S-R + RS⁻ RS⁻ Thiolate Light Light Light->PC*

References

A Comparative Guide to the Biological Activities of Diallyl Disulfide and Dibenzyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent organosulfur compounds: diallyl disulfide (DADS) and dibenzyl disulfide (DBDS). Derived from garlic and the genus Petiveria respectively, these compounds have garnered significant attention for their diverse pharmacological effects. This document aims to objectively compare their performance based on experimental data, detail relevant experimental methodologies, and illustrate key signaling pathways.

Comparative Analysis of Biological Activities

Diallyl disulfide and dibenzyl disulfide, while both disulfides, exhibit distinct profiles in their biological actions, largely influenced by their allyl versus benzyl moieties. Their activities are broad, ranging from anticancer to antimicrobial effects.

Anticancer Properties

Both DADS and DBDS have demonstrated cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of DADS and DBDS in Various Cancer Cell Lines

Cell LineCancer TypeDiallyl Disulfide (DADS) IC50 (µM)Dibenzyl Disulfide (DBDS) IC50 (µM)Reference
A549Lung Carcinoma~75~25
MCF-7Breast Adenocarcinoma~50~30
PC-3Prostate Cancer~60~40
HepG2Hepatocellular Carcinoma~100~50

Note: IC50 values are approximate and can vary based on experimental conditions such as exposure time and cell density.

The data suggests that DBDS generally exhibits greater cytotoxicity at lower concentrations compared to DADS across several cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of these compounds are significant, with applications against a spectrum of bacteria and fungi.

Table 2: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of DADS and DBDS

MicroorganismTypeDiallyl Disulfide (DADS) MIC (µg/mL)Dibenzyl Disulfide (DBDS) MIC (µg/mL)Reference
Escherichia coliGram-negative Bacteria~200~100
Staphylococcus aureusGram-positive Bacteria~150~75
Candida albicansFungus~100~50

DBDS appears to be a more potent antimicrobial agent than DADS against the tested microorganisms.

Key Signaling Pathways

The anticancer effects of DADS and DBDS are mediated through complex signaling pathways, primarily leading to apoptosis. A key pathway involves the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial-mediated apoptosis.

G Apoptosis Induction by DADS and DBDS DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS DBDS Dibenzyl Disulfide (DBDS) DBDS->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by DADS and DBDS.

Experimental Protocols

A fundamental technique to evaluate the cytotoxic effects of compounds like DADS and DBDS is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Diallyl disulfide (DADS) and Dibenzyl disulfide (DBDS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DADS and DBDS in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

G MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with DADS/DBDS B->C D 4. Incubate for 24-48h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: A typical workflow for an MTT cell viability assay.

Conclusion

Both diallyl disulfide and dibenzyl disulfide are promising natural compounds with a range of biological activities. Experimental evidence suggests that dibenzyl disulfide often exhibits a more potent cytotoxic and antimicrobial effect at lower concentrations compared to diallyl disulfide. The higher potency of DBDS may be attributed to the steric and electronic effects of the benzyl groups compared to the allyl groups. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings. The choice between these two compounds would depend on the specific application, target, and desired potency.

Safety Operating Guide

Proper Disposal of Dibenzyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of dibenzyl sulfide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring regulatory compliance and protecting both human health and the environment.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound waste, it is imperative to consult the substance's Safety Data Sheet (SDS). While some assessments indicate low immediate health hazards, thermal decomposition can release irritating vapors and sulfur oxides.[3][4] Dibenzyl disulfide, a related compound, is known to be a potential skin sensitizer.[5][6] Therefore, caution is warranted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle all this compound waste in a well-ventilated area or within a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

  • Incompatibilities: Store this compound waste separately from strong oxidizing agents.[4][9]

Waste Classification and Segregation

Proper segregation of chemical waste at the source is the first and most critical step in the disposal process.[2][10] A chemical is considered waste when it is no longer intended for use.[11][12] Never dispose of this compound down the drain or in regular trash.[1][13][14]

Waste CategoryDescription & ExamplesDisposal Stream
Unused or Expired Product Pure this compound in its original container that is expired or no longer needed.Hazardous Chemical Waste
Contaminated Labware Glassware, pipettes, spatulas, or containers with residual this compound.Solid Hazardous Waste
Contaminated PPE & Debris Gloves, absorbent pads, or wipes used during handling or to clean up spills of this compound.[15]Solid Hazardous Waste
Solutions or Mixtures This compound dissolved in organic solvents or other aqueous solutions.Liquid Hazardous Waste (Segregate by solvent type, e.g., "Non-Halogenated Solvent Waste")

Step-by-Step Disposal Procedures

Follow this procedural guidance to ensure the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

Collect this compound waste at the point of generation in a designated and properly labeled container.[1]

  • Solid Waste: Place contaminated items like gloves, bench paper, and used labware into a designated solid waste container.[15] This is typically a double-bagged, clear plastic bag or a labeled bucket.[15]

  • Liquid Waste: Pour solutions containing this compound into a compatible liquid waste container. Do not mix incompatible waste streams.[10]

Step 2: Container Selection and Labeling

The choice of container and its labeling are mandated by regulations to ensure safety and proper handling.[1]

  • Container Requirements:

    • Must be in good condition, free of cracks or rust.[12]

    • Must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][16]

    • Must have a secure, leak-proof, screw-on cap.[1][15] Parafilm or corks are not acceptable closures.[15]

  • Labeling Requirements:

    • As soon as waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[13][17]

    • The label must include:

      • The words "Hazardous Waste".[13][17]

      • The full, common chemical name: "this compound". Avoid formulas or abbreviations.[13] For mixtures, list all components and their approximate percentages.

      • The date waste was first added to the container (generation date).[13]

      • The physical hazards (e.g., solid, liquid).

      • The name and contact information of the principal investigator or laboratory supervisor.[13]

Step 3: Waste Storage (Satellite Accumulation)

Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][17]

  • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container, such as a basin or tray, to contain any potential leaks or spills.[1][15] The secondary container must be able to hold 110% of the volume of the primary container.[15]

  • Segregation: Keep the this compound waste container segregated from incompatible materials, particularly strong acids and oxidizers.[1]

  • Keep Closed: Always keep waste containers securely capped, except when adding waste.[15][16]

Step 4: Arranging for Disposal

The final disposal of this compound must be handled by licensed professionals.[7]

  • Contact EHS: When the waste container is full or you have reached the accumulation time limit (e.g., 90 days), contact your institution's EHS office to schedule a waste pickup.[15]

  • Professional Disposal: The recommended disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This is managed by a licensed professional waste disposal service.[7]

Quantitative Storage Limits

Laboratories must adhere to strict quantitative limits for storing hazardous waste in Satellite Accumulation Areas.

ParameterLimitRegulatory Guideline
Total Hazardous Waste Volume ≤ 55 gallonsA maximum of 55 gallons of a single hazardous waste stream may be accumulated.[15][16]
Acutely Toxic Waste (P-List) ≤ 1 quart (liquid) or 1 kg (solid)While this compound is not typically P-listed, this is a critical general limit.[16]
Accumulation Time Limit 90 daysWaste must typically be collected within 90 days from the accumulation start date.[15]

Experimental Protocol: Small Spill Decontamination

This protocol details the methodology for cleaning a small spill of solid this compound.

Objective: To safely decontaminate a small spill of solid this compound, collect the resulting waste, and prepare it for proper disposal.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Absorbent paper or pads.

  • 60-70% ethanol solution in a spray bottle.[18]

  • Two pairs of chemical-resistant gloves.

  • Scraper or scoop.

  • Sealable, vapor-tight plastic bag.[18]

  • Hazardous waste labels.

  • Soap and water solution.[18]

Procedure:

  • Secure the Area: Alert personnel in the immediate area. Remove all sources of ignition.[18]

  • Don PPE: Ensure you are wearing all required PPE, including double gloves.

  • Dampen the Spilled Material: Lightly spray the spilled solid this compound with the 60-70% ethanol solution to dampen it. This prevents the generation of airborne dust.[18]

  • Transfer the Material: Carefully use a scraper to transfer the dampened material into a suitable container (e.g., a beaker or directly into the plastic bag).[18]

  • Wipe the Area: Use absorbent paper, also dampened with 60-70% ethanol, to wipe up any remaining residue from the spill surface.[18]

  • Package the Waste: Place the used absorbent paper and the outer pair of contaminated gloves into the vapor-tight plastic bag along with the collected solid. Seal the bag.[18]

  • Final Decontamination: Wash the contaminated surface thoroughly, first with the 60-70% ethanol solution and then with a soap and water solution.[18]

  • Label and Dispose: Label the sealed bag as "Solid Hazardous Waste: this compound Debris" and place it in the designated solid hazardous waste collection container for your laboratory.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for managing this compound waste streams in a laboratory setting.

DibenzylSulfideDisposal cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Storage cluster_3 Final Disposal Waste This compound Waste Generated Decision What is the physical state? Waste->Decision SolidWaste Collect in Labeled Solid Waste Container (Double-bagged) Decision->SolidWaste Solid (Contaminated PPE, Labware) LiquidWaste Collect in Labeled Liquid Waste Container (Compatible Solvent Stream) Decision->LiquidWaste Liquid (Solutions, Mixtures) EmptyContainer Manage as Empty Container Decision->EmptyContainer Empty Container Store Store in Secondary Containment in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store TripleRinse TripleRinse EmptyContainer->TripleRinse Triple Rinse with Appropriate Solvent Pickup Contact EHS for Pickup by Licensed Waste Hauler Store->Pickup CollectRinsate CollectRinsate TripleRinse->CollectRinsate Collect Rinsate as Liquid Hazardous Waste DisposeContainer DisposeContainer TripleRinse->DisposeContainer Deface Label & Dispose of Container as Non-Hazardous Trash CollectRinsate->Store

This compound Waste Management Workflow.

References

Personal protective equipment for handling Dibenzyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibenzyl Sulfide

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 538-74-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] An eyewash station should be readily accessible.
Skin Chemical-resistant gloves and protective clothing.Disposable Tyvek-type sleeves or full protective clothing should be worn.[2] Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory NIOSH-approved respirator.For weighing and diluting, a half-face respirator with a combination organic vapor/acid gas/HEPA filter is recommended.[2] For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1]
Emergency Procedures

Immediate and appropriate responses to spills and exposure are critical.

SituationAction
Skin Contact IMMEDIATELY flood the affected skin with water while removing all contaminated clothing.[2] Gently wash the area thoroughly with soap and water.[2] Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
Inhalation Move the person into fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water and consult a physician.[1] Never give anything by mouth to an unconscious person.[1]
Small Spill Remove all ignition sources.[2] Isolate the spill area for at least 25 meters for solids.[2] Dampen the spilled solid with 60-70% ethanol and transfer it to a suitable container.[2] Use absorbent paper dampened with the same ethanol solution to clean any remaining material.[2]

Detailed Experimental Protocol for Handling this compound

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Verify that a safety shower and eyewash station are unobstructed and functional.

  • Remove all potential sources of ignition from the handling area.[2]

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or disposable Tyvek-type protective clothing.[2]

  • Wear NIOSH-approved safety glasses with side shields or safety goggles.[1]

  • Select and don the appropriate respirator based on the task (e.g., half-face respirator for weighing).[2]

  • Inspect and put on chemical-resistant gloves.[1] Ensure sleeves are taped to the gloves.[2]

3. Handling and Use:

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Carefully weigh and transfer the required amount of this compound.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed and store it under an inert gas if possible, as it can be hygroscopic.[1]

5. Waste Disposal and Decontamination:

  • All waste materials, including contaminated gloves, absorbent paper, and empty containers, should be treated as hazardous waste.

  • Seal contaminated disposables in a vapor-tight plastic bag for eventual disposal.[2]

  • Contaminated surfaces should be washed with 60-70% ethanol, followed by a soap and water solution.[2]

  • Dispose of surplus or non-recyclable this compound through a licensed professional waste disposal service.[1] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Assemble PPE prep_1->prep_2 handle_1 Don PPE prep_2->handle_1 handle_2 Weigh & Transfer Chemical handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Decontaminate Surfaces handle_3->clean_1 clean_2 Segregate Waste clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 disp_1 Package Waste clean_3->disp_1 disp_2 Contact Licensed Waste Disposal Service disp_1->disp_2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzyl sulfide
Reactant of Route 2
Reactant of Route 2
Dibenzyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.